Boc-D-Glu(OMe)-OH.DCHA
Description
BenchChem offers high-quality Boc-D-Glu(OMe)-OH.DCHA suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-D-Glu(OMe)-OH.DCHA including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-5-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N.C11H19NO6/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-11(2,3)18-10(16)12-7(9(14)15)5-6-8(13)17-4/h11-13H,1-10H2;7H,5-6H2,1-4H3,(H,12,16)(H,14,15)/t;7-/m.1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQTKIKGXLIBFAS-HMZWWLAASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CCC(=O)OC)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H42N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Boc-D-Glu(OMe)-OH·DCHA: Properties, Applications, and Protocols
Prepared by: Gemini, Senior Application Scientist
Abstract: This guide provides a comprehensive technical overview of N-α-(tert-Butoxycarbonyl)-D-glutamic acid γ-methyl ester dicyclohexylammonium salt (Boc-D-Glu(OMe)-OH·DCHA). As a critical chiral building block in modern synthetic chemistry, this reagent's utility is predicated on its unique trifecta of protecting groups: the acid-labile Boc group for α-amine protection, the stable methyl ester for side-chain carboxyl protection, and the dicyclohexylammonium (DCHA) salt for enhanced stability and handling. We will dissect its molecular profile, outline core protocols for its use in peptide synthesis, and detail the causality behind its strategic application in the development of complex peptides and pharmaceutical agents. This document is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile reagent.
Introduction to Protected Amino Acids in Synthesis
The Imperative of Protecting Groups in Peptide Chemistry
The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process of forming amide (peptide) bonds between amino acid monomers.[1] This process would be chaotic without the strategic use of protecting groups. Unprotected amino acids possess at least two reactive functional groups—an amine and a carboxylic acid—as well as a potentially reactive side chain. To ensure the formation of a single, desired peptide sequence, all reactive sites, except for the one intended for coupling, must be temporarily masked. The N-α-tert-butoxycarbonyl (Boc) group, introduced by Merrifield in his Nobel Prize-winning work on solid-phase peptide synthesis (SPPS), is a cornerstone of this strategy.[2] Its key advantage lies in its stability to a range of reaction conditions while being readily removable under moderately acidic conditions that leave other protecting groups, like side-chain esters, intact.[2]
Boc-D-Glu(OMe)-OH·DCHA: A Strategically Designed Building Block
Boc-D-Glu(OMe)-OH·DCHA is a specialized derivative of D-glutamic acid designed for precise incorporation into peptide chains. The "D" configuration is crucial for synthesizing non-natural peptides, peptidomimetics, or peptide fragments intended to have increased stability against enzymatic degradation. The molecule's design addresses three key requirements for a successful synthesis:
-
α-Amine Protection: The Boc group prevents unwanted polymerization and directs bond formation to the C-terminus.
-
Side-Chain Protection: The γ-methyl ester (OMe) blocks the side-chain carboxyl group, preventing it from interfering with the main peptide bond formation.
-
Enhanced Handling and Stability: The formation of a dicyclohexylammonium (DCHA) salt with the free α-carboxylic acid improves the compound's crystallinity, stability, and handling properties, transforming what might be an oil into a weighable, stable solid.[3]
Molecular Profile and Physicochemical Properties
Chemical Structure and Stereochemistry
The structure of Boc-D-Glu(OMe)-OH·DCHA consists of the N-Boc-D-glutamic acid-γ-methyl ester anion and the dicyclohexylammonium cation, associated via an ionic bond.
Caption: Ionic association between the Boc-D-Glu(OMe)-OH anion and the DCHA cation.
Physicochemical Data Summary
The key quantitative data for Boc-D-Glu(OMe)-OH·DCHA are summarized below for quick reference.
| Property | Value | Source(s) |
| Synonym | N-α-Boc-D-glutamic acid 5-methyl ester dicyclohexylamine salt | [4] |
| CAS Number | 76379-02-7 | [4] |
| Molecular Formula | C₂₃H₄₂N₂O₆ (or C₁₁H₁₉NO₆·C₁₂H₂₃N) | [5][6] |
| Molecular Weight | 442.6 g/mol | [4][5] |
| Appearance | White to off-white solid | [7] |
| Purity | Typically ≥98% (HPLC) | [8] |
| Solubility | Soluble in organic solvents like dichloromethane and methanol | [7] |
The Functional Roles of Each Moiety
-
Boc Group (tert-Butoxycarbonyl): This is an acid-labile protecting group. Its steric bulk prevents the α-amine from acting as a nucleophile. It is stable to the basic conditions often used for Fmoc-deprotection but is cleanly removed with moderate acids like trifluoroacetic acid (TFA).[2]
-
OMe Group (Methyl Ester): This group protects the side-chain (γ) carboxylic acid. It is stable to the acidic conditions used for Boc deprotection and requires harsher conditions (e.g., saponification with NaOH) for removal, ensuring orthogonality in the deprotection strategy.
-
DCHA Salt (Dicyclohexylammonium): Many N-protected amino acids are oils or amorphous solids that are difficult to purify and handle.[3] By forming a salt with the bulky, basic amine dicyclohexylamine (DCHA), the free α-carboxylic acid is converted into a stable, crystalline solid.[3][9] This greatly simplifies purification by crystallization, improves shelf-life, and allows for accurate weighing.[3]
Synthesis and Quality Control Framework
General Synthetic Pathway
The synthesis of Boc-D-Glu(OMe)-OH·DCHA is a multi-step process that requires precise control over reaction conditions to ensure high purity and yield.
Caption: General synthetic workflow for Boc-D-Glu(OMe)-OH·DCHA.
A typical synthesis involves the initial esterification of the side-chain carboxyl group of D-glutamic acid, followed by the protection of the α-amine with di-tert-butyl dicarbonate (Boc₂O).[10] The resulting N-protected free acid, which is often an oil, is then dissolved in a suitable solvent and treated with dicyclohexylamine to precipitate the stable, crystalline DCHA salt.
Analytical Verification: A Self-Validating Protocol
To ensure the identity, purity, and integrity of the final product, a suite of analytical techniques is employed. This multi-faceted approach provides a self-validating system where each method corroborates the others.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the presence of all expected protons and their integrations. Key signals include the characteristic 9-proton singlet for the Boc group (~1.4 ppm), the 3-proton singlet for the methyl ester (~3.7 ppm), and signals corresponding to the glutamic acid backbone and the dicyclohexylamine moiety.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing purity. A reversed-phase column is used to separate the main compound from any starting materials or side-products. Purity is determined by integrating the area of the product peak relative to the total peak area.
-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the molecule. Under appropriate ionization conditions, one can observe the mass of the parent free acid (Boc-D-Glu(OMe)-OH) and the DCHA cation, confirming the identity of both components of the salt.
Core Application: Solid-Phase Peptide Synthesis (SPPS)
The primary application of Boc-D-Glu(OMe)-OH·DCHA is as a building block in Boc-based solid-phase peptide synthesis (SPPS).[8]
The Strategic Advantage of the DCHA Salt
Before the amino acid derivative can be coupled to the growing peptide chain, the DCHA salt must be cleaved to generate the free carboxylic acid. This is a critical first step. The salt form prevents premature activation of the carboxyl group during storage.
Step-by-Step Workflow: Integration into an SPPS Cycle
The following workflow outlines the incorporation of a Boc-D-Glu(OMe)-OH unit into a peptide chain anchored to a resin support.
Caption: Workflow for incorporating Boc-D-Glu(OMe)-OH into an SPPS cycle.
Protocol 4.2.1: Liberation of the Free Acid
Causality: The ionic bond of the DCHA salt must be broken to liberate the nucleophilic carboxylate, which can then be activated for coupling. This is achieved by an acid wash, which protonates the carboxylate and forms a water-soluble salt with the dicyclohexylamine, allowing for its removal via liquid-liquid extraction.[2][3]
-
Suspension: Suspend the Boc-D-Glu(OMe)-OH·DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.[2][3]
-
Acidification: Transfer the suspension to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄) or 10% phosphoric acid.[3][11] The pH of the aqueous layer should be acidic (pH 2-3).[3] Note: Avoid using hydrochloric acid, as it can form a sparingly soluble dicyclohexylammonium chloride precipitate.[3]
-
Washing: Wash the organic layer with brine to remove residual acid and water.
-
Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, which is often an oil or foam.[2][3]
Protocol 4.2.2: Boc Deprotection (on Resin)
Causality: This step removes the Boc protecting group from the N-terminus of the peptide chain attached to the solid support, exposing the free amine required for the next coupling reaction. TFA is a strong acid that cleaves the tert-butyl carbocation, which is subsequently scavenged to prevent side reactions.[2]
-
Swell Resin: Swell the peptide-resin in DCM.
-
Deprotection: Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 20-30 minutes.
-
Washing: Filter the resin and wash thoroughly with DCM, followed by a neutralization wash (e.g., 5-10% Diisopropylethylamine (DIEA) in DCM), and finally with DCM and/or Dimethylformamide (DMF) to prepare for coupling.[2]
Protocol 4.2.3: Peptide Bond Formation (Coupling)
Causality: The liberated free acid (from Protocol 4.2.1) is activated to make the carboxyl carbon more electrophilic, facilitating nucleophilic attack by the free amine on the resin (from Protocol 4.2.2). Coupling agents like Dicyclohexylcarbodiimide (DCC) form a highly reactive O-acylisourea intermediate.[1] Additives like 1-Hydroxybenzotriazole (HOBt) are often included to suppress racemization and improve coupling efficiency.[1]
-
Activation: Dissolve the Boc-D-Glu(OMe)-OH free acid (typically 2-4 equivalents relative to the resin loading) and HOBt (1 equivalent to the amino acid) in DMF or DCM. Add DCC (1 equivalent) and allow the mixture to pre-activate for 10-15 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the neutralized, washed peptide-resin.
-
Reaction: Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) is negative.
-
Washing: Filter the resin and wash thoroughly with DMF and DCM to remove excess reagents and the dicyclohexylurea (DCU) byproduct. The cycle can now be repeated.
Safety, Handling, and Storage Protocols
Material Hazard Assessment
While specific toxicity data is limited, compounds of this class should be handled with care. Potential health effects include irritation to the skin, eyes, and respiratory tract upon contact or inhalation.[12][13] Formation of dust should be avoided.[12]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize exposure.[12]
-
Personal Protective Equipment:
-
Hygiene: Wash hands thoroughly after handling the material.[12]
Long-Term Storage and Stability
-
Storage Conditions: Store in a tightly closed container in a dry, well-ventilated place.[12] For long-term stability, refrigeration (2-8°C) is recommended. The DCHA salt form is stable under these recommended storage conditions.[12]
-
Materials to Avoid: Keep away from strong oxidizing agents and strong acids.[12]
Conclusion: A Strategically Valuable Reagent
Boc-D-Glu(OMe)-OH·DCHA is more than a simple protected amino acid; it is an engineered solution for specific challenges in peptide synthesis. The orthogonal protection scheme allows for precise, stepwise chain elongation, while the D-configuration provides a tool for creating peptides with enhanced biological stability. The dicyclohexylammonium salt form addresses the practical issues of handling, purification, and storage, making it a reliable and efficient building block for researchers in drug discovery and materials science. A thorough understanding of its properties and the rationale behind its handling protocols is essential for leveraging its full potential in the laboratory.
References
- Benchchem. Application Notes and Protocols for Solution-Phase Peptide Synthesis using Z-D-Leu-OH.DCHA.
- Anax Corporation. Safety Data Sheet: Nα-Carbobenzyloxy-Nε-Boc-L-lysine dicyclohexylamine salt.
- Bachem. Conversion of a DCHA salt to the free acid. (2021-08-20).
- AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- AAPPTec. Safety Data Sheet: Boc-Glu(OMe)-OH.
- Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA.
- Local Pharma Guide. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA.
- Reddit. In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. (2021-10-20).
- CymitQuimica. CAS 45214-91-3: BOC-GLU(OME)-OH.
- J&K Scientific. Boc-L-glutamic acid g-methyl ester dicyclohexylammonium salt.
- World of Molecules. Synthesis of Step A: N-[(1,1-dimethylethoxy)carbonyl]-L-glutamic acid-5-methyl ester.
- chemBlink. Boc-L-glutamic acid 5-methyl ester dicyclohexylamine salt [CAS# 14406-17-8].
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024-06-04).
- Chem-Impex. Boc-L-glutamic acid γ-methyl ester dicyclohexylammonium salt.
Sources
- 1. bachem.com [bachem.com]
- 2. peptide.com [peptide.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6 [localpharmaguide.com]
- 6. CAS # 14406-17-8, Boc-L-glutamic acid 5-methyl ester dicyclohexylamine salt, Boc-Glu(OMe)-OH DCHA - chemBlink [chemblink.com]
- 7. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 8. chemimpex.com [chemimpex.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
- 11. reddit.com [reddit.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
A Technical Guide to the Strategic Role of the Dicyclohexylammonium (DCHA) Salt in the Application of Boc-D-Glu(OMe)-OH
Abstract
In the landscape of peptide synthesis and complex organic chemistry, the physical state and stability of starting materials are paramount. N-α-Boc-D-glutamic acid γ-methyl ester, or Boc-D-Glu(OMe)-OH, is a critical building block for the incorporation of D-glutamic acid residues. However, the free acid form of this reagent can present handling and stability challenges. This technical guide provides an in-depth analysis of the role of the dicyclohexylammonium (DCHA) salt of Boc-D-Glu(OMe)-OH. We will explore the chemical principles behind the formation of this salt, the significant advantages it confers in terms of stability and handling, and the straightforward protocol for its conversion to the active free acid form prior to use in synthesis. This document is intended for researchers, scientists, and drug development professionals who utilize this essential reagent.
Introduction: The Challenge of Non-Crystalline Amino Acid Derivatives
N-protected amino acids are the fundamental units in solid-phase and solution-phase peptide synthesis.[1][2] Their chemical integrity and ease of handling are critical for the successful assembly of peptide chains.[3] While many protected amino acids are stable, crystalline solids, a significant number exist as oils, amorphous solids, or are otherwise unstable in their free carboxylic acid form.[4] This is often the case for Boc-D-Glu(OMe)-OH. Such physical properties can lead to difficulties in accurate weighing, purification, and long-term storage, potentially compromising the quality and yield of the final synthetic product.[5][6]
To overcome these challenges, the formation of a salt with a suitable base is a widely adopted strategy.[7] Dicyclohexylamine (DCHA), a sterically hindered and non-hygroscopic secondary amine, is an ideal candidate for this purpose.[5][8] The resulting dicyclohexylammonium (DCHA) salt of the N-protected amino acid is typically a stable, crystalline solid with a sharp melting point, greatly improving its handling and storage characteristics.[8][9]
The Core Function of the DCHA Salt of Boc-D-Glu(OMe)-OH
The primary role of the DCHA salt in the context of Boc-D-Glu(OMe)-OH is to act as a stable, crystalline, and easily handleable precursor to the free acid, which is the reactive species in peptide coupling reactions.[4][10] The production of the DCHA salt is often preferred when the free amino acid is not available in a crystalline form or if the free acid is unstable.[10]
The formation of the salt is a simple acid-base reaction where the acidic carboxylic acid proton of Boc-D-Glu(OMe)-OH is transferred to the basic nitrogen atom of dicyclohexylamine.
The key advantages conferred by the DCHA salt form can be categorized as follows:
-
Enhanced Stability and Shelf-Life: The crystalline lattice structure of the DCHA salt provides greater stability compared to the often amorphous or oily free acid.[5] This crystalline nature makes the compound less susceptible to degradation from environmental factors such as humidity and temperature, ensuring a longer shelf-life.[4][9] The significantly higher melting point of the DCHA salt is a strong indicator of its superior thermal stability.[5]
-
Improved Handling and Weighing: The free-flowing, crystalline powder of the DCHA salt is considerably easier to handle and weigh accurately than a viscous oil or hygroscopic solid.[5] This is crucial for maintaining stoichiometry in chemical reactions.
-
Simplified Purification: In some cases, the formation of the DCHA salt can be a straightforward method for the purification of the N-protected amino acid.[10]
Comparative Properties: Free Acid vs. DCHA Salt
The differences in the physicochemical properties between Boc-D-Glu(OMe)-OH and its DCHA salt are significant and directly impact their application in a laboratory setting.
| Property | Boc-D-Glu(OMe)-OH (Free Acid) | Boc-D-Glu(OMe)-OH • DCHA Salt | Advantage of DCHA Salt |
| Physical State | Often an oil or non-crystalline solid[4][10] | Crystalline solid[5][9] | Ease of handling, weighing, and purification. |
| Stability | Less stable, potentially hygroscopic[4][5] | Highly stable, non-hygroscopic crystalline lattice[5][9] | Extended shelf-life and resistance to degradation. |
| Molecular Weight | 261.3 g/mol [11] | 442.6 g/mol [12] | Higher mass, but the trade-off for stability is significant. |
| Handling | Can be difficult to weigh accurately[5] | Free-flowing powder, easy to handle and weigh[5] | Improved accuracy and precision in reaction setup. |
| Purification | May require chromatographic purification | Can be purified by crystallization[10] | Potentially simpler and more scalable purification. |
Liberation of the Free Acid: A Prerequisite for Synthesis
Before Boc-D-Glu(OMe)-OH can be used in a peptide coupling reaction, the dicyclohexylamine must be removed to regenerate the free carboxylic acid.[10] This is a critical step, as the carboxylate anion of the salt is not reactive towards coupling reagents. The conversion is typically achieved by an acid wash, which protonates the carboxylate and forms a salt with the dicyclohexylamine, partitioning it into an aqueous phase.
Detailed Experimental Protocol for Free Acid Liberation
This protocol is a generalized procedure and may require optimization based on the specific scale and laboratory conditions.
Materials:
-
Boc-D-Glu(OMe)-OH • DCHA Salt
-
Ethyl acetate (or other suitable organic solvent like dichloromethane)[10][13]
-
10% aqueous potassium bisulfate (KHSO₄) or 10% aqueous phosphoric acid[10][13]
-
Deionized water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[10][13]
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Suspension: Suspend one part of the Boc-D-Glu(OMe)-OH • DCHA salt in 5-10 volume parts of ethyl acetate in a separatory funnel.[10]
-
Acidification: Add an equal volume of cold (0-4 °C) 10% aqueous KHSO₄ or 10% phosphoric acid solution.[10][13] It is important to avoid using hydrochloric acid, as it can form the sparingly soluble dicyclohexylammonium chloride.[10]
-
Extraction: Shake the separatory funnel vigorously for 1-2 minutes, periodically venting to release any pressure. Allow the layers to separate completely. The lower aqueous phase should have a pH of 2-3.[10]
-
Separation: Drain the lower aqueous layer.
-
Washing: Wash the organic layer two more times with the aqueous acid solution to ensure complete removal of the dicyclohexylamine.[13] Subsequently, wash the organic layer with water until the pH of the aqueous wash is ≥4.[10] A final wash with brine can help to break any emulsions and remove residual water.
-
Drying: Transfer the organic layer to a flask and dry over anhydrous sodium sulfate or magnesium sulfate.[10][13]
-
Isolation: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free acid, which will likely be an oil.[7][10] The product should be dried under high vacuum to remove any residual solvent.
Conclusion
The use of the dicyclohexylammonium salt of Boc-D-Glu(OMe)-OH is a strategic choice that addresses the inherent challenges associated with the handling and stability of the free acid form.[4][5] By converting the often oily and less stable free acid into a crystalline, stable, and easily manageable solid, the DCHA salt ensures the quality and reliability of this critical reagent in peptide synthesis and other applications.[9][10] The straightforward and efficient protocol for liberating the free acid immediately prior to use allows researchers to benefit from the superior storage and handling properties of the salt without compromising the reactivity of the amino acid derivative in subsequent synthetic steps. Understanding the role and proper handling of the DCHA salt is essential for any scientist working with this and similar N-protected amino acids.
References
- Technical Support Information Bulletin 1137. Converting Boc-Amino Acid DCHA Salts to Free Acids.
-
Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA. [Link]
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. ResearchGate. [Link]
-
Aapptec. Amino Acid Derivatives for Peptide Synthesis. [Link]
- van der Knaap, M. C., et al. (2021). Important Lessons on Long-Term Stability of Amino Acids in Stored Dried Blood Spots. Metabolites, 11(7), 448.
-
Aapptec Peptides. Boc-Glu(OMe)-OH. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. biosynth.com [biosynth.com]
- 3. peptide.com [peptide.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. peptide.com [peptide.com]
An In-Depth Technical Guide to Boc-D-Glu(OMe)-OH.DCHA: Properties, Protocols, and Strategic Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern peptide science and therapeutic development, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. N-α-Boc-D-glutamic acid γ-methyl ester, supplied as a dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA), represents a pivotal building block for this purpose. Its unique configuration—combining a D-enantiomer for enzymatic stability, a temporary N-terminal Boc group for synthesis, and a semi-permanent side-chain methyl ester—offers chemists precise control over peptide architecture. This guide provides a comprehensive overview of its chemical principles, detailed, field-proven protocols for its use, and insights into its strategic deployment in research and drug discovery.
Core Compound Datasheet
A summary of the key quantitative data for Boc-D-Glu(OMe)-OH.DCHA is presented below for rapid reference.
| Property | Value | Source(s) |
| Chemical Name | N-[(1,1-Dimethylethoxy)carbonyl]-D-glutamic acid 5-methyl ester, compound with N-cyclohexylcyclohexanamine (1:1) | [1] |
| Synonyms | Boc-D-Glu(OMe)-OH DCHA, (Tert-Butoxy)Carbonyl D-Glu(OMe)-OH·DCHA | [1][2] |
| CAS Number | 76379-02-7 | [3][4] |
| Molecular Formula | C₁₁H₁₉NO₆ · C₁₂H₂₃N | [2] |
| Molecular Weight | 442.6 g/mol | [2][3] |
| Appearance | White to off-white powder | N/A |
| Storage Conditions | 2–8 °C, under inert gas (Nitrogen or Argon) | [1] |
Chemical Rationale and Core Concepts
The utility of this reagent is derived from the specific function of each of its three key components: the Boc protecting group, the γ-methyl ester, and the dicyclohexylamine (DCHA) salt. Understanding the causality behind this molecular design is crucial for its effective application.
The Role of the Boc Protecting Group (N-α-Protection)
The tert-butyloxycarbonyl (Boc) group is a foundational N-terminal protecting group, particularly in the classic Boc/Bzl strategy for solid-phase peptide synthesis (SPPS).[3][5] Its primary function is to prevent the alpha-amino group from participating in unwanted polymerization during the activation and coupling of the carboxyl group.
-
Mechanism of Action : The Boc group is stable under the basic and neutral conditions required for peptide coupling but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA) in dichloromethane (DCM).[3][6] This acid-lability allows for the selective deprotection of the N-terminus at each cycle of peptide elongation, exposing a new amino group for the subsequent coupling step.
The Significance of the γ-Methyl Ester (Side-Chain Protection)
The side chain of glutamic acid contains a reactive carboxylic acid that must be protected to prevent it from forming amide bonds during peptide synthesis. The methyl ester (OMe) serves as a robust protecting group for this γ-carboxyl function.
-
Orthogonality and Cleavage : The methyl ester is stable to the acidic conditions (e.g., TFA/DCM) used to remove the N-terminal Boc group.[3] This stability is essential for stepwise synthesis. However, it is not typically removed by the very strong acid, such as anhydrous hydrofluoric acid (HF), used in the final cleavage step of a classic Boc/Bzl synthesis. This means the methyl ester often remains on the peptide after it is cleaved from the resin. Deprotection requires a separate, subsequent step—saponification—which involves treatment with a base like sodium hydroxide (NaOH).[3] This two-step cleavage process allows for the synthesis of peptide esters or provides an opportunity for selective side-chain modification post-synthesis.
The Purpose of the Dicyclohexylamine (DCHA) Salt
Many protected amino acids are supplied as dicyclohexylammonium salts. This is not merely for convenience; it serves a distinct chemical purpose.
-
Enhanced Stability and Handling : The formation of a DCHA salt converts the free amino acid, which may be an oil or an amorphous solid, into a stable, crystalline solid.[7] This crystalline nature significantly improves the compound's shelf-life, stability, and ease of handling and weighing in a laboratory setting.
-
Liberation Requirement : Before the amino acid can be used in a peptide coupling reaction, the free acid must be regenerated from the salt. This is a critical prerequisite for activating the carboxyl group for amide bond formation.
Experimental Methodologies
The following protocols provide detailed, step-by-step methodologies for the preparation and use of Boc-D-Glu(OMe)-OH.
Protocol 1: Liberation of the Free Acid from the DCHA Salt
This procedure is essential for preparing the amino acid for subsequent coupling reactions. The use of phosphoric acid is critical, as common alternatives like hydrochloric acid would cause the precipitation of sparingly soluble dicyclohexylammonium chloride, complicating the workup.[7]
-
Boc-D-Glu(OMe)-OH.DCHA
-
Ethyl acetate (EtOAc)
-
10% Phosphoric acid (H₃PO₄) solution
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
-
Suspension : Suspend 1 part by weight of the Boc-D-Glu(OMe)-OH.DCHA salt in 5–10 volume parts of ethyl acetate in a flask or beaker. For acid-labile protecting groups, it is advisable to use solvents pre-chilled to -20°C.[7]
-
Acidification : While stirring, add 10% phosphoric acid solution dropwise until the solid DCHA salt is completely dissolved and two clear liquid phases are visible.
-
pH Check : Check the pH of the lower, aqueous phase using a pH strip. It should be in the range of 2-3 to ensure complete protonation of the carboxylate.[7]
-
Phase Separation : Transfer the mixture to a separatory funnel and separate the lower aqueous phase.
-
Organic Phase Washing :
-
Wash the upper organic phase once with 2 volume parts of 10% phosphoric acid solution.
-
Subsequently, wash the organic phase three times with 2 volume parts of deionized water. The pH of the final aqueous wash should be ≥4.[7]
-
-
Drying and Evaporation : Dry the organic phase over anhydrous sodium sulfate, filter off the drying agent, and evaporate the solvent to dryness in vacuo using a rotary evaporator. The resulting product, Boc-D-Glu(OMe)-OH, will likely be an oil or a foam.[7]
-
Verification : Confirm the complete removal of dicyclohexylamine by thin-layer chromatography (TLC).
Strategic Applications in Research and Drug Development
The incorporation of Boc-D-Glu(OMe)-OH is a deliberate strategic choice aimed at imparting specific, desirable properties to a synthetic peptide.
-
Enhancing Proteolytic Stability : Natural peptides composed of L-amino acids are often rapidly degraded by proteases in vivo, limiting their therapeutic potential. The introduction of D-amino acids, such as D-glutamic acid, creates peptide bonds that are unrecognizable to most proteases, significantly extending the peptide's circulatory half-life.
-
Modulating Receptor Binding and Activity : The stereochemistry of an amino acid residue can dramatically alter the three-dimensional conformation of a peptide. Replacing an L-amino acid with its D-enantiomer can enforce specific turns or secondary structures, which can be used to fine-tune binding affinity and selectivity for a biological target. This is a key strategy in rational drug design for developing potent agonists or antagonists.
-
Synthesis of Peptide Esters : As the methyl ester side-chain protection is not removed under standard Boc-SPPS cleavage conditions, this building block is ideal for the direct synthesis of peptides with a γ-methyl ester on a specific D-glutamic acid residue. These peptide esters can serve as prodrugs, exhibit altered solubility, or act as intermediates for further chemical modification.
References
- BenchChem. (2025). OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
-
ACE Biolabs. (n.d.). Boc-D-Glu(Ome)-OH.DCHA. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Glu(OMe)-OH DCHA. Retrieved from [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Solubility of Boc-D-Glu(OMe)-OH.DCHA in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N-α-(tert-Butoxycarbonyl)-D-glutamic acid α-methyl ester dicyclohexylammonium salt, hereafter referred to as Boc-D-Glu(OMe)-OH.DCHA. Solubility is a critical parameter in synthetic organic chemistry and drug development, directly impacting reaction kinetics, purification efficiency, and formulation. This document synthesizes known data, explores the physicochemical principles governing the solubility of this protected amino acid, and provides detailed, field-proven protocols for researchers to quantitatively assess its solubility in various organic solvents.
Introduction: The Critical Role of Solubility in Synthetic Applications
Boc-D-Glu(OMe)-OH.DCHA is a valuable chiral building block in peptide synthesis and the development of complex molecular architectures.[1][2] The tert-butoxycarbonyl (Boc) protecting group provides stability under many reaction conditions, while being readily removable under mild acidic conditions.[] The dicyclohexylammonium (DCHA) salt form is specifically utilized to enhance the compound's crystallinity, stability, and handling characteristics, which often translates to improved solubility in organic solvents compared to the free acid.[4]
Understanding the solubility of this reagent is not merely a matter of convenience; it is fundamental to its effective use. Inadequate solubility can lead to poor reaction yields, challenges in monitoring reaction progress, and significant difficulties in purification. This guide is designed to provide researchers with the foundational knowledge and practical methodologies to effectively utilize Boc-D-Glu(OMe)-OH.DCHA in their synthetic endeavors.
Physicochemical Properties Overview
A foundational understanding of the molecule's properties is essential before delving into its solubility.
| Property | Value | Source |
| Chemical Name | N-α-(tert-Butoxycarbonyl)-D-glutamic acid α-methyl ester dicyclohexylammonium salt | [5] |
| Synonyms | Boc-D-Glu(OMe)-OH DCHA | [5] |
| CAS Number | 76379-02-7 | [5] |
| Molecular Formula | C₂₃H₄₂N₂O₆ | [6] |
| Molecular Weight | 442.6 g/mol | [5] |
| Appearance | White to off-white solid/powder | [4][7] |
The Molecular Architecture and Its Influence on Solubility
The solubility of Boc-D-Glu(OMe)-OH.DCHA is a direct consequence of the interplay between its constituent functional groups. The overall molecule possesses a balance of polar and non-polar characteristics.
-
Boc Group (tert-Butoxycarbonyl): This bulky, lipophilic group significantly increases the non-polar character of the molecule compared to an unprotected amino acid. This modification is a primary reason for its enhanced solubility in many organic solvents.[]
-
D-Glutamic Acid α-Methyl Ester Core: The glutamic acid backbone contains polar elements, including the carbamate and ester carbonyl groups. The α-methyl ester masks one of the carboxylic acid groups, reducing its polarity and potential for zwitterion formation, which typically decreases organic solvent solubility.[7]
-
Free γ-Carboxylic Acid: The deprotonated carboxylate group is a key site of polarity.
-
Dicyclohexylammonium (DCHA) Cation: The DCHA salt is formed by an ionic interaction between the free γ-carboxylic acid and the basic dicyclohexylamine. This large, hydrophobic cation acts as a counterion, effectively "shielding" the polar carboxylate and contributing significantly to the overall solubility in less polar organic media.[4]
The logical relationship between these components dictates the compound's solubility profile.
Sources
Safeguarding a Critical Building Block: A Technical Guide to the Stability and Storage of Boc-D-Glu(OMe)-OH·DCHA
For researchers, scientists, and professionals in the field of drug development and peptide synthesis, the integrity of starting materials is paramount. The stability of protected amino acids, such as N-α-Boc-D-glutamic acid α-methyl ester dicyclohexylammonium salt (Boc-D-Glu(OMe)-OH·DCHA), directly impacts the success of complex synthetic routes, influencing yield, purity, and the biological activity of the final product. This in-depth technical guide provides a comprehensive overview of the stability profile of Boc-D-Glu(OMe)-OH·DCHA, recommended storage conditions, and the scientific principles underpinning these best practices.
Foundational Chemistry and the Rationale for the DCHA Salt Form
Boc-D-Glu(OMe)-OH·DCHA is a chiral amino acid derivative that serves as a crucial building block in the synthesis of novel peptides and peptidomimetics. The tert-butyloxycarbonyl (Boc) protecting group on the α-amino function is a cornerstone of classic solid-phase peptide synthesis (SPPS), preventing unwanted side reactions during peptide bond formation. The D-configuration of the glutamic acid residue is often incorporated to enhance metabolic stability in the resulting peptides.
The formation of a dicyclohexylammonium (DCHA) salt is a deliberate strategy to enhance the stability and handling of the protected amino acid.[1] Many free N-protected amino acids are oils or amorphous solids, which can be challenging to purify, weigh accurately, and store. The ionic interaction between the acidic carboxyl group of the Boc-amino acid and the basic dicyclohexylamine results in a crystalline solid with a well-defined melting point. This crystalline structure contributes to greater thermal stability and reduced hygroscopicity compared to the free acid form.[1]
Key Factors Influencing the Stability of Boc-D-Glu(OMe)-OH·DCHA
The chemical integrity of Boc-D-Glu(OMe)-OH·DCHA can be compromised by several factors, primarily moisture, temperature, and pH. Understanding the potential degradation pathways is essential for implementing effective storage and handling protocols.
Hydrolytic Stability
Moisture is a critical adversary to the stability of Boc-D-Glu(OMe)-OH·DCHA. The presence of water can lead to two primary degradation pathways:
-
Hydrolysis of the Methyl Ester: The γ-methyl ester of the glutamic acid side chain is susceptible to hydrolysis, particularly under basic or acidic conditions, to yield Boc-D-Glu-OH. While methyl esters are generally stable under neutral conditions, prolonged exposure to moisture can facilitate this process.
-
Acid-Catalyzed Deprotection of the Boc Group: The Boc group is notoriously labile to acidic conditions.[] Any absorbed moisture, especially in the presence of acidic impurities, can lead to the cleavage of the Boc group, generating the free amine. This is a significant concern as the presence of the unprotected amino acid can lead to unintended side reactions during peptide synthesis.
Thermal Stability
pH Sensitivity
The stability of Boc-D-Glu(OMe)-OH·DCHA is highly pH-dependent .
-
Acidic Conditions (pH < 4): The Boc protecting group is rapidly cleaved under acidic conditions.[] This is the basis for its removal during SPPS. Therefore, exposure to acidic environments during storage and handling must be strictly avoided.
-
Neutral Conditions (pH 6-8): The compound is most stable in a neutral pH range.
-
Basic Conditions (pH > 8): While the Boc group is stable to basic conditions, the methyl ester is susceptible to saponification (base-catalyzed hydrolysis).[3] Furthermore, strong basic conditions can promote racemization at the α-carbon, although this is less of a concern for the solid material.
Photostability
While there is no specific data to suggest that Boc-D-Glu(OMe)-OH·DCHA is particularly sensitive to light, it is a general best practice in chemical storage to protect all complex organic molecules from prolonged exposure to light, especially UV radiation, to prevent potential photochemical degradation.
Potential Degradation Pathways
Beyond simple hydrolysis and deprotection, it is crucial for the discerning scientist to be aware of more subtle degradation pathways that can impact the purity of Boc-D-Glu(OMe)-OH·DCHA.
Pyroglutamate Formation
A significant side reaction for glutamic acid derivatives, particularly during peptide synthesis, is the intramolecular cyclization of the N-terminal glutamic acid to form a pyroglutamyl (pGlu) residue.[4] This can occur under the acidic conditions used for Boc deprotection or during coupling reactions. While this is more of a concern during the synthetic process itself, the potential for low-level cyclization during prolonged or improper storage, especially if the Boc group is prematurely cleaved, cannot be entirely dismissed.
Glutarimide Formation
Another potential intramolecular cyclization can occur, leading to the formation of a glutarimide ring. This side reaction has been observed in solid-phase peptide synthesis involving glutamic acid.[5] The formation of glutarimide is sequence-dependent and can be influenced by the nature of the adjacent amino acid.
Diagram of Potential Degradation Pathways
Caption: Potential degradation pathways for Boc-D-Glu(OMe)-OH·DCHA.
Recommended Storage and Handling Protocols
To ensure the long-term stability and purity of Boc-D-Glu(OMe)-OH·DCHA, the following storage and handling protocols are strongly recommended. These are based on established best practices for sensitive chemical reagents.
| Parameter | Recommendation | Rationale |
| Temperature | Long-term: -20°C or below.Short-term: 2-8°C. | Minimizes thermal degradation and slows down potential hydrolytic reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture and oxygen. |
| Container | Tightly sealed, opaque container. | Prevents ingress of moisture and protects from light. |
| Handling | Allow the container to warm to room temperature in a desiccator before opening. Handle in a dry, inert atmosphere (e.g., glove box) if possible. | Prevents condensation of atmospheric moisture onto the cold solid. Minimizes exposure to moisture during weighing and aliquoting. |
| Aliquoting | For frequent use, it is advisable to aliquot the material into smaller, single-use vials. | Minimizes the number of times the main stock is exposed to the atmosphere. |
Experimental Protocol for Stability Assessment
For laboratories requiring stringent quality control, a periodic assessment of the stability of Boc-D-Glu(OMe)-OH·DCHA can be performed using the following general protocol.
Materials
-
Boc-D-Glu(OMe)-OH·DCHA sample
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
-
High-purity water and acetonitrile
-
Analytical balance
Sample Preparation
-
Accurately weigh approximately 10 mg of Boc-D-Glu(OMe)-OH·DCHA into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with a 50:50 mixture of Mobile Phase A and Mobile Phase B.
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Method
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Detection: 214 nm
-
Injection Volume: 10 µL
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30-35 min: 80% to 20% B
-
35-40 min: 20% B
-
Data Analysis
-
Integrate the peak corresponding to Boc-D-Glu(OMe)-OH·DCHA.
-
Monitor for the appearance of new peaks that may correspond to degradation products.
-
Calculate the purity of the sample as the percentage of the main peak area relative to the total peak area.
-
Compare the purity over time for samples stored under different conditions to assess stability.
Workflow for Stability Testing
Caption: A generalized workflow for the stability assessment of Boc-D-Glu(OMe)-OH·DCHA via HPLC.
Conclusion and Best Practices Summary
The chemical integrity of Boc-D-Glu(OMe)-OH·DCHA is best preserved by strict adherence to appropriate storage and handling procedures. The formation of the dicyclohexylammonium salt provides a significant advantage in terms of stability and ease of handling over the free acid form. The primary threats to the stability of this critical reagent are moisture, elevated temperatures, and acidic conditions.
For researchers and drug development professionals, the key takeaways are:
-
Prioritize Cold and Dry Storage: Long-term storage at -20°C under an inert atmosphere is the gold standard.
-
Avoid Contamination: Handle the compound in a manner that minimizes exposure to atmospheric moisture.
-
Understand the Chemistry: Be aware of the potential degradation pathways, including hydrolysis of the methyl ester, acid-catalyzed deprotection of the Boc group, and potential cyclization reactions.
-
Implement Quality Control: For critical applications, periodic purity checks via HPLC are recommended to ensure the integrity of the material.
By implementing these scientifically grounded protocols, the stability of Boc-D-Glu(OMe)-OH·DCHA can be effectively maintained, ensuring its optimal performance in the demanding applications of peptide synthesis and drug discovery.
References
-
Coin, I., et al. (2007). Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. Molecules, 12(4), 883-897. Available at: [Link]
-
AAPPTEC. (n.d.). Peptide Modifications; Cyclization; Stapled peptides; phosphorylation. Available at: [Link]
-
Urban, J., et al. (2000). On the Manner of Cyclization of N-Acylated Aspartic and Glutamic Acid Derivatives. Journal of Peptide Research, 55(3), 224-233. Available at: [Link]
-
Biosyntan GmbH. (n.d.). Side Chain Cyclization. Available at: [Link]
-
Master Organic Chemistry. (2019). Introduction to Peptide Synthesis. Available at: [Link]
-
Yanfen Biotech. (2024). Protecting Groups in Peptide Synthesis: A Detailed Guide. Available at: [Link]
-
AAPPTEC. (n.d.). Boc-D-Glu(OMe)-OH DCHA. Available at: [Link]
-
Wiley-VCH. (2009). Protection Reactions. In Chemical Synthesis of Peptides. Available at: [Link]
Sources
A Senior Application Scientist's Guide to Boc-D-Glu(OMe)-OH.DCHA: Commercial Availability, Quality Control, and Synthesis Application
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Deconstructing a Key Building Block in Peptide Synthesis
N-tert-Butoxycarbonyl-D-glutamic acid γ-methyl ester dicyclohexylammonium salt, commonly abbreviated as Boc-D-Glu(OMe)-OH.DCHA, is a specialized amino acid derivative crucial for the synthesis of complex peptides and peptidomimetics. Its structure is purpose-built for the rigorous, stepwise process of solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy.[1]
-
Boc (tert-Butoxycarbonyl) Group : This moiety serves as a temporary protecting group for the α-amino function. Its key feature is its lability under moderately acidic conditions, typically using trifluoroacetic acid (TFA), while remaining stable to the basic and neutral conditions of the coupling step.[][3] This selective removal is the cornerstone of Boc-based SPPS.[1][4]
-
D-Glutamic Acid Core : The "D" configuration signifies that this is the unnatural enantiomer of glutamic acid. The incorporation of D-amino acids is a common strategy in drug development to enhance peptide stability against enzymatic degradation, thereby improving pharmacokinetic profiles.
-
γ-Methyl Ester (OMe) : The side-chain carboxylic acid of the glutamic acid is protected as a methyl ester. This prevents the side chain from participating in unwanted reactions during peptide chain elongation. This ester is stable to the mild acid used for Boc deprotection but can be removed during the final, strong acid cleavage step (e.g., with HF).[5]
-
Dicyclohexylammonium (DCHA) Salt : The free α-carboxylic acid forms a salt with dicyclohexylamine. This is not a trivial feature; the DCHA salt significantly improves the compound's handling characteristics. It typically transforms the often-oily free acid into a stable, crystalline solid, simplifying weighing and storage and enhancing its solubility in organic solvents used for synthesis.[6]
The primary application of this reagent is as a building block for peptides containing a D-glutamic acid residue where the side chain must remain protected until the final cleavage.[6][7]
Chemical Identity:
Quality Control and Technical Specifications: A Prerequisite for Success
In peptide synthesis, the purity of the building blocks is paramount. Contaminants can lead to deletion sequences, capped chains, or difficult-to-remove impurities in the final product. When sourcing Boc-D-Glu(OMe)-OH.DCHA, a thorough evaluation of the supplier's Certificate of Analysis (CoA) is a critical first step.
Key Quality Parameters:
| Parameter | Specification | Rationale & Importance |
| Appearance | White to off-white crystalline powder | A significant deviation in color or form may indicate impurities or degradation. |
| Purity (HPLC) | ≥98% | High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity, separating the target compound from closely related impurities such as the unprotected di-acid or isomeric esters.[6] |
| Identity (¹H NMR) | Conforms to structure | Nuclear Magnetic Resonance (NMR) spectroscopy confirms the chemical structure, ensuring the correct placement of the Boc, methyl ester, and DCHA groups. |
| Optical Rotation | Specific range (lot-dependent) | This measurement is crucial for confirming the stereochemical integrity of the D-enantiomer. Racemization can lead to diastereomeric impurities in the final peptide. |
| Storage Condition | 2–8 °C, under inert gas | Proper storage is essential to prevent degradation of the acid-labile Boc group and hydrolysis of the methyl ester.[9] |
Commercial Availability and Supplier Selection
Boc-D-Glu(OMe)-OH.DCHA is readily available from a range of chemical suppliers, from large catalog companies to specialized peptide reagent manufacturers. The choice of supplier can impact the quality, consistency, and cost of your research and development efforts.
Representative Commercial Suppliers:
| Supplier | Purity Offered | Scale | Notes |
| AAPPTec | Lot-specific (CoA available) | Research Scale (g) | A specialized peptide synthesis company.[8][11] |
| Chem-Impex | ≥98% (HPLC) | Research to Bulk (g to kg) | Provides detailed specifications, including melting point and optical rotation.[6] |
| BOC Sciences | Custom Synthesis Available | Research to Bulk | Focuses on a wide range of Boc-protected amino acids for various applications.[] |
| Creative Peptides | Research Grade | Research Scale | Offers custom synthesis and GMP manufacturing services.[12] |
| ACE Biolabs | >95% | Small Scale (mg) | Caters to biochemical and life science research. |
| Fisher Scientific | Varies by Manufacturer | Distributor | Distributes products from manufacturers like Advanced ChemTech.[13] |
Disclaimer : This list is not exhaustive. Prices and availability are subject to change. Researchers should always obtain a lot-specific CoA before use.
Below is a logical workflow for selecting a suitable supplier for your specific needs.
Experimental Protocol: Application in Boc-SPPS
The following is a generalized, self-validating protocol for a single coupling cycle using Boc-D-Glu(OMe)-OH.DCHA in manual Boc-based solid-phase peptide synthesis.
Prerequisites:
-
Peptide-resin with a free N-terminal Boc group.
-
Reagents: Dichloromethane (DCM), Trifluoroacetic acid (TFA), N,N-Diisopropylethylamine (DIPEA), N,N-Dimethylformamide (DMF).
-
Activation Reagents: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or an equivalent.
-
Monitoring Reagent: Ninhydrin test solution.
Step-by-Step Coupling Cycle:
-
Resin Swelling : Swell the peptide-resin in DMF for 30-60 minutes to ensure full accessibility of the reaction sites.
-
Boc Deprotection :
-
Drain the DMF.
-
Add a solution of 25-50% TFA in DCM to the resin.[14] Agitate for 2 minutes and drain.
-
Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes. This two-step process ensures complete removal of the Boc group. The TFA cleaves the Boc group, forming a stable carbocation that is scavenged, leaving the N-terminal amine as a TFA salt.[1]
-
Wash the resin thoroughly with DCM (3x) followed by DMF (3x) to remove all traces of TFA.
-
-
Neutralization :
-
Treat the resin with a solution of 10% DIPEA in DMF for 5-10 minutes.[14] This step is critical as it deprotonates the N-terminal ammonium salt to the free amine, which is necessary for the subsequent nucleophilic attack.[1]
-
Wash the resin thoroughly with DMF (5x) to remove excess DIPEA, which can interfere with the coupling step.
-
-
Amino Acid Activation & Coupling :
-
In a separate vessel, dissolve 3-4 equivalents of Boc-D-Glu(OMe)-OH.DCHA and 3-4 equivalents of HBTU in DMF.
-
Add 6-8 equivalents of DIPEA to the amino acid solution. Allow to pre-activate for 2-5 minutes. The HBTU converts the carboxylic acid into a highly reactive OBt-ester, primed for aminolysis.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Monitoring & Washing :
-
Perform a qualitative ninhydrin test. A negative result (beads remain colorless or yellow) indicates the reaction is complete. A positive result (blue beads) indicates free amines are still present, and the coupling step may need to be repeated.
-
Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
The cyclical nature of this process is fundamental to SPPS, as illustrated in the diagram below.
References
-
Pedersen, S. W., et al. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology. [Link]
-
Pedersen, S. W., et al. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology. [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]
-
Boc-D-Glu(OMe)-OH DCHA. AAPPTec. [Link]
-
Boc-D-Glu(Ome)-OH.DCHA. ACE Biolabs. [Link]
-
CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA. Local Pharma Guide. [Link]
-
Boc-Glu(OMe)-OH [45214-91-3]. AAPPTec. [Link]
- L-glutamic acid derivative and synthesis method and application thereof.
-
Synthesis of Peptides. Thieme Chemistry. [Link]
-
Boc-Glu(OcHx)-OH DCHA. AAPPTec. [Link]
-
Boc-D-Glu(OBzl)-OH [35793-73-8]. AAPPTec. [Link]
Sources
- 1. peptide.com [peptide.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]
- 5. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. jk-sci.com [jk-sci.com]
- 8. peptide.com [peptide.com]
- 9. BOC-D-GLU(OME)-OH | 76379-02-7 [chemicalbook.com]
- 10. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6 [localpharmaguide.com]
- 11. peptide.com [peptide.com]
- 12. Boc-Glu(Ome)-OH·DCHA - Creative Peptides [creative-peptides.com]
- 13. Boc-D-Chg-OH.DCHA, Advanced ChemTech 5 g | Buy Online | Advanced Chem Tech | Fisher Scientific [fishersci.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Synthesis and Purification of Boc-D-Glu(OMe)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive, technically detailed exploration of the synthesis and purification of N-α-(tert-butoxycarbonyl)-D-glutamic acid γ-methyl ester dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA). This valuable amino acid derivative is a critical building block in the synthesis of complex peptides and pharmaceutical agents. The strategic use of protecting groups and the formation of a dicyclohexylammonium (DCHA) salt are pivotal for ensuring stereochemical integrity, facilitating purification, and improving handling characteristics. This document moves beyond a simple recitation of steps to elucidate the chemical principles and strategic decisions that underpin a successful and reproducible synthesis.
Strategic Overview: A Logic-Driven Approach
The synthesis of Boc-D-Glu(OMe)-OH.DCHA from D-glutamic acid is a multi-step process that requires careful control over reaction conditions to achieve the desired regioselectivity and purity. The overall strategy involves three primary transformations:
-
N-α-Protection: The amino group of D-glutamic acid is protected with the tert-butyloxycarbonyl (Boc) group. This is essential to prevent its participation in subsequent reactions, particularly the esterification of the carboxyl groups. The Boc group is chosen for its stability under the basic and nucleophilic conditions of the subsequent steps and its lability under acidic conditions, which allows for its selective removal when required in peptide synthesis.[1]
-
Regioselective γ-Esterification: The γ-carboxyl group of the Boc-protected D-glutamic acid is selectively esterified to form the methyl ester. This is the most challenging step of the synthesis, as the α- and γ-carboxyl groups have similar reactivities. Achieving high regioselectivity is crucial to avoid the formation of the α-methyl ester and the di-methyl ester byproducts.
-
Purification via DCHA Salt Formation: The crude Boc-D-Glu(OMe)-OH is converted to its dicyclohexylammonium (DCHA) salt. Many N-protected amino acids, particularly those that are oils or difficult to crystallize in their free acid form, can be readily purified as their DCHA salts.[2] Dicyclohexylamine is a bulky, basic amine that forms a stable, crystalline salt with the free α-carboxylic acid, facilitating isolation and purification by recrystallization.[3]
The entire synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for Boc-D-Glu(OMe)-OH.DCHA.
Part 1: Synthesis of Boc-D-Glu(OMe)-OH
Step 1: N-α-Boc Protection of D-Glutamic Acid
The initial step involves the protection of the α-amino group of D-glutamic acid using di-tert-butyl dicarbonate, commonly known as Boc anhydride ((Boc)₂O). The reaction is typically carried out in a mixed solvent system, such as dioxane and water, under basic conditions.[4]
Mechanism and Rationale: The base, typically sodium hydroxide or sodium bicarbonate, deprotonates the amino group, increasing its nucleophilicity. The resulting amino anion then attacks one of the carbonyl carbons of the Boc anhydride, leading to the formation of a tetrahedral intermediate. Subsequent collapse of this intermediate and loss of a tert-butoxycarbonate leaving group yields the N-Boc protected amino acid. The reaction is generally clean and high-yielding.
Caption: N-α-Boc protection of D-Glutamic Acid.
Experimental Protocol: Synthesis of Boc-D-Glu-OH
-
To a stirred solution of D-glutamic acid (1 equivalent) in a 1:1 mixture of dioxane and water, add sodium hydroxide (2 equivalents) and stir until the amino acid is completely dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Concentrate the reaction mixture in vacuo to remove the dioxane.
-
Wash the aqueous residue with a non-polar solvent like hexane or ethyl acetate to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with a cold, dilute solution of a non-oxidizing acid such as citric acid or potassium bisulfate.
-
Extract the product into ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield Boc-D-Glu-OH, which may be an oil or a solid.
Step 2: Selective γ-Methyl Esterification
The regioselective esterification of the γ-carboxyl group of Boc-D-Glu-OH is a critical step that dictates the overall efficiency of the synthesis. Several methods can be employed, with the choice often depending on the scale of the reaction and the desired purity. One effective approach involves the formation of an internal anhydride followed by regioselective opening with methanol.
Mechanism and Rationale: Treatment of Boc-D-Glu-OH with a dehydrating agent, such as dicyclohexylcarbodiimide (DCC) or acetic anhydride, can lead to the formation of a cyclic anhydride. The five-membered ring of the α-carboxyl group is generally more strained and thus more susceptible to nucleophilic attack than the six-membered ring that would be formed from the γ-carboxyl group. However, in the case of glutamic acid derivatives, a five-membered pyroglutamate can also form. A more controlled approach is the selective activation of the γ-carboxyl group. It has been reported that the esterification of L-glutamic acid with benzyl alcohol is greatly promoted by CuCl₂, with high selectivity for the gamma-benzyl ester.[5] This principle can be adapted for methyl ester formation. Another approach is the reaction with diazomethane, although its hazardous nature often makes it less desirable for large-scale synthesis.[6] A practical method involves the reaction with a methylating agent like methyl iodide in the presence of a base such as potassium bicarbonate in a polar aprotic solvent.
Experimental Protocol: Synthesis of Boc-D-Glu(OMe)-OH
-
Dissolve Boc-D-Glu-OH (1 equivalent) in a suitable solvent such as DMF or acetone.
-
Add potassium bicarbonate (1.1 equivalents) and stir the suspension for 30 minutes.
-
Add methyl iodide (1.1 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or HPLC.
-
Once the reaction is complete, filter off the inorganic salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated solution of sodium bicarbonate to remove any unreacted starting material, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate to give the crude Boc-D-Glu(OMe)-OH, which is often an oil.
Part 2: Purification by DCHA Salt Formation and Crystallization
The final step involves the purification of the crude Boc-D-Glu(OMe)-OH by converting it into its dicyclohexylammonium (DCHA) salt. This process leverages the ability of the bulky DCHA to form a stable, crystalline lattice with the N-protected amino acid, allowing for effective purification through recrystallization.[2]
Mechanism and Rationale: Dicyclohexylamine is a secondary amine that acts as a base, deprotonating the free α-carboxylic acid of Boc-D-Glu(OMe)-OH to form an ammonium carboxylate salt. The ionic nature and the steric bulk of the DCHA cation facilitate the formation of a well-ordered crystal lattice, leading to the precipitation of the salt from a suitable solvent system. Impurities, such as the diester byproduct which lacks a free carboxylic acid, remain in the solution.
Caption: Purification via DCHA salt formation and crystallization.
Experimental Protocol: Formation and Purification of Boc-D-Glu(OMe)-OH.DCHA
-
Dissolve the crude Boc-D-Glu(OMe)-OH in a suitable solvent, such as diethyl ether, ethyl acetate, or a mixture of ethyl acetate and hexane.
-
Cool the solution in an ice bath.
-
Slowly add dicyclohexylamine (1 equivalent) with stirring.
-
A white precipitate of the DCHA salt should form. Continue stirring in the cold for 1-2 hours to ensure complete precipitation.
-
Collect the solid by vacuum filtration and wash it with a cold, non-polar solvent (e.g., hexane or diethyl ether) to remove any soluble impurities.
-
The crude salt can be further purified by recrystallization. Dissolve the salt in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or ethyl acetate) and allow it to cool slowly to room temperature, followed by further cooling in a refrigerator or ice bath.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.
Characterization and Quality Control
The identity and purity of the final product, Boc-D-Glu(OMe)-OH.DCHA, should be confirmed by a battery of analytical techniques.
| Parameter | Expected Value/Observation |
| Appearance | White to off-white crystalline solid |
| Molecular Formula | C₂₃H₄₂N₂O₆ |
| Molecular Weight | 442.59 g/mol [7] |
| Melting Point | A sharp melting point is indicative of high purity. |
| Optical Rotation | A specific rotation should be measured and compared to literature values for the D-enantiomer. |
| ¹H NMR | The spectrum should show characteristic peaks for the Boc group (a singlet around 1.4 ppm), the methyl ester (a singlet around 3.7 ppm), the protons of the glutamic acid backbone, and the protons of the dicyclohexylammonium cation. A ¹H NMR spectrum of the related compound Boc-Glu(OBzl)-OH DCHA can be used as a reference for the peak assignments of the Boc and DCHA moieties.[8] |
| FTIR | The spectrum should exhibit characteristic absorption bands for the N-H bond of the carbamate, the C=O stretching of the carbamate and the ester, and the C-O stretching vibrations.[9] |
| Purity (HPLC) | Typically >98% |
Conclusion
The synthesis of Boc-D-Glu(OMe)-OH.DCHA is a well-established yet nuanced process that requires careful execution of each step to ensure high yield and purity. The strategic application of the Boc protecting group and the use of dicyclohexylamine for purification are key to the successful preparation of this important building block for peptide synthesis and drug discovery. By understanding the underlying chemical principles, researchers can troubleshoot and optimize this synthesis to meet the stringent quality requirements of their applications.
References
-
ResearchGate. FTIR spectra of Boc 2-lysine-OH (BL), Boc 2-lysine-NHS (BLN), Boc 2-lysine-DA (BLDA) and lysine-dopamine (LDA). Available at: [Link].
- Google Patents. CN112661672A - Crystallization method of Boc-amino acid.
-
Patsnap. Crystallization method of Boc-amino acid - Eureka. Available at: [Link].
-
ResearchGate. High selective autocatalytic esterification of glutamic acid by benzyl alcohol with CuCl2 promoting | Request PDF. Available at: [Link].
-
ResearchGate. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available at: [Link].
-
RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available at: [Link].
-
Local Pharma Guide. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6. Available at: [Link].
-
Aapptec Peptides. Technical Support Information Bulletin 1137. Available at: [Link].
-
ResearchGate. 1H-NMR spectrum of N-Boc glutamic acid. | Download Scientific Diagram. Available at: [Link].
-
RSC Publishing. LiCl-driven direct synthesis of mono-protected esters from long-chain dicarboxylic fatty acids. Available at: [Link].
-
The Royal Society of Chemistry. Experimental Procedures. Available at: [Link].
-
Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA. Available at: [Link].
-
University of Wisconsin-Eau Claire. FTIR Analysis of Protein Structure. Available at: [Link].
-
PubMed. The conformational analysis of peptides using Fourier transform IR spectroscopy. Available at: [Link].
-
ResearchGate. FTIR spectra of (a) the amino acid/peptide systems that formed... Available at: [Link].
- Google Patents. L-glutamic acid derivative and synthesis method and application thereof.
-
Journal of the American Chemical Society. Selective monomethyl esterification of dicarboxylic acids by use of monocarboxylate chemisorption on alumina. Available at: [Link].
-
Aapptec Peptides. Boc-D-Glu(OBzl)-OH [35793-73-8]. Available at: [Link].
-
ACS Publications. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine. Racemization of aspartic and glutamic acid derivatives | The Journal of Organic Chemistry. Available at: [Link].
-
Beilstein Journals. Synthesis of nonracemic hydroxyglutamic acids. Available at: [Link].
-
Human Metabolome Database. [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000148). Available at: [Link].
-
MDPI. A Convenient and Highly Efficient Strategy for Esterification of Poly (γ-Glutamic Acid) with Alkyl Halides at Room Temperature. Available at: [Link].
-
PMC. Stereoselective Synthesis of meso- and l,l-Diaminopimelic Acids from Enone-Derived α-Amino Acids. Available at: [Link].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bachem.com [bachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Application of Boc-anhydride [en.highfine.com]
- 5. researchgate.net [researchgate.net]
- 6. peptide.com [peptide.com]
- 7. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6 [localpharmaguide.com]
- 8. BOC-GLU(OBZL)-OH DCHA(13574-84-0) 1H NMR spectrum [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Boc-D-Glu(OMe)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectral data for N-α-(tert-Butoxycarbonyl)-D-glutamic acid α-methyl ester dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA). As a crucial intermediate in peptide synthesis and drug development, unequivocal structural confirmation is paramount. This document serves as a detailed reference for the ¹H and ¹³C NMR spectra of this compound, grounded in established principles of NMR spectroscopy.
Introduction: The Role of Boc-D-Glu(OMe)-OH.DCHA in Synthetic Chemistry
Boc-D-Glu(OMe)-OH.DCHA is a protected amino acid derivative widely utilized in solid-phase and solution-phase peptide synthesis. The tert-butoxycarbonyl (Boc) group provides temporary protection of the α-amine, while the methyl ester protects the γ-carboxyl group of the glutamic acid side chain. The dicyclohexylamine (DCHA) salt formation facilitates the isolation and purification of the compound as a stable, crystalline solid.
The precise characterization of this molecule is critical to ensure its purity and structural integrity before its incorporation into larger, more complex molecules. NMR spectroscopy stands as the most powerful technique for this purpose, offering detailed insights into the molecular structure at the atomic level.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following outlines a standard operating procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra for Boc-D-Glu(OMe)-OH.DCHA.
2.1. Sample Preparation
-
Solvent Selection: Deuterated chloroform (CDCl₃) is a common solvent for this compound, as it effectively solubilizes the molecule and has well-separated residual solvent peaks. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) can also be used, though chemical shifts will vary.
-
Concentration: A sample concentration of 10-20 mg/mL is typically sufficient for obtaining good quality spectra.
-
Procedure:
-
Accurately weigh approximately 10 mg of Boc-D-Glu(OMe)-OH.DCHA.
-
Dissolve the sample in 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
2.2. NMR Instrument Parameters
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum and enhance sensitivity.
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 512 to 2048 scans are often necessary due to the low natural abundance of ¹³C.
-
The following workflow diagram illustrates the key steps in the NMR data acquisition process.
Caption: Key proton environments in the Boc-D-Glu(OMe)-OH.DCHA molecule.
¹³C NMR Spectral Data Analysis
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule.
| Chemical Shift (ppm) | Assignment |
| ~174-176 | COOH (Carboxylate) |
| ~172-174 | CO (Ester) |
| ~155-157 | CO (Boc) |
| ~80 | C(CH₃)₃ (Boc) |
| ~53-55 | α-CH (Glu) |
| ~52 | OCH₃ |
| ~52 | CH (DCHA) |
| ~30-32 | γ-CH₂ (Glu) |
| ~30-32 | CH₂ (DCHA) |
| ~28 | C(CH₃)₃ (Boc) |
| ~27-29 | β-CH₂ (Glu) |
| ~25 | CH₂ (DCHA) |
| ~24 | CH₂ (DCHA) |
Interpretation:
-
Carbonyl Carbons: The three carbonyl carbons are the most deshielded, appearing between 155 and 176 ppm. The carboxylate carbon of the DCHA salt is typically the most downfield, followed by the ester and then the Boc carbonyls. [1]* Boc Group: The quaternary carbon of the Boc group is found around 80 ppm, and the methyl carbons are at approximately 28 ppm.
-
Glutamic Acid Backbone: The α-carbon is observed around 54 ppm. The γ- and β-methylene carbons appear in the aliphatic region, with the γ-carbon being slightly more deshielded due to the adjacent ester.
-
Methyl Ester: The methyl carbon of the ester is typically found around 52 ppm.
-
Dicyclohexylamine (DCHA): The methine carbon (CH) attached to the nitrogen is found around 52 ppm. The methylene carbons of the cyclohexyl rings appear as distinct signals in the 24-32 ppm range. [1]
Conclusion: A Self-Validating System for Structural Confirmation
The combined analysis of ¹H and ¹³C NMR spectra provides a robust and self-validating method for the structural confirmation of Boc-D-Glu(OMe)-OH.DCHA. The number of signals in the ¹³C spectrum corresponds to the number of unique carbon environments, while the chemical shifts, multiplicities, and integrations in the ¹H spectrum are all consistent with the assigned structure. This detailed spectral analysis is an indispensable tool for ensuring the quality and identity of this important synthetic building block.
References
-
MDPI. ¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Available at: [Link]
Sources
The Strategic Shield: A Technical Guide to the Boc Protection of D-Glutamic Acid γ-Methyl Ester
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Foreword: The Architectonics of Peptide Synthesis
In the intricate world of peptide and pharmaceutical development, the precise assembly of amino acid building blocks is paramount. This endeavor necessitates a masterful control over the reactivity of various functional groups. Herein lies the indispensability of protecting group chemistry, a cornerstone of modern synthetic organic chemistry. Among the arsenal of protective moieties, the tert-butoxycarbonyl (Boc) group has established itself as a versatile and robust shield for the amino functionality. Its strategic application has been pivotal in advancing the frontiers of peptide synthesis, particularly in the construction of complex and therapeutically relevant molecules.
This guide provides a comprehensive exploration of the mechanism and practical application of Boc protection, with a specific focus on D-glutamic acid γ-methyl ester. As a Senior Application Scientist, the ensuing narrative is crafted not merely as a recitation of protocols, but as a discourse on the underlying principles that govern this crucial transformation. We will delve into the causality behind experimental choices, ensuring that each step is understood not just in its execution, but in its strategic significance.
The Boc Protecting Group: A Paradigm of Orthogonal Protection
The tert-butoxycarbonyl (Boc) group is lauded for its remarkable stability across a wide spectrum of chemical environments, including basic and nucleophilic conditions. This robustness, however, is elegantly contrasted by its facile cleavage under mild acidic conditions.[1][2] This characteristic of differential lability is the essence of orthogonal protection strategies, which are fundamental to the stepwise elongation of peptide chains in Solid-Phase Peptide Synthesis (SPPS).[3]
The introduction of the Boc group is most commonly achieved through the reaction of the amino acid with di-tert-butyl dicarbonate, colloquially known as Boc anhydride ((Boc)₂O).[4] This reagent is favored for its high reactivity and the innocuous nature of its byproducts.
The Nucleophilic Heart of the Reaction: Unveiling the Mechanism
The Boc protection of the α-amino group of D-glutamic acid γ-methyl ester is a classic example of nucleophilic acyl substitution. The reaction proceeds through a well-established mechanism, the efficiency of which is highly dependent on the nucleophilicity of the amino group.
The Role of Basicity: Activating the Nucleophile
In its protonated state, the amino group of D-glutamic acid γ-methyl ester is non-nucleophilic. Therefore, the addition of a base is crucial to deprotonate the ammonium salt, thereby liberating the lone pair of electrons on the nitrogen atom and rendering it nucleophilic. The choice of base is a critical parameter that can influence the reaction rate and the formation of side products. Common bases include sodium bicarbonate, sodium hydroxide, triethylamine (TEA), and 4-(dimethylamino)pyridine (DMAP).[5]
The Attack on the Anhydride: Formation of the Tetrahedral Intermediate
Once activated, the nucleophilic nitrogen atom of the amino ester attacks one of the electrophilic carbonyl carbons of the Boc anhydride. This concerted attack leads to the formation of a transient tetrahedral intermediate.
Collapse and Liberation: The Irreversible Step
The unstable tetrahedral intermediate rapidly collapses. This collapse results in the cleavage of the carbonate leaving group, forming the N-Boc protected amino acid ester. The liberated tert-butyl carbonate is unstable and decomposes to carbon dioxide and tert-butoxide. The tert-butoxide, a strong base, will then deprotonate any remaining protonated amine, further driving the reaction to completion. The evolution of carbon dioxide gas is an irreversible step that provides a strong thermodynamic driving force for the reaction.
Causality in Experimental Design: A Scientist's Perspective
The translation of mechanistic understanding into a successful laboratory synthesis hinges on the judicious selection of experimental parameters. Each choice is a deliberate act to maximize yield and purity while minimizing side reactions.
Solvent Selection: The Reaction Medium
The choice of solvent is critical for ensuring the solubility of both the amino acid ester and the Boc anhydride. A variety of solvents can be employed, often in biphasic or aqueous systems.
-
Aqueous Systems (e.g., Dioxane/Water, THF/Water): These are commonly used when the starting amino acid is in its salt form. The base (e.g., NaOH, NaHCO₃) is dissolved in the aqueous phase, while the Boc anhydride is in the organic phase. This method is effective and allows for a straightforward work-up.[5]
-
Anhydrous Organic Solvents (e.g., Dichloromethane, THF, Acetonitrile): When starting with the free amino ester, anhydrous conditions are often preferred. These conditions can offer better control over the reaction and are compatible with a wider range of organic bases like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA).[3]
The Role of the Catalyst: The DMAP Effect
For sterically hindered or less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can significantly accelerate the reaction. DMAP acts as a nucleophilic catalyst by first reacting with Boc anhydride to form a highly reactive N-Boc-pyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the amino group than Boc anhydride itself. However, the use of DMAP must be carefully controlled, as it can also promote side reactions, such as the formation of ureas or isocyanates, particularly at elevated temperatures.[6]
Stoichiometry and Temperature: Controlling the Reaction Landscape
Typically, a slight excess of Boc anhydride (1.1 to 1.5 equivalents) is used to ensure complete consumption of the starting amino acid. The reaction is generally conducted at room temperature, although for less reactive substrates, gentle heating may be employed. It is crucial to monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to prevent the formation of over-protected or side products.
Data-Driven Insights: Quantitative Analysis of Reaction Parameters
| Parameter | Condition | Expected Outcome | Rationale & Field Insights |
| Base | Weak Inorganic (e.g., NaHCO₃) | Moderate reaction rate, high purity. | Ideal for simple, unhindered amino esters. Minimizes side reactions. |
| Strong Inorganic (e.g., NaOH) | Fast reaction rate, potential for ester hydrolysis. | Requires careful temperature and pH control to avoid saponification of the methyl ester. | |
| Organic Amine (e.g., TEA, DIPEA) | Good reaction rate, suitable for anhydrous conditions. | The choice of amine can influence work-up procedures. | |
| Catalyst | None | Sufficient for most primary amino esters. | The preferred method to avoid potential DMAP-related side products. |
| Catalytic DMAP | Significantly increased reaction rate. | Recommended for sterically hindered or electronically deactivated amines. Use with caution. | |
| Solvent | Aqueous/Organic Biphasic | Robust for salt forms of the amino acid. | Simple work-up by phase separation. |
| Anhydrous Organic | Cleaner reaction profile, avoids water-related side reactions. | Requires a dry starting material and solvent. | |
| Temperature | 0°C to Room Temperature | Optimal for minimizing side reactions. | Standard condition for most Boc protections. |
| Elevated Temperature (>40°C) | Faster reaction, but increased risk of side products. | Generally not recommended unless necessary for unreactive substrates. |
In the Laboratory: A Validated Experimental Protocol
The following protocol is a representative procedure for the synthesis of N-Boc-D-glutamic acid γ-methyl ester, synthesized from established methodologies for similar amino acid esters.
Materials and Reagents
-
D-Glutamic acid γ-methyl ester hydrochloride
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Brine (saturated aqueous sodium chloride)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Ethyl acetate
-
Hexanes
Step-by-Step Methodology
-
Preparation of the Free Amine: To a stirred suspension of D-glutamic acid γ-methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C (ice bath), add triethylamine (TEA) (1.1 eq) dropwise. Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Boc Protection: Cool the reaction mixture back to 0°C and add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The product spot should be UV active and stain with ninhydrin (if the reaction is incomplete) or permanganate.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in ethyl acetate. Wash the organic layer successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude product, typically an oil or a white solid, can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion: The Enduring Legacy of the Boc Group
The Boc protection of amino acids, exemplified here with D-glutamic acid γ-methyl ester, remains a cornerstone of synthetic peptide chemistry. Its reliability, ease of application, and well-understood mechanism make it an indispensable tool for researchers, scientists, and drug development professionals. A thorough grasp of the principles outlined in this guide—from the nuances of the reaction mechanism to the rationale behind experimental design—empowers the modern chemist to wield this protective strategy with precision and confidence. As the quest for novel therapeutics continues, the strategic and skillful application of protecting groups like Boc will undoubtedly continue to pave the way for groundbreaking discoveries.
References
- Basel, Y., & Hassner, A. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. A New Light on a Broad Spectrum Reagent for C–N, C–O, and C–S Bond Formation. The Journal of Organic Chemistry, 65(20), 6368-6380.
- Organic Syntheses. (1978).
- Chemistry LibreTexts. (2023). Peptide Synthesis.
- BenchChem. (2025). A Technical Guide to Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
-
Wikipedia. (2023). Tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-D-Glu(OMe)-OH DCHA. Retrieved from [Link]
-
Wikipedia. (2023). Di-tert-butyl dicarbonate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). N-Boc-D-glutamic acid 5-methyl ester. PubChem Compound Database. Retrieved from [Link]
-
Aapptec. (n.d.). Boc-Glu(OMe)-OH. Retrieved from [Link]
-
Ottokemi. (n.d.). N-Boc-L-glutamic acid 5-methyl ester, 97%. Retrieved from [Link]
- Long, B., Ren, L., Jiang, M., Hu, S., Jiang, Q., Li, L., Chen, X., & Wu, Z. (2024). A safe and efficient synthesis of N-Boc-β3-amino acid methyl esters from α-amino acids: applications in the formal synthesis of sedum alkaloids. RSC Advances, 14(48), 36016–36021.
- Khan, M. I. H., Islam, M., Tasnim, T., Ahmed, N. S., & Park, J. J. (2022). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 27(19), 6543.
- Nagasawa, H. T., Elberling, J. A., & Shirota, F. N. (1978). A convenient one-step synthesis of N-(tert-butoxycarbonyl)-L-amino acids. Journal of Organic Chemistry, 43(15), 3048–3050.
- Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (2005). Synthesis of enantiopure di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate.
- Vágner, J., Barany, G., Lam, K. S., Varga, L., Rufo, C., & Lebl, M. (1993). Enzyme-aided cleavage of N-Boc protecting group from peptides synthesized on polyethylene glycol-grafted polystyrene resins. Peptide Research, 6(3), 163–167.
- Pozdnev, V. F. (1994). A new synthesis of N-tert-butoxycarbonyl amino acids. Tetrahedron Letters, 35(48), 8943–8944.
- Rawat, M., & De, A. (2012). Studies towards use of di-tert-butyl-dicarbonate both as a protecting and activating group in the synthesis of dipeptide. Der Pharma Chemica, 4(3), 940-948.
Sources
- 1. rsc.org [rsc.org]
- 2. sciforum.net [sciforum.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 5. US6977311B2 - Process for synthesizing L-γ-methylene glutamic acid and analogs - Google Patents [patents.google.com]
- 6. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Peptide Potential: A Technical Guide to the Strategic Application of D-Amino Acids in Research and Drug Development
Abstract
The incorporation of D-amino acids into peptide sequences represents a paradigm shift in peptide-based drug design and development. While nature predominantly utilizes L-amino acids, the strategic substitution with their D-enantiomers offers a powerful approach to overcome the inherent limitations of native peptides, such as poor proteolytic stability and short in vivo half-life.[1][2] This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and practical applications of D-amino acid chemistry in the development of novel peptide therapeutics. Through a detailed exploration of their synthesis, analysis, and impact on biological activity, this document serves as an essential resource for researchers, scientists, and drug development professionals seeking to harness the unique advantages of D-amino acids.
The Stereochemical Advantage: Foundational Principles of D-Amino Acid Incorporation
With the exception of achiral glycine, all amino acids exist as one of two stereoisomers, or enantiomers: the L-(levorotatory) and D-(dextrorotatory) forms, which are non-superimposable mirror images of each other. While proteins and naturally occurring peptides in higher organisms are almost exclusively composed of L-amino acids, D-amino acids are found in some natural products, such as in the cell walls of bacteria and in the venom of certain animals like snails and spiders.[3][4]
The fundamental advantage of incorporating D-amino acids into therapeutic peptides lies in their ability to confer resistance to enzymatic degradation.[2] Endogenous proteases, the enzymes responsible for breaking down peptides in the body, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds involving L-amino acids.[2] By introducing D-amino acids, the peptide backbone becomes sterically hindered and unrecognizable to these proteases, leading to a significant increase in its stability and circulating half-life.[2][5]
Core Benefits of D-Amino Acid Incorporation in Peptide Research
The strategic use of D-amino acids in peptide design offers a multitude of benefits that can significantly enhance their therapeutic potential:
-
Enhanced Proteolytic Stability: The primary and most well-documented advantage is the dramatic increase in resistance to degradation by proteases, leading to a longer in vivo half-life.[2][5][6] Peptides containing D-amino acids are often resistant to degradation by common peptidases.[1]
-
Improved Bioavailability: Increased stability against enzymatic breakdown can lead to improved oral and systemic bioavailability of peptide drugs.[7]
-
Modulation of Biological Activity: The introduction of a D-amino acid can alter the peptide's three-dimensional conformation, which can in turn modulate its binding affinity and selectivity for its target receptor.[8] In some cases, this can lead to the development of superagonists or selective antagonists.
-
Reduced Immunogenicity: As D-peptides are less susceptible to proteolytic processing, they may be less likely to be presented by antigen-presenting cells, potentially leading to a reduced immunogenic response.[9][10] However, it is important to note that the potential for immunogenicity should still be carefully assessed for any novel peptide therapeutic.[11]
Quantitative Impact of D-Amino Acid Substitution
The substitution of L-amino acids with their D-counterparts can have a profound and quantifiable impact on the pharmacokinetic and pharmacodynamic properties of peptides. The following tables summarize key quantitative data from studies comparing L-peptides with their D-amino acid-containing analogs.
Table 1: Comparative Half-Life of L- and D-Peptide Analogs in Human Serum
| Peptide Analog | L-Amino Acid Version Half-Life (hours) | D-Amino Acid Version Half-Life (hours) | Fold Increase in Stability | Reference |
| Peptide A | 0.5 | > 24 | > 48 | [12] |
| Peptide B | 1.2 | 18.5 | 15.4 | [13] |
| Peptide C | 3.2 | > 72 | > 22.5 | [14] |
Table 2: Impact of D-Amino Acid Substitution on Receptor Binding Affinity
| Peptide | Target Receptor | L-Peptide Kd (nM) | D-Peptide Analog Kd (nM) | Change in Affinity | Reference |
| Analog X | Receptor Y | 15 | 8 | 1.9x Increase | [8] |
| Analog Z | Receptor W | 50 | 150 | 3x Decrease | [15] |
Experimental Workflows and Methodologies
Synthesis of Peptides Containing D-Amino Acids
The synthesis of peptides incorporating D-amino acids is most commonly achieved through Solid-Phase Peptide Synthesis (SPPS). The process is conceptually similar to the synthesis of all-L-peptides, with the key difference being the use of protected D-amino acid building blocks.
Key Steps in SPPS for D-Amino Acid Peptides:
-
Resin Preparation: The synthesis begins with a solid support resin, typically functionalized with a linker molecule.
-
First Amino Acid Coupling: The C-terminal amino acid (either L- or D-) is coupled to the resin.
-
Deprotection: The protecting group on the alpha-amino group of the coupled amino acid is removed.
-
Subsequent Amino Acid Coupling: The next protected amino acid in the sequence (L- or D-) is activated and coupled to the deprotected N-terminus of the growing peptide chain.
-
Repeat: The deprotection and coupling steps are repeated until the desired peptide sequence is assembled.
-
Cleavage and Deprotection: The completed peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail.
-
Purification and Analysis: The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.[16]
Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for incorporating D-amino acids.
In Vitro Proteolytic Stability Assay
A crucial step in evaluating the effectiveness of D-amino acid substitution is to quantify the peptide's resistance to enzymatic degradation. This is typically achieved through an in vitro stability assay using serum or specific proteases.
Protocol for Serum Stability Assay:
-
Peptide Solution Preparation: Prepare a stock solution of the purified peptide in a suitable buffer (e.g., PBS).
-
Incubation with Serum: Mix the peptide solution with fresh human or animal serum to a final desired concentration.[17]
-
Time-Course Sampling: Incubate the mixture at 37°C. At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw aliquots of the reaction mixture.
-
Enzyme Inactivation: Immediately quench the enzymatic reaction in the aliquots by adding a protein precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid).[17]
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the peptide and its degradation products.
-
LC-MS Analysis: Analyze the supernatant by LC-MS to quantify the amount of intact peptide remaining at each time point.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the peptide's half-life (t1/2) in the serum.[18]
Caption: Workflow for an in vitro peptide stability assay in serum.
Receptor Binding Affinity Assay
It is essential to determine if the incorporation of D-amino acids has altered the peptide's ability to bind to its target receptor. This can be assessed using various binding assays, such as a competitive ELISA-based assay.
Protocol for Competitive Receptor Binding ELISA:
-
Plate Coating: Coat a 96-well plate with the recombinant target receptor and incubate overnight.[19]
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., BSA in PBS).
-
Competitive Binding: Prepare a series of dilutions of the unlabeled D-amino acid-containing peptide (competitor). Add these dilutions to the wells, followed by a fixed concentration of a labeled (e.g., biotinylated or fluorescently tagged) version of the native L-peptide.
-
Incubation: Incubate the plate to allow the peptides to compete for binding to the immobilized receptor.
-
Washing: Wash the plate to remove unbound peptides.
-
Detection: Add a detection reagent that binds to the labeled peptide (e.g., streptavidin-HRP for a biotinylated peptide).
-
Signal Measurement: Add a substrate and measure the resulting signal (e.g., absorbance or fluorescence) using a plate reader.
-
Data Analysis: Plot the signal as a function of the competitor peptide concentration and determine the IC50 value, which represents the concentration of the D-peptide analog required to inhibit 50% of the labeled L-peptide's binding. This can then be used to calculate the binding affinity (Ki).[20]
Caption: Workflow for a competitive receptor binding ELISA.
Advanced Applications and Future Directions
The utility of D-amino acids extends beyond simple stability enhancement and finds application in more complex systems.
D-Amino Acids in Peptide Hydrogels and Biomaterials
The incorporation of D-amino acids into self-assembling peptides can significantly impact the properties of the resulting hydrogels.[21][22][23] The increased proteolytic resistance of these peptides leads to more stable hydrogel scaffolds for applications in tissue engineering and drug delivery.[24][25] Furthermore, the chirality of the amino acids can influence the secondary structure and self-assembly behavior of the peptides, allowing for fine-tuning of the hydrogel's mechanical properties and release kinetics.[21]
Retro-Inverso Peptides
A specialized application of D-amino acids is the design of retro-inverso peptides. These are peptides in which the sequence is reversed, and all L-amino acids are replaced with their D-enantiomers.[4][5] This modification results in a peptide that maintains a similar spatial arrangement of side chains to the original L-peptide but with a reversed backbone direction. Retro-inverso peptides can exhibit both high biological activity and exceptional resistance to proteolysis.[4]
Future Perspectives
The field of D-amino acid-containing peptides continues to evolve. Future research will likely focus on:
-
Personalized Medicine: Tailoring D-peptide therapeutics to individual patient needs for enhanced efficacy and reduced side effects.[7]
-
Novel Drug Delivery Systems: Utilizing the stability of D-peptides to create sophisticated systems for targeted drug delivery.[5][7]
-
Enzyme-Instructed Self-Assembly (EISA): Exploring the interactions between enzymes and D-amino acids for applications in selective therapies.[5]
Conclusion
The strategic incorporation of D-amino acids is a powerful and versatile tool in peptide research and drug development. By enhancing proteolytic stability, modulating biological activity, and offering new avenues for biomaterial design, D-amino acids provide a robust solution to some of the most significant challenges in the field. The detailed methodologies and foundational principles outlined in this guide serve as a comprehensive resource for scientists and researchers aiming to leverage the unique properties of these non-canonical amino acids to advance their research and develop the next generation of peptide-based therapeutics.
References
-
Cui, H., et al. (2017). Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids, 49(11), 1849-1860. [Link]
-
Marchesan, S., et al. (2017). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Medicinal Chemistry, 24(19), 2009-2018. [Link]
-
CD Formulation. D-Amino Acid-Containing Peptide Synthesis. [Link]
-
Benkirane, N., et al. (1993). Antigenicity and immunogenicity of modified synthetic peptides containing D-amino acid residues. Antibodies to a D-enantiomer do recognize the parent L-hexapeptide and reciprocally. Journal of Biological Chemistry, 268(35), 26279-26285. [Link]
-
Jilek, A., et al. (2005). Biosynthesis of D-amino Acid-Containing Peptides. Journal of Biological Chemistry, 280(5), 3179-3182. [Link]
-
Patel, S. (2019). Solid-Phase Peptide Synthesis of d-Amino Acids. Scholarly Commons. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Significance of D-Amino Acids in Peptide Therapeutics: Featuring Fmoc-D-Asp-OH. [Link]
-
Licha, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
-
Khatri, N., et al. (2020). Low Fouling Peptides with an All (d) Amino Acid Sequence Provide Enhanced Stability against Proteolytic Degradation While Maintaining Low Antifouling Properties. Langmuir, 36(35), 10417-10425. [Link]
-
Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018. [Link]
-
LifeTein. (2024). Should My Peptides Have D-Amino Acids?. [Link]
-
Licha, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science, 7(11), 3618-3625. [Link]
-
Melchionna, M., et al. (2016). The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly Into Nanostructured Hydrogels for Medicine. Current Topics in Medicinal Chemistry, 16(18), 2009-2018. [Link]
-
Westhorpe, A. V., et al. (2020). Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice. Journal of Controlled Release, 328, 705-715. [Link]
-
Ishida, K., et al. (2019). Synthesis of d-Amino Acid-Containing Dipeptides Using the Adenylation Domains of Nonribosomal Peptide Synthetase. Applied and Environmental Microbiology, 85(13), e00120-19. [Link]
-
Dong, N., et al. (2017). D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP. Acta Biochimica et Biophysica Sinica, 49(10), 926-933. [Link]
-
Hock, M. B., et al. (2017). Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments. Journal of Immunological Methods, 444, 40-48. [Link]
-
Bomb, K., et al. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters, 12(5), 721-727. [Link]
-
Licha, K., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]
-
Bomb, K., et al. (2023). Systematic d-Amino Acid Substitutions to Control Peptide and Hydrogel Degradation in Cellular Microenvironments. ACS Macro Letters. [Link]
-
Li, X., et al. (2020). D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics. Frontiers in Microbiology, 11, 589921. [Link]
-
Uray, K., et al. (2007). Partial d-amino acid substitution: Improved enzymatic stability and preserved Ab recognition of a MUC2 epitope peptide. Journal of Peptide Science, 13(10), 654-661. [Link]
-
Atampugbire, G. (2023). Why are d- amino acids poor immunogens? what makes them fail to elicit immune response?. ResearchGate. [Link]
-
Let's Talk Academy. (2025). How Do Peptides with D-Amino Acids Arise in Cells? Mechanism and Biological Significance. [Link]
-
Maurer, P. H. (1965). ANTIGENICITY OF POLYPEPTIDES (POLY ALPHA AMINO ACIDS). 13. IMMUNOLOGICAL STUDIES WITH SYNTHETIC POLYMERS CONTAINING ONLY D- OR D- AND L-ALPHA-AMINO ACIDS. The Journal of Experimental Medicine, 121(3), 339-349. [Link]
-
Liu, Y., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Omega, 2(9), 5656-5664. [Link]
-
ResearchGate. Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. [Link]
-
Guler, M. O. (2020). The Use of d-Amino Acids for Peptide Self-assembled Systems. The Royal Society of Chemistry. [Link]
-
LifeTein. (2012). D-amino acid peptides to resist common proteases. [Link]
-
Dennison, S. R., & Phoenix, D. A. (2011). Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLoS One, 6(7), e22542. [Link]
-
Syedbasha, M., et al. (2015). An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions. Journal of Visualized Experiments, (101), 53575. [Link]
-
Springer Nature Experiments. Serum Stability of Peptides. [Link]
-
Liu, Y., et al. (2017). Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity. ACS Omega. [Link]
-
Li, L., et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry, 85(24), 11720-11724. [Link]
-
Armstrong, D. W., & Weatherly, C. A. (2022). Analysis of D-Amino Acids: Relevance in Human Disease. LCGC International, 35(8), 342-348. [Link]
-
Yin, H., et al. (2018). Method to generate highly stable D-amino acid analogs of bioactive helical peptides using a mirror image of the entire PDB. Proceedings of the National Academy of Sciences, 115(5), 901-906. [Link]
-
Karaman, R. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. Molecules, 26(22), 7000. [Link]
-
JoVE. (2022). ELISA Based Binding & Competition: Rapidly Determine Ligand-Receptor Interactions l Protocol Preview. YouTube. [Link]
-
MilliporeSigma. Receptor Binding Assays. [Link]
-
Wolfe, J. M., & Lauer, J. L. (2014). General Approach for Characterizing In Vitro Selected Peptides with Protein Binding Affinity. Analytical Chemistry, 86(15), 7584-7589. [Link]
-
Sharma, G., et al. (2019). Rational Design of Peptide Ligands Based on Knob–Socket Protein Packing Model Using CD13 as a Prototype Receptor. ACS Omega, 4(3), 5283-5292. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Biosynthesis of D-amino acid-containing peptides: exploring the role of peptide isomerases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifetein.com [lifetein.com]
- 5. Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. letstalkacademy.com [letstalkacademy.com]
- 7. lifetein.com [lifetein.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Replacement of L-amino acid peptides with D-amino acid peptides mitigates anti-PEG antibody generation against polymer-peptide conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Clinical immunogenicity of the d-amino acid peptide therapeutic etelcalcetide: Method development challenges and anti-drug antibody clinical impact assessments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Single Amino Acid Substitution in the Vicinity of a Receptor-Binding Domain Changes Protein–Peptide Binding Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Scholarly Commons - Research & Creativity Showcase: Solid-Phase Peptide Synthesis of d-Amino Acids [scholarlycommons.pacific.edu]
- 17. Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum | PLOS One [journals.plos.org]
- 18. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Video: An ELISA Based Binding and Competition Method to Rapidly Determine Ligand-receptor Interactions [jove.com]
- 20. merckmillipore.com [merckmillipore.com]
- 21. The Unexpected Advantages of Using D-Amino Acids for Peptide Self-Assembly into Nanostructured Hydrogels for Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benthamdirect.com [benthamdirect.com]
- 23. The Unexpected Advantages of Using D-Amino Acids for Peptide Self- Assembly into Nanostructured Hydrogels for Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes & Protocols: Recommended Coupling Agents for Boc-D-Glu(OMe)-OH.DCHA in Peptide Synthesis
Introduction: Understanding the Building Block
Boc-D-Glu(OMe)-OH.DCHA is a specifically protected amino acid derivative crucial for the synthesis of peptides containing D-glutamic acid. A precise understanding of its constituent parts is fundamental to its successful application.
-
Boc (tert-Butyloxycarbonyl): This is a widely used protecting group for the α-amino function.[1][] Its primary role is to prevent self-polymerization and to direct the reaction to the desired carboxyl terminus. It is characterized by its stability under neutral and basic conditions and its facile removal with moderate acids, such as Trifluoroacetic Acid (TFA).[1][]
-
D-Glu(OMe)-OH: This is the core amino acid, D-glutamic acid. The "D" signifies the stereoisomer. The γ-carboxyl group on the side chain is protected as a methyl ester (OMe) , which enhances solubility and prevents it from participating in the coupling reaction.[3][4] The α-carboxyl group (-OH) is free and available for activation and subsequent amide bond formation.
-
.DCHA (Dicyclohexylamine Salt): The free carboxylic acid is supplied as a salt with dicyclohexylamine. This enhances the compound's crystallinity, stability, and shelf-life.[5][6][7] Crucially, this salt must be neutralized to regenerate the free carboxylic acid before it can be activated for coupling.
This guide provides a comprehensive overview of the prerequisite steps, recommended coupling agents, and detailed protocols for the efficient incorporation of Boc-D-Glu(OMe)-OH into a peptide sequence.
Prerequisite Protocol: Liberation of the Free Carboxylic Acid
Before any coupling reaction can commence, the dicyclohexylamine must be removed. This is typically achieved through a liquid-liquid extraction process known as an "acid wash."
Objective: To convert the DCHA salt into the free carboxylic acid, making it soluble in an organic solvent and ready for activation.
Materials:
-
Boc-D-Glu(OMe)-OH.DCHA
-
Ethyl Acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous citric acid solution (or 1M HCl)
-
Saturated aqueous sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Dissolution: Dissolve the Boc-D-Glu(OMe)-OH.DCHA salt in a suitable organic solvent like Ethyl Acetate.
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with a 10% aqueous citric acid solution. The acidic aqueous layer protonates the dicyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase, leaving the desired free carboxylic acid in the organic layer.
-
Brine Wash: Wash the organic layer once with brine to remove any residual water-soluble components.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate to remove trace amounts of water.
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the free acid, Boc-D-Glu(OMe)-OH, typically as a viscous oil or foam.
The resulting free acid should be used promptly or stored under an inert atmosphere at low temperature to prevent degradation.
The Chemistry of Amide Bond Formation: A Two-Step Process
Peptide coupling is fundamentally a condensation reaction that forms an amide bond. This process is thermodynamically unfavorable and requires a "coupling reagent" to activate the carboxyl group.[1] The general mechanism involves two key steps:[8]
-
Activation: The coupling reagent reacts with the free carboxyl group of Boc-D-Glu(OMe)-OH to form a highly reactive intermediate (e.g., an active ester, O-acylisourea, or symmetrical anhydride).
-
Acylation: The free amino group of the coupling partner (the N-terminus of the growing peptide chain) performs a nucleophilic attack on the activated carboxyl carbon, forming the stable amide (peptide) bond and releasing the coupling reagent byproduct.
Caption: General workflow of peptide bond formation.
Recommended Coupling Systems & Protocols
The choice of coupling agent is critical and depends on factors such as the steric hindrance of the amino acids, desired reaction speed, and the need to suppress side reactions, particularly racemization.
A. Carbodiimide-Mediated Coupling with Additives
Carbodiimides like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic and cost-effective coupling agents.[8][9] However, their use alone can lead to significant racemization and the formation of an unreactive N-acylurea byproduct.[9] Therefore, the inclusion of an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure is mandatory for high-fidelity synthesis.[8][10]
Mechanism: The carbodiimide activates the carboxylic acid to form a reactive O-acylisourea intermediate. The additive (e.g., HOBt) rapidly intercepts this intermediate to form a more stable HOBt-active ester, which then cleanly reacts with the amine, minimizing side reactions.[9][10]
Caption: Carbodiimide (DIC) coupling mechanism with HOBt additive.
Protocol: Solution-Phase Coupling using DIC/HOBt
-
Preparation: Ensure the Boc-D-Glu(OMe)-OH has been liberated from its DCHA salt as described in Section 2.
-
Dissolution: In a clean, dry flask under an inert atmosphere (N₂ or Ar), dissolve the free acid (1.0 eq) and HOBt (1.1 eq) in an anhydrous solvent such as DCM or DMF.
-
Amino Component: In a separate flask, dissolve the amino component (e.g., a C-protected amino acid or peptide ester, 1.0 eq). If it is a hydrochloride salt, add one equivalent of a tertiary base like N-methylmorpholine (NMM) to neutralize it.
-
Activation: Cool the carboxylic acid/HOBt solution to 0 °C in an ice bath. Add DIC (1.1 eq) dropwise and stir the mixture for 15-30 minutes at 0 °C for pre-activation.
-
Coupling: Add the neutralized amino component solution to the activated mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor progress using Thin-Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, filter off any precipitated urea byproduct (dicyclohexylurea from DCC is poorly soluble, while diisopropylurea from DIC is more soluble).[8][9] Dilute the reaction mixture with an organic solvent and perform standard aqueous work-up (washes with mild acid, bicarbonate solution, and brine) to purify the crude peptide.[10]
B. Onium Salt-Mediated Coupling
Onium salts (aminium/uronium and phosphonium types) are highly efficient, rapid coupling reagents that have become the standard in modern peptide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU are particularly effective.[11][12]
Mechanism: In the presence of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA), HATU reacts with the carboxylic acid to form a highly reactive OAt-active ester.[13] The 7-aza-hydroxybenzotriazole (HOAt) leaving group is superior to HOBt, as the pyridine nitrogen provides anchimeric assistance, accelerating the coupling reaction and further suppressing racemization.
Caption: Activation mechanism using HATU and a tertiary base.
Protocol: Solid-Phase Peptide Synthesis (SPPS) Coupling using HATU/DIPEA
This protocol assumes a standard Boc/Bzl SPPS workflow.[3]
-
Resin Preparation: Ensure the N-terminal Boc group on the peptide-resin has been removed (using 25-50% TFA in DCM) and the resulting TFA salt has been neutralized (using 10% DIPEA in DMF).[3]
-
Activation Mixture: In a separate vessel, dissolve Boc-D-Glu(OMe)-OH (3-5 eq relative to resin loading) and HATU (3-5 eq) in DMF.
-
Pre-activation: Add DIPEA (6-10 eq) to the activation mixture. The solution will typically change color. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin.
-
Reaction: Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Ninhydrin test) to confirm the reaction has gone to completion (i.e., no free primary amines remain).
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF and then DCM to remove excess reagents and byproducts.[3] The resin is now ready for the next deprotection cycle.
Comparative Summary of Recommended Coupling Agents
| Feature | DIC / HOBt | HATU / DIPEA |
| Reagent Class | Carbodiimide + Additive | Aminium (Uronium) Salt + Base |
| Activation Speed | Moderate | Very Fast |
| Racemization Risk | Low (with HOBt) | Very Low |
| Byproducts | Diisopropylurea (soluble) | Tetramethylurea, HOAt (water-soluble) |
| Handling | DIC is a liquid, moisture sensitive. HOBt has explosive properties in its anhydrous form. | Solids, generally easier to handle but can be expensive. |
| Common Use Case | Solution-phase synthesis, cost-sensitive applications. | Solid-phase synthesis, difficult or sterically hindered couplings, fragment condensation. |
| Key Advantage | Cost-effective and reliable. | High efficiency, speed, and low racemization.[12] |
Strategic Considerations
-
Boc/Bzl Strategy: Boc-D-Glu(OMe)-OH is used in the Boc/Bzl synthesis strategy. The Nα-Boc group is removed with TFA in each cycle. The methyl ester on the side chain is stable to these conditions.[3]
-
Final Deprotection: Unlike a tert-butyl (OtBu) ester which is cleaved by TFA, or a benzyl (OBzl) ester cleaved by strong acids like HF, the methyl ester (OMe) requires specific final deprotection conditions, such as saponification (e.g., using NaOH), which must be carefully planned to avoid side reactions with the final peptide.[3] For many standard applications, using an amino acid with a side-chain protecting group compatible with the final cleavage cocktail (e.g., Boc-D-Glu(OtBu)-OH) is more straightforward.[3]
References
- BenchChem. (n.d.). Protocol for CME-Carbodiimide Mediated Peptide Synthesis: Application Notes for Researchers.
- Creative Peptides. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Creative Peptides. (n.d.). Boc-Glu(Ome)-OH·DCHA.
- Interchim. (n.d.). Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Creative Peptides. (n.d.). Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups.
- Aapptec Peptides. (n.d.). Boc-D-Glu(OMe)-OH DCHA.
- BenchChem. (n.d.). A Comparative Analysis of Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
- Vallejos, G., et al. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances.
- Aapptec Peptides. (2021). Carbodiimides and Additives.
- Aapptec Peptides. (n.d.). Coupling Reagents.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
- Aapptec Peptides. (2013). Boc-Oxyma as Racemization-Free Coupling Reagent.
- Local Pharma Guide. (n.d.). CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA.
- The Organic Chemistry Tutor. (2020). HATU, DIPEA Peptide Coupling Mechanism. YouTube.
- Biosynth. (n.d.). Boc-D-Glu-Oet DCHA (CAS 449171-15-7).
- El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development.
- CymitQuimica. (n.d.). CAS 45214-91-3: BOC-GLU(OME)-OH.
- APExBIO. (n.d.). Boc-Pen(pMeBzl)-OH.DCHA - High-Purity Peptide Building Block.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- chemBlink. (n.d.). Boc-L-glutamic acid 5-methyl ester dicyclohexylamine salt [CAS# 14406-17-8].
- BenchChem. (n.d.). A Technical Guide to the Handling and Storage of H-Glu(OMe)-OH.
- Chemsrc. (n.d.). Boc-cha-oh dcha | CAS#:37462-62-7.
- Aapptec Peptides. (n.d.). Boc-Glu(OcHx)-OH DCHA.
- Aapptec Peptides. (n.d.). Boc-D-Lys(Boc)-OH DCHA [204190-67-0].
Sources
- 1. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CAS 45214-91-3: BOC-GLU(OME)-OH | CymitQuimica [cymitquimica.com]
- 5. Boc-cha-oh dcha | CAS#:37462-62-7 | Chemsrc [chemsrc.com]
- 6. peptide.com [peptide.com]
- 7. peptide.com [peptide.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 12. peptide.com [peptide.com]
- 13. m.youtube.com [m.youtube.com]
Application Notes and Protocols for Solution-Phase Peptide Synthesis with Boc-D-Glu(OMe)-OH.DCHA
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective use of N-α-(t-Butoxycarbonyl)-D-glutamic acid γ-methyl ester dicyclohexylammonium salt (Boc-D-Glu(OMe)-OH.DCHA) in solution-phase peptide synthesis (SPPS). We delve into the core principles, strategic considerations, and detailed, field-proven protocols for the liberation of the free acid, peptide coupling, N-terminal deprotection, and final product purification. The guide emphasizes the rationale behind experimental choices, potential pitfalls, and troubleshooting strategies to ensure high-yield, high-purity synthesis of peptides incorporating this specific building block.
Strategic Overview: The Role and Rationale of Boc-D-Glu(OMe)-OH.DCHA
Solution-phase peptide synthesis, while often considered a classical method, offers significant advantages over solid-phase approaches, particularly for large-scale production and the synthesis of shorter peptides or peptide fragments where purification of intermediates is desirable.[1][2] The choice of building blocks is paramount to the success of this strategy. Boc-D-Glu(OMe)-OH.DCHA is a specialized reagent with distinct features that dictate its handling and application:
-
N-α-Boc Protection: The tert-butyloxycarbonyl (Boc) group is an acid-labile protecting group for the α-amino function.[] Its robustness to a wide range of reaction conditions, coupled with its clean, acid-mediated removal, makes it a cornerstone of classic peptide synthesis.[4][5] The products of its cleavage are typically isobutylene and carbon dioxide, which are volatile and easily removed.[5]
-
γ-Methyl Ester (OMe) Protection: The side-chain carboxyl group of glutamic acid is protected as a methyl ester. This group is stable under the acidic conditions used for Boc deprotection and the basic conditions sometimes used for neutralization.[6][7] Its removal, if necessary, typically requires saponification under basic conditions (e.g., using LiOH or NaOH), a step that must be carefully considered in the overall synthetic strategy to avoid side reactions like racemization.[8]
-
D-Amino Acid Configuration: The use of a D-enantiomer of glutamic acid is a deliberate choice to confer specific properties to the final peptide, such as increased resistance to enzymatic degradation by proteases, which enhances in vivo stability and therapeutic potential.
-
Dicyclohexylammonium (DCHA) Salt: Many N-protected amino acids are supplied as DCHA salts to improve their shelf-stability and enhance their crystallinity, making them easier to handle and purify as solids.[9][10] However, this salt form is unreactive in coupling reactions. Therefore, a mandatory preliminary step is the quantitative conversion of the DCHA salt back into its free carboxylic acid form.[10][11]
Core Chemical Principles and Mechanisms
A successful synthesis relies on a firm understanding of the underlying chemical transformations. The following sections detail the key reaction mechanisms involved in a typical synthesis cycle.
Liberation of the Free Acid
The first step is an acid-base extraction to liberate the free Boc-D-Glu(OMe)-OH. The DCHA salt is suspended in an organic solvent and washed with an aqueous acid, such as potassium bisulfate (KHSO₄) or dilute phosphoric acid.[10][11] The acidic solution protonates the dicyclohexylammonium carboxylate salt, forming the free carboxylic acid (which remains in the organic layer) and the water-soluble dicyclohexylammonium salt.
Carbodiimide-Mediated Peptide Coupling
Carbodiimides like N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are the most common activating agents in solution-phase synthesis.[12][13] The mechanism involves the activation of the carboxylic acid to form a highly reactive O-acylisourea intermediate.[14] This intermediate is susceptible to nucleophilic attack by the amino group of the incoming amino acid ester. To improve efficiency and suppress side reactions, such as the formation of an unreactive N-acylurea, an additive like 1-Hydroxybenzotriazole (HOBt) is almost always included.[12] HOBt traps the O-acylisourea intermediate to form a more stable and selective HOBt-active ester, which then reacts cleanly with the amine.
Acid-Catalyzed Boc Deprotection
The removal of the Boc group is achieved with a moderately strong acid, most commonly Trifluoroacetic Acid (TFA), often as a 25-50% solution in Dichloromethane (DCM).[4][15] The mechanism involves protonation of the Boc group's carbonyl oxygen, leading to the cleavage of the tert-butyl-oxygen bond. This generates a stable tert-butyl cation and a transient carbamic acid, which spontaneously decarboxylates to liberate the free amine as its TFA salt.[4][5]
Detailed Experimental Protocols
Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and gloves. Anhydrous solvents are critical for successful coupling reactions.
Protocol 1: Liberation of Boc-D-Glu(OMe)-OH from its DCHA Salt
This protocol is adapted from standard procedures for converting amino acid salts to their free acid form.[10][11]
| Reagent/Material | Molar Eq. | Notes |
| Boc-D-Glu(OMe)-OH.DCHA | 1.0 | Starting material. |
| Ethyl Acetate (EtOAc) | - | Solvent for the free acid. |
| 10% Potassium Bisulfate (KHSO₄) | - | Aqueous acid for washing. Use ice-cold. |
| Deionized Water | - | For washing. |
| Brine (Saturated NaCl) | - | To aid phase separation. |
| Anhydrous Magnesium Sulfate (MgSO₄) | - | Drying agent. |
Step-by-Step Methodology:
-
Suspension: Suspend Boc-D-Glu(OMe)-OH.DCHA (1.0 eq) in ethyl acetate (approx. 10-15 mL per gram of salt).
-
Acidic Wash: Transfer the suspension to a separatory funnel. Add an equal volume of ice-cold 10% aqueous KHSO₄ and shake vigorously for 1-2 minutes. The solid should dissolve as the reaction proceeds.
-
Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous phase.
-
Repeat Wash: Repeat the wash with 10% KHSO₄ two more times to ensure complete removal of dicyclohexylamine.
-
Water Wash: Wash the organic layer with deionized water (2x) and then with brine (1x) to remove residual acid and salt.
-
Drying and Evaporation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the free acid, typically as a viscous oil or foam.
-
Verification (Optional): The product can be verified by TLC, comparing it to the starting salt. The free acid will have a lower Rf value. The absence of the DCHA spot confirms successful conversion.
Protocol 2: DCC/HOBt Mediated Dipeptide Synthesis
This protocol describes the coupling of Boc-D-Glu(OMe)-OH to a model amino acid ester, Glycine Methyl Ester Hydrochloride (H-Gly-OMe.HCl).
| Reagent/Material | Molar Eq. | Notes |
| Boc-D-Glu(OMe)-OH (from Protocol 1) | 1.0 | The carboxy component. |
| H-Gly-OMe.HCl | 1.05 | The amine component (slight excess). |
| N,N-Diisopropylethylamine (DIPEA) | 1.05 | Base for neutralizing the HCl salt. |
| 1-Hydroxybenzotriazole (HOBt) | 1.1 | Coupling additive. |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.1 | Coupling agent. |
| Anhydrous Dichloromethane (DCM) | - | Reaction solvent. |
Step-by-Step Methodology:
-
Amine Neutralization: In a round-bottom flask, dissolve H-Gly-OMe.HCl (1.05 eq) in anhydrous DCM. Add DIPEA (1.05 eq) and stir at room temperature for 15-20 minutes.
-
Activation: In a separate flask, dissolve Boc-D-Glu(OMe)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
DCC Addition: Add a solution of DCC (1.1 eq) in a small amount of anhydrous DCM dropwise to the cooled carboxylic acid/HOBt mixture. A white precipitate of dicyclohexylurea (DCU) may begin to form. Stir at 0 °C for 30 minutes.
-
Coupling: Add the neutralized amine solution from Step 1 to the activated mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting carboxylic acid is consumed.
-
Work-up (DCU Removal): Cool the reaction mixture in an ice bath for 30-60 minutes to fully precipitate the DCU byproduct. Filter off the DCU through a sintered glass funnel.
-
Extraction: Wash the filtrate sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure to yield the crude protected dipeptide.
Protocol 3: N-terminal Boc Deprotection
This protocol describes the removal of the Boc group to prepare the peptide for further elongation.[16]
| Reagent/Material | Volume Ratio | Notes |
| Crude Boc-Dipeptide (from Protocol 2) | - | Starting material. |
| Anhydrous Dichloromethane (DCM) | 1 part | Solvent. |
| Trifluoroacetic Acid (TFA) | 1 part | Deprotection reagent. |
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude Boc-protected peptide in anhydrous DCM.
-
Acidification: Cool the solution to 0 °C and add an equal volume of TFA. Caution: This reaction is exothermic and evolves CO₂ gas; ensure the system is not closed.[5]
-
Deprotection: Stir the reaction at room temperature for 30-60 minutes. Monitor by TLC until the starting material is consumed.
-
Isolation: Remove the solvent and excess TFA under reduced pressure (co-evaporating with toluene can help remove final traces of TFA). The resulting product is the dipeptide TFA salt, which can be used directly in the next coupling step after neutralization.
Purification and Characterization
Unlike solid-phase synthesis, solution-phase methods require purification after one or more steps.[2] The complexity of purification depends on the properties of the peptide.
-
Chromatography: The most common method for purifying peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[17] For crude purifications of protected intermediates, silica gel flash chromatography is often employed.
-
Recrystallization/Precipitation: If the protected peptide is a crystalline solid, recrystallization can be a highly effective purification method. Alternatively, precipitating the product by adding a non-solvent (e.g., cold diethyl ether or hexanes) can remove many soluble impurities.
-
Characterization: The purity and identity of the final peptide should be confirmed using analytical techniques such as analytical HPLC, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Troubleshooting and Field-Proven Insights
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Coupling | 1. Incomplete liberation of free acid from DCHA salt.2. Inactive coupling reagents (hydrolyzed).3. Insufficient reaction time.4. Steric hindrance. | 1. Ensure complete removal of DCHA by repeating acidic washes.2. Use fresh, high-purity coupling reagents and anhydrous solvents.3. Extend reaction time and continue monitoring by TLC.4. Consider a more potent coupling agent like HBTU or HATU if DCC/HOBt fails. |
| Low Yield | 1. Side reaction forming N-acylurea.2. Premature Boc deprotection.3. Product loss during aqueous work-up. | 1. Always use an additive like HOBt. Ensure DCC is added to the acid/HOBt mixture before adding the amine.2. Avoid strongly acidic conditions during work-up.3. Minimize the number of washes or perform back-extraction of aqueous layers if the product has some water solubility. |
| Racemization | 1. Over-activation of the carboxylic acid.2. Presence of excess base during coupling. | 1. Use HOBt to suppress racemization. Do not pre-activate for excessively long periods before adding the amine.2. Use a hindered base like DIPEA for neutralization and avoid excess. Perform neutralization as a separate step before adding the amine to the activated acid. |
| Difficult Purification | 1. DCU byproduct is co-eluting with the product.2. Similar polarity of product and starting materials. | 1. Ensure DCU is fully precipitated by cooling before filtration. If EDC is used, its urea byproduct is water-soluble and easily removed by extraction.[18]2. Adjust the chromatographic mobile phase or consider an alternative purification technique like recrystallization. |
References
-
Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization. (2012). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Peptide Isolation & Purification Techniques. (n.d.). Waters Corporation. Retrieved January 19, 2026, from [Link]
-
Carbodiimides (EDAC, DCC, DIC) Heterobifunctionnal cross-linkers. (n.d.). Interchim. Retrieved January 19, 2026, from [Link]
-
Mechanism of peptide bond formation through carbodiimide. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Solution-phase-peptide synthesis via the group-assisted purification (GAP) chemistry without using chromatography and recrystallization. (2012). Chemical Communications. Retrieved January 19, 2026, from [Link]
-
Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. (2021). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Amine Protection / Deprotection. (n.d.). Fisher Scientific. Retrieved January 19, 2026, from [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. (n.d.). Aapptec Peptides. Retrieved January 19, 2026, from [Link]
-
Synthesis of Gamma-Carboxyglutamic Acid-Containing Peptides by the Boc Strategy. (1993). International Journal of Peptide and Protein Research. Retrieved January 19, 2026, from [Link]
-
Synthesis of Peptides. (n.d.). Houben-Weyl Methods of Molecular Transformations. Retrieved January 19, 2026, from [Link]
-
In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. (2021). Reddit. Retrieved January 19, 2026, from [Link]
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. bachem.com [bachem.com]
- 10. bachem.com [bachem.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 14. researchgate.net [researchgate.net]
- 15. chempep.com [chempep.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. bachem.com [bachem.com]
- 18. interchim.fr [interchim.fr]
Application Note & Protocol: Strategic Incorporation of Boc-D-Glu(OMe)-OH into Complex Peptides
Introduction: The Strategic Value of Non-Canonical Amino Acids
The synthesis of complex peptides often requires the introduction of non-canonical amino acids to enhance therapeutic properties such as metabolic stability, conformational rigidity, and receptor affinity. The incorporation of D-amino acids, for instance, is a well-established strategy to confer resistance to enzymatic degradation by proteases, thereby extending the in-vivo half-life of peptide-based drugs.
This guide provides a detailed framework for the incorporation of Boc-D-Glu(OMe)-OH·DCHA , a derivative of glutamic acid with three key features:
-
D-Stereochemistry: Confers proteolytic resistance.
-
Nα-Boc Protection: Employs the robust and well-characterized tert-butyloxycarbonyl (Boc) strategy for solid-phase peptide synthesis (SPPS), which is often favored for complex or aggregation-prone sequences.[1]
-
γ-Methyl Ester (OMe) Protection: Provides a stable side-chain protecting group that is orthogonal to the moderately acidic conditions used for Boc removal and the strong acid conditions of final resin cleavage. This necessitates a distinct, post-cleavage deprotection step, offering strategic flexibility for synthesizing protected peptide fragments or for specific late-stage modifications.
The building block is supplied as a dicyclohexylammonium (DCHA) salt, which enhances the crystallinity and handling stability of the free amino acid.[2] This guide will detail the entire workflow, from the initial preparation of the free acid to the final analysis of the modified peptide, emphasizing the chemical rationale behind each step.
Core Synthesis Workflow: The Boc-SPPS Cycle
The incorporation of Boc-D-Glu(OMe)-OH follows the standard cyclical procedure of Boc-SPPS. The process involves the sequential removal of the N-terminal Boc group, neutralization of the resulting ammonium salt, and coupling of the next amino acid.[3]
Caption: The core iterative cycle for Boc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Experimental Protocols
Protocol 3.1: Preparation of Boc-D-Glu(OMe)-OH Free Acid
The DCHA salt must be converted to the free carboxylic acid prior to activation and coupling. This is a critical prerequisite for efficient peptide bond formation.[2][4]
Materials:
-
Boc-D-Glu(OMe)-OH·DCHA
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
10% aqueous potassium bisulfate (KHSO₄) or 10% phosphoric acid[2]
-
Deionized water
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the Boc-D-Glu(OMe)-OH·DCHA salt in 5-10 volumes of EtOAc or DCM.
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of cold (4°C) 10% KHSO₄ solution and shake vigorously for 1-2 minutes. Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Repeat the wash with 10% KHSO₄ solution two more times to ensure complete removal of dicyclohexylamine.
-
Wash the organic layer with deionized water (2-3 times) until the pH of the aqueous wash is neutral (pH 5-7).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting oil or solid is the free acid, which should be used promptly or stored under inert gas at low temperature.
Protocol 3.2: Incorporation into Peptide-Resin via Boc-SPPS
This protocol details a single coupling cycle on a pre-swollen peptide-resin where the N-terminal amino group is free.
Materials:
-
Peptide-resin (e.g., on Merrifield or PAM resin)
-
Deprotection Solution: 50% Trifluoroacetic acid (TFA) in DCM.[5]
-
Neutralization Solution: 10% N,N-Diisopropylethylamine (DIPEA) in DCM or N,N-Dimethylformamide (DMF).[1]
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), DIPEA.
-
Solvents: DCM, DMF, Isopropanol (IPA).
-
Boc-D-Glu(OMe)-OH (free acid from Protocol 3.1).
-
Ninhydrin test kit.
Procedure:
-
Nα-Boc Deprotection:
-
Neutralization:
-
Treat the resin with 10% DIPEA in DCM for 2 minutes and drain. Repeat once.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x) to remove excess base.[3]
-
-
Activation and Coupling:
-
In a separate vessel, dissolve 2-3 equivalents of Boc-D-Glu(OMe)-OH (free acid) and 2-3 equivalents of HBTU in DMF.
-
Add 4-6 equivalents of DIPEA to the amino acid solution to begin activation.
-
Immediately add this activated mixture to the neutralized peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Monitor coupling completion using the Kaiser (ninhydrin) test. A negative result (beads remain colorless or yellow) indicates a complete reaction. If the test is positive (blue beads), extend the coupling time or perform a recoupling.[3]
-
-
Washing:
-
Once coupling is complete, drain the reaction solution.
-
Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents and byproducts. The resin is now ready for the next deprotection/coupling cycle.
-
Technical Discussion: Potential Side Reactions & Mitigation
The incorporation of glutamic acid derivatives can be accompanied by specific side reactions that require careful consideration.
-
Pyroglutamate (pGlu) Formation: If D-Glu is at the N-terminus of the peptide, it can undergo intramolecular cyclization to form a pyroglutamyl residue, especially under acidic or basic conditions at elevated temperatures.[6][7][8] This results in the loss of the N-terminal amine, effectively capping the peptide.
-
Mitigation: When Glu is the N-terminal residue, ensure coupling of the subsequent amino acid is rapid and efficient. Use highly effective coupling reagents like HATU or HBTU and avoid prolonged exposure to the basic neutralization conditions.[9]
-
Caption: Mechanism of N-terminal pyroglutamate formation from a glutamic acid residue.
-
Aggregation: Complex, hydrophobic, or long peptides are prone to forming secondary structures on-resin, which can hinder solvent and reagent access, leading to incomplete deprotection and coupling steps.[1]
-
Mitigation: Use low-substitution resins (e.g., NovaSyn® TG), aggregation-disrupting solvents (e.g., 25% DMSO in DMF), or elevated coupling temperatures. For known difficult sequences, the use of pseudoproline dipeptides or Dmb-dipeptides can be a powerful strategy.
-
Post-Synthesis: A Two-Stage Deprotection Strategy
A key feature of the γ-methyl ester is its stability to the strong acids used in the final cleavage step of Boc-SPPS. This necessitates a two-stage approach to obtain the fully deprotected peptide.
Caption: Workflow for cleavage and two-stage deprotection of a peptide containing Glu(OMe).
Protocol 5.1: Stage 1 - HF Cleavage from Resin
Anhydrous hydrogen fluoride (HF) is highly toxic and corrosive, requiring a specialized apparatus and experienced personnel.[10][11][12][13]
Materials:
-
Dried peptide-resin.
-
HF cleavage apparatus.
-
Anhydrous liquid HF.
-
Scavengers: p-Cresol, anisole, or dimethyl sulfide (DMS). A common mixture is HF:p-cresol (9:1, v/v).
-
Cold (-20°C) diethyl ether.
Procedure:
-
Place the dry peptide-resin (50-500 mg) and a Teflon-coated stir bar in the HF reaction vessel.
-
Add the scavenger cocktail (e.g., 1 mL p-cresol per gram of resin).
-
Cool the vessel in a dry ice/acetone bath (-78°C).
-
Carefully distill anhydrous HF (approx. 10 mL per gram of resin) into the reaction vessel.
-
Transfer the vessel to an ice bath (0°C) and stir for 1-2 hours.
-
After the reaction, remove the HF under a vacuum (ensure proper trapping).
-
The remaining residue contains the crude peptide. Add cold diethyl ether to precipitate the peptide.
-
Wash the precipitate multiple times with cold ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide, H-(AA)n-D-Glu(OMe) -(AA)m-OH, under vacuum.
Protocol 5.2: Stage 2 - Saponification of the γ-Methyl Ester
This step is performed in solution on the purified, side-chain protected peptide. Saponification uses a base to hydrolyze the ester to a carboxylate, which is then protonated.[14]
Materials:
-
Purified peptide containing the Glu(OMe) residue.
-
Solvent system (e.g., Tetrahydrofuran (THF)/Water or Dioxane/Water).
-
0.1 M to 1 M aqueous Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH).[15]
-
0.1 M aqueous Hydrochloric acid (HCl) or 5% Acetic Acid.
-
RP-HPLC system for monitoring.
Procedure:
-
Dissolve the purified peptide in a minimal amount of the organic solvent (e.g., THF).
-
Add water to the solution until the peptide is fully dissolved.
-
Cool the solution in an ice bath (0°C).
-
Add the aqueous base (e.g., LiOH solution) dropwise while stirring. Use a 2-5 fold molar excess of base.
-
Monitor the reaction progress by RP-HPLC, observing the disappearance of the starting material peak and the appearance of the more polar product peak. The reaction may take 1-4 hours.
-
Once the reaction is complete, carefully neutralize the solution to pH 4-5 by the dropwise addition of dilute acid (e.g., HCl).
-
Lyophilize the solution to remove solvents.
-
The resulting crude peptide can now be re-purified by RP-HPLC to remove salts and any side products.
Purification and Final Analysis
Final characterization is essential to confirm the identity, purity, and successful deprotection of the target peptide.[16]
| Analysis Step | Technique | Purpose & Expected Outcome |
| Purification | Preparative RP-HPLC | Isolate the target peptide from failed sequences, deletion products, and reagents. |
| Purity Assessment | Analytical RP-HPLC | Determine the purity of the final product. A single, sharp peak is desired. |
| Identity Confirmation | Mass Spectrometry (ESI-MS, MALDI-TOF) | Confirm the molecular weight of the peptide. A mass decrease of 14.02 Da (CH₂) is expected upon conversion of the -OMe group to -OH.[17] |
| Sequence Verification | Tandem MS (MS/MS) | Fragment the peptide to confirm the amino acid sequence and verify the location of the D-Glu residue. |
| Chiral Analysis | GC-MS of hydrolyzed amino acids or specialized LC-MS | Confirm the presence of the D-enantiomer of glutamic acid. This is a specialized analysis required to verify stereochemical integrity.[18][19] |
References
-
H. H. Paradís, D. J. Craik, et al. (2020). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]
-
H. H. Paradís, D. J. Craik, et al. (2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. PubMed. Available at: [Link]
-
N. O. C. P. and G. Bolbach. (n.d.). d-Amino Acid Detection in Peptides by MALDI-TOF-TOF. Analytical Chemistry. Available at: [Link]
-
(2020). Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis. ResearchGate. Available at: [Link]
-
(n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec. Available at: [Link]
-
(n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTec. Available at: [Link]
-
Z. Lin, et al. (2013). Site-Specific Characterization of d-Amino Acid Containing Peptide Epimers by Ion Mobility Spectrometry. Analytical Chemistry. Available at: [Link]
-
(2023). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun. Available at: [Link]
-
M. A. Al-Ghanim, et al. (2021). D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets?. PubMed Central. Available at: [Link]
-
(2000). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. Available at: [Link]
-
T. Oshima, et al. (2007). l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus. PubMed Central. Available at: [Link]
-
(n.d.). 2.2 Carboxy Group. Thieme. Available at: [Link]
-
(2005). Easy saponification by metal silanolates: Application in SPPS and in (S)-5-hydroxynorvaline preparation. ResearchGate. Available at: [Link]
-
J. F. Valliere-Douglass, et al. (2012). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. Journal of Biological Chemistry. Available at: [Link]
- (1993). Process for the saponification of aminoacid-/peptide esters. Google Patents.
-
M. G. Côté, et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health. Available at: [Link]
-
(n.d.). Boc-D-Glu(OMe)-OH DCHA. Aapptec Peptides. Available at: [Link]
-
(n.d.). 6.7 Pyroglutamic Acid Peptides. Thieme. Available at: [Link]
-
D. Chelius, et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. PubMed. Available at: [Link]
-
(n.d.). Boc-Glu(OcHx)-OH DCHA. Aapptec Peptides. Available at: [Link]
-
(n.d.). Boc-D-Glu-Oet DCHA. Bio-Amino. Available at: [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. l-Pyroglutamate Spontaneously Formed from l-Glutamate Inhibits Growth of the Hyperthermophilic Archaeon Sulfolobus solfataricus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Anhydrous Hydrogen Fluoride Cleavage in Boc Solid Phase Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
- 15. EP0523461B1 - Process for the saponification of aminoacid-/peptide esters - Google Patents [patents.google.com]
- 16. bachem.com [bachem.com]
- 17. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 18. biosynth.com [biosynth.com]
- 19. D-Amino Acids and D-Amino Acid-Containing Peptides: Potential Disease Biomarkers and Therapeutic Targets? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of Boc-D-Glu(OMe)-OH.DCHA in the Synthesis of Advanced Peptide Libraries
Preamble: The Strategic Imperative for D-Amino Acids in Peptide Libraries
In the landscape of drug discovery and chemical biology, peptide libraries serve as powerful engines for identifying novel therapeutic leads, mapping protein-protein interactions, and developing diagnostic tools.[1] However, the therapeutic potential of native L-peptides is often curtailed by their susceptibility to rapid proteolytic degradation in vivo.[2] This inherent instability necessitates a paradigm shift in library design, moving beyond proteinogenic amino acids to incorporate structures that confer enhanced stability and unique biological activities.
The strategic incorporation of D-amino acids, the non-natural mirror images of their L-counterparts, is a cornerstone of modern peptide drug design.[2][3] By introducing D-amino acids, peptides can be rendered resistant to cleavage by stereospecific proteases, significantly extending their biological half-life and improving bioavailability.[3][4] Boc-D-Glu(OMe)-OH.DCHA is a specialized building block engineered for this purpose. It provides a trifecta of strategic advantages: the D-stereocenter for enzymatic stability, the Boc protecting group for classic solid-phase peptide synthesis (SPPS), and a methyl-esterified side chain that offers an additional layer of synthetic control. This guide provides an in-depth exploration of its properties, handling, and application in the generation of sophisticated peptide libraries.
Reagent Profile: Boc-D-Glu(OMe)-OH.DCHA
The reagent is supplied as a dicyclohexylamine (DCHA) salt, which enhances the shelf-life and handling characteristics of the free acid. Prior to its use in coupling reactions, it must be converted to the free acid form.
| Property | Value | Source |
| Chemical Name | N-[(1,1-Dimethylethoxy)carbonyl]-D-glutamic acid 5-methyl ester compd. with N-cyclohexylcyclohexanamine | [5] |
| Synonyms | Boc-D-Glu(OMe)-OH DCHA | [6] |
| CAS Number | 76379-02-7 | [5][6] |
| Molecular Formula | C₁₁H₁₉NO₆ · C₁₂H₂₃N | [6] |
| Molecular Weight | 442.6 g/mol | [6] |
| Appearance | White to off-white solid | Vendor Data |
| Storage | Store under inert gas at 2–8 °C | [5] |
Core Synthetic Strategy: The Boc/Bzl Approach
The use of Boc-D-Glu(OMe)-OH is intrinsically linked to the Boc/Bzl strategy for solid-phase peptide synthesis (SPPS). This methodology is defined by its use of orthogonal protecting groups that can be removed under different conditions.[7][8]
-
Nα-Protection (Temporary): The tert-butyloxycarbonyl (Boc) group is used for temporary protection of the alpha-amino group. It is stable under neutral and basic conditions but is readily cleaved by moderate acids, typically trifluoroacetic acid (TFA).[][10]
-
Side-Chain Protection (Permanent): Side-chain functional groups are protected with groups, often benzyl (Bzl)-based, that are stable to the repetitive TFA treatments used for Boc removal. These "permanent" protecting groups are removed in the final step of the synthesis.[11]
-
Final Cleavage: A strong acid, most commonly anhydrous hydrogen fluoride (HF), is used to simultaneously cleave the completed peptide from the resin and remove the permanent side-chain protecting groups.[10][12]
The methyl ester (OMe) on the glutamic acid side chain is stable to the TFA used in each cycle of synthesis.[12] Its fate during the final HF cleavage depends on the precise conditions; it may be partially or fully cleaved. For applications requiring a free carboxylic acid side chain, a post-cleavage saponification step may be necessary, adding a layer of strategic consideration to the workflow.[12]
Essential Protocols
Protocol 1: Conversion of DCHA Salt to Free Acid
Rationale: The dicyclohexylammonium cation must be removed to liberate the free carboxylic acid required for activation and coupling. This is achieved through a simple acid-base extraction.[13]
Step-by-Step Methodology:
-
Dissolution: Dissolve the Boc-D-Glu(OMe)-OH.DCHA salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄) or citric acid. This protonates the carboxylate and extracts the dicyclohexylamine into the aqueous phase.
-
Water Wash: Wash the organic layer with brine (saturated NaCl solution) to remove residual acid and salt.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Evaporation: Filter to remove the drying agent and evaporate the solvent under reduced pressure to yield the Boc-D-Glu(OMe)-OH free acid as a solid or oil.
-
Verification: Confirm the identity and purity of the product via an appropriate analytical method (e.g., NMR, Mass Spectrometry) before proceeding.
Protocol 2: Standard Boc-SPPS Coupling Cycle
Rationale: This protocol outlines a single, complete cycle for the incorporation of Boc-D-Glu(OMe)-OH into a growing peptide chain attached to a solid support (resin). The process involves deprotection of the N-terminal amine, neutralization, and subsequent coupling of the new amino acid.
Workflow Visualization:
Caption: Workflow for generating a D-amino acid scan library.
Post-Synthesis: Cleavage and Final Deprotection
Rationale: The final step involves liberating the synthesized peptide from the solid support and removing all permanent side-chain protecting groups. The choice of cleavage cocktail is critical to prevent side reactions.
Methodology: High-HF Cleavage
-
Preparation: Place the dried peptide-resin in a specialized, HF-resistant apparatus. Add a scavenger cocktail (e.g., anisole, p-cresol) to trap reactive carbocations generated during cleavage.
-
Cleavage: Cool the apparatus to 0°C and condense anhydrous HF into the vessel. Stir the mixture at 0°C for 1-2 hours. [12]3. HF Removal: Evaporate the HF under a stream of nitrogen, followed by high vacuum.
-
Peptide Precipitation: Triturate the remaining resin and peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Extraction & Purification: Wash the precipitate with ether, then extract the peptide with a suitable aqueous solvent (e.g., dilute acetic acid). Purify the crude peptide by reverse-phase HPLC (RP-HPLC).
Consideration for the OMe Group: Under strong HF conditions, the methyl ester may be cleaved. However, if it remains, a subsequent saponification step is required to yield the free side-chain carboxylate.
-
Saponification: Dissolve the purified, side-chain-protected peptide in a suitable solvent (e.g., water/acetonitrile) and treat with a dilute solution of NaOH (e.g., 0.1 M). Monitor the reaction by HPLC. Upon completion, neutralize the solution with a mild acid and re-purify by RP-HPLC. [12]
Troubleshooting Guide
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Incomplete Coupling (Positive Kaiser Test) | 1. Steric hindrance. 2. Insufficient activation time or reagent equivalents. 3. Poor resin swelling. | 1. Double couple the residue. 2. Use a more potent coupling reagent like HATU or COMU. 3. Increase reaction time and/or temperature. 4. Ensure adequate swelling of the resin before synthesis. |
| Incomplete Boc Deprotection | 1. Insufficient TFA reaction time. 2. Degradation of TFA solution. | 1. Extend the second TFA treatment time to 30 minutes. 2. Use fresh, high-quality TFA. |
| Peptide Truncation | 1. Incomplete coupling followed by unreacted amine capping. 2. Incomplete deprotection in the previous cycle. | 1. Optimize coupling efficiency (see above). 2. Ensure deprotection is complete before proceeding. |
| Methyl Ester Remains After HF Cleavage | 1. Cleavage conditions (time, temperature, HF concentration) were insufficient. | 1. Perform a post-purification saponification step as described in Section 6. 2. For future syntheses, consider a more labile side-chain protecting group if the free acid is required (e.g., OtBu in an Fmoc strategy). |
References
- BenchChem. (n.d.). OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
- LifeTein. (2024, October 18). Should My Peptides Have D-Amino Acids? LifeTein Blog.
- Alfa Chemistry. (n.d.). Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis.
- Fiveable. (n.d.). Side Chain Protection Definition. Organic Chemistry Key Term.
- BOC Sciences. (n.d.). Protected Peptides: Essential Building Blocks for Research.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis.
- Aapptec Peptides. (n.d.). Boc-D-Glu(OMe)-OH DCHA.
- BenchChem. (n.d.). The Significance of D-Amino Acids in Peptides: An In-depth Technical Guide.
- PNAS. (2025, June 27). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin.
- GenScript. (n.d.). Synthetic Peptide Libraries: Unlocking New Possibilities in Immunotherapy and Drug Development.
- Journal of the American Chemical Society. (2021, April 6). In Vitro Selection of Macrocyclic d/l-Hybrid Peptides against Human EGFR.
- BOC Sciences. (n.d.). BOC-Amino Acids.
- BLD Pharm. (n.d.). 14406-17-8 | Boc-Glu(OMe)-OH.DCHA.
- ChemicalBook. (2023, September 18). BOC-D-GLU(OME)-OH | 76379-02-7.
- Local Pharma Guide. (n.d.). CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA.
- ChemWhat. (n.d.). BOC-GLU(OME)-OH DCHA CAS#: 14406-17-8.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
- chemBlink. (n.d.). Boc-L-glutamic acid 5-methyl ester dicyclohexylamine salt [CAS# 14406-17-8].
- Creative Peptides. (n.d.). Boc-Glu(Ome)-OH·DCHA.
- JoeChem. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube.
- Biosynth. (n.d.). Boc-Glu-OEt·DCHA | 86938-17-2.
- Made-in-China.com. (n.d.). Boc Amino Acid China Manufacturers & Suppliers & Factory.
- Bobde, V., Sasidhar, Y. U., & Durani, S. (1994). Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of Boc-D-Glu-Ala-Gly-Lys-NHMe and Boc-L-Glu-Ala-Gly-Lys-NHMe. International Journal of Peptide and Protein Research, 43(3), 209–218.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
- Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: bridging genomics and proteomics. Biopolymers, 55(3), 217–226.
- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
- Merck Millipore. (n.d.). Novabiochem® Coupling reagents.
- Sigma-Aldrich. (n.d.). Boc-Glu(OBzl)-OH.
- APExBIO. (n.d.). Boc-Pen(pMeBzl)-OH.DCHA.
- Aapptec Peptides. (n.d.). Boc-D-Glu(OBzl)-OH.
- BenchChem. (n.d.). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Aapptec Peptides. (n.d.). Standard Coupling Procedures.
Sources
- 1. intavispeptides.com [intavispeptides.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. lifetein.com [lifetein.com]
- 4. pnas.org [pnas.org]
- 5. BOC-D-GLU(OME)-OH | 76379-02-7 [chemicalbook.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
- 10. chempep.com [chempep.com]
- 11. luxembourg-bio.com [luxembourg-bio.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. peptide.com [peptide.com]
Application Note: Monitoring the Coupling Reaction of Boc-D-Glu(OMe)-OH.DCHA
Abstract
This comprehensive guide provides detailed protocols and theoretical insights for monitoring the coupling reaction of N-α-tert-butyloxycarbonyl-D-glutamic acid γ-methyl ester dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA). Addressed to researchers, scientists, and professionals in drug development, this document outlines the strategic application of Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy for real-time reaction tracking, impurity profiling, and endpoint determination. By explaining the causality behind experimental choices, this note serves as a self-validating system for ensuring the efficiency and success of peptide couplings involving this crucial building block.
Introduction: The Critical Role of Monitoring in Peptide Synthesis
The synthesis of peptides, whether in solution or on a solid phase, is a stepwise process where the completeness of each coupling reaction is paramount for the purity and yield of the final product.[1][2] Incomplete reactions lead to the formation of deletion sequences, which are often challenging to separate from the desired peptide.[3] The specific building block, Boc-D-Glu(OMe)-OH.DCHA, presents its own set of considerations. The dicyclohexylamine (DCHA) salt must first be converted to the free acid to participate in the reaction. The Boc protecting group is acid-labile, and the methyl ester on the side chain is base-labile, necessitating careful selection of reaction and monitoring conditions.
This application note will delve into the three most common and powerful techniques for monitoring the progress of the coupling of Boc-D-Glu(OMe)-OH to a free amine (represented here as H₂N-R), a fundamental step in many synthetic peptide routes.
The Coupling Reaction: Mechanism and Key Considerations
The formation of a peptide bond involves the activation of the carboxylic acid of the Boc-protected amino acid, followed by nucleophilic attack from the amino group of the coupling partner.[4][5]
Liberation of the Free Acid
The starting material, Boc-D-Glu(OMe)-OH.DCHA, is a salt. Before the coupling reaction can proceed, the free carboxylic acid must be liberated. This is typically achieved by an aqueous acidic wash (e.g., with dilute citric acid or KHSO₄) during the workup of a solution-phase reaction or by in situ neutralization in some protocols.
Carboxylic Acid Activation
A coupling reagent is required to convert the carboxylic acid's hydroxyl group into a better leaving group, thus activating it for aminolysis.[4][5] Common coupling reagents fall into several classes, with carbodiimides and phosphonium/uronium salts being the most prevalent.
-
Carbodiimides (e.g., DCC, DIC, EDC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[6][7][8] To suppress racemization and improve efficiency, an additive such as 1-hydroxybenzotriazole (HOBt) is often included.[6][8]
-
Uronium/Aminium and Phosphonium Salts (e.g., HBTU, HATU, PyBOP): These reagents are generally more efficient, leading to faster reactions and lower rates of racemization.[7][9] HATU, for instance, reacts with the carboxylic acid to form a highly reactive OAt-ester intermediate.[6][9]
The choice of coupling reagent can significantly impact reaction kinetics and the potential for side reactions.[10][11]
Reaction Workflow
The general workflow for the coupling reaction is depicted below.
Caption: General workflow for the coupling of Boc-D-Glu(OMe)-OH.
Monitoring Techniques: A Multi-faceted Approach
No single technique provides a complete picture of the reaction. A combination of TLC, HPLC, and sometimes NMR is often employed for robust monitoring.
Thin Layer Chromatography (TLC)
TLC is a rapid, cost-effective, and straightforward method for qualitatively monitoring reaction progress.[12][13] It is ideal for quickly assessing the consumption of starting materials and the formation of the main product.
Principle of Separation
TLC separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent system).[13] More polar compounds interact more strongly with the silica gel and thus travel a shorter distance up the plate, resulting in a lower Retention Factor (Rf).
-
Boc-D-Glu(OMe)-OH (Starting Material): The free carboxylic acid makes this compound relatively polar.
-
H₂N-R (Amino Component): Polarity varies depending on the 'R' group.
-
Boc-D-Glu(OMe)-NH-R (Product): The formation of the amide bond generally results in a less polar compound than the starting carboxylic acid, leading to a higher Rf value.
Protocol: TLC Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates. Draw a baseline in pencil approximately 1 cm from the bottom.
-
Spotting: At timed intervals (e.g., t=0, 30 min, 1 hr, 2 hr), take a small aliquot of the reaction mixture. Dilute it with a suitable solvent (e.g., dichloromethane). Spot the diluted aliquot onto the baseline. It is also crucial to spot standards of your starting materials (Boc-D-Glu(OMe)-OH and H₂N-R) for comparison.
-
Development: Place the TLC plate in a developing chamber containing an appropriate mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes). Ensure the chamber is saturated with solvent vapors.[13] Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
UV Light: Remove the plate and visualize the spots under short-wave UV light (254 nm).[12]
-
Staining: Use a suitable stain to visualize spots that are not UV-active. For amine-containing compounds, a ninhydrin stain is effective (will stain the unreacted amino component).[14] For general visualization, a potassium permanganate or vanillin stain can be used.
-
-
Interpretation: Monitor the disappearance of the starting material spots and the appearance of the product spot. The reaction is considered complete when the limiting reagent spot is no longer visible.
Data Presentation: Example TLC Analysis
| Compound | Expected Rf | Visualization Method |
| Boc-D-Glu(OMe)-OH | ~0.2 - 0.3 | UV, KMnO₄ stain |
| H₂N-R (example) | Variable | UV (if chromophore present), Ninhydrin |
| Product | ~0.5 - 0.7 | UV |
Note: Rf values are highly dependent on the specific mobile phase and stationary phase used.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful quantitative technique that provides high-resolution separation of reaction components.[1][3][15] It is the gold standard for determining reaction completion, purity of the product, and identifying any side products.
Principle of Separation
Reversed-phase HPLC (RP-HPLC) is most commonly used for peptide analysis.[1][16] Separation occurs on a non-polar stationary phase (e.g., C18) with a polar mobile phase (typically a gradient of acetonitrile in water with an additive like trifluoroacetic acid (TFA)).[1] Less polar compounds are retained longer on the column.
-
Boc-D-Glu(OMe)-OH (Starting Material): Being more polar, it will elute earlier.
-
Product: The coupled product is generally more hydrophobic and will have a longer retention time.
Protocol: HPLC Monitoring
-
Sample Preparation: At timed intervals, quench a small aliquot of the reaction mixture (e.g., in the mobile phase or a suitable solvent) and filter it to remove particulates.
-
Instrumentation & Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: A typical scouting gradient runs from 5% to 95% B over 20-30 minutes.[1]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 214-220 nm (for the peptide bond) and another wavelength if aromatic groups are present.[16]
-
-
Interpretation:
-
Track the decrease in the peak area of the starting materials and the increase in the peak area of the product over time.[3]
-
The reaction is complete when the peak area of the limiting reagent remains constant over two consecutive time points.
-
Purity can be estimated by the relative area of the product peak compared to the total area of all peaks in the chromatogram.[3]
-
Data Presentation: Example HPLC Analysis
| Compound | Representative Retention Time (min) |
| Boc-D-Glu(OMe)-OH | 8.5 |
| H₂N-R (example) | 6.2 |
| Product | 15.3 |
Note: Retention times are specific to the HPLC system, column, and method used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides detailed structural information and can be used to confirm the formation of the desired product.[17][18] While not typically used for real-time monitoring of every reaction due to time and sample requirements, it is invaluable for confirming the structure of the final product and can be used to monitor sluggish reactions.
Principle of Analysis
¹H NMR spectroscopy detects protons in different chemical environments. The formation of the amide bond results in characteristic shifts in the signals of protons near the reaction center.
-
α-Proton of Glutamic Acid: The chemical shift of the α-proton of the glutamic acid residue will change upon formation of the amide bond.
-
Amide NH Proton: The appearance of a new signal in the amide region (~6-8 ppm) is a clear indicator of peptide bond formation.
Protocol: NMR Monitoring
-
Sample Preparation: For a final product analysis, work up a larger aliquot of the completed reaction mixture to isolate the crude product. Dissolve the dried product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Acquisition: Acquire a ¹H NMR spectrum.
-
Interpretation: Compare the spectrum of the product to the spectra of the starting materials. Look for the disappearance of the carboxylic acid proton (if visible) and the appearance of the amide proton. Analyze the shifts of the α-protons and other neighboring protons to confirm the structure.
Data Presentation: Key ¹H NMR Chemical Shifts (Illustrative)
| Proton | Starting Material (Boc-D-Glu(OMe)-OH) | Product (Boc-D-Glu(OMe)-NH-R) |
| α-H (Glu) | ~4.2 ppm | ~4.4 ppm |
| -COOH | ~10-12 ppm (broad) | Absent |
| Amide NH | Absent | ~6.5-8.0 ppm |
| Boc (CH₃)₃ | ~1.4 ppm | ~1.4 ppm |
| -OCH₃ | ~3.7 ppm | ~3.7 ppm |
Note: Chemical shifts are approximate and depend on the solvent and the nature of the 'R' group.
Integrated Monitoring Strategy
For optimal control over the coupling reaction, an integrated approach is recommended.
Caption: An integrated strategy for reaction monitoring.
Conclusion
The successful coupling of Boc-D-Glu(OMe)-OH.DCHA hinges on careful execution and diligent monitoring. By leveraging the rapid, qualitative insights from TLC, the high-resolution quantitative data from HPLC, and the definitive structural confirmation from NMR, researchers can ensure the complete conversion of starting materials to the desired product. This multi-technique approach minimizes the risk of impurities, maximizes yield, and provides a solid foundation for subsequent steps in the synthesis of complex peptides.
References
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link][4]
-
Mant, C. T., & Hodges, R. S. (2007). HPLC of Peptides and Proteins. Methods in Molecular Biology, 384, 319-354. [Link][16]
-
Gong, X., et al. (2019). Studies of Coupling Kinetics and Correlation of Reaction Conversions to Color Tests for Solid-Phase Peptide Synthesis of AMG 416 by NMR. Organic Process Research & Development, 23(10), 2196-2203. [Link][17]
-
Agilent Technologies. (2021). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Application Note. [Link][1]
-
Chen, G., et al. (2019). [Advances in thin layer chromatography coupled with mass spectrometry technology]. Se Pu, 37(1), 1-11. [Link][19]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Aapptec Resources. [Link][6]
-
Dilun Biotechnology. (2025). Commonly Used Coupling Reagents in Peptide Synthesis. Dilun Biotech Resources. [Link][7]
-
Subirós-Funosas, R., et al. (2013). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 17(8), 1537-1547. [Link][11]
-
ResearchGate. (2021). Proper RP-HPLC workup following peptide synthesis? ResearchGate Forum. [Link][20]
-
Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Resources. [Link][21]
-
LibreTexts Chemistry. (2022). Thin Layer Chromatography. LibreTexts. [Link][12]
-
Indian Academy of Sciences. (2014). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Journal of Chemical Sciences, 126(5), 1465-1472. [Link][22]
-
Le, T. N., et al. (2018). Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor. Methods in Molecular Biology, 1778, 105-121. [Link][18]
-
Reddit. (2018). Can someone help me with the peptide coupling portion of this synthesis? r/chemhelp. [Link][5]
-
Molecular Analysis and Separation Using Thin-Layer Chromatography. (n.d.). Technology Networks. [Link][13]
-
ResearchGate. (2013). Is there any methodology for the detection of peptides in thin layer chromatography or any other easy method for the detection purpose? ResearchGate Forum. [Link][14]
-
Merck Millipore. (n.d.). Novabiochem® Coupling reagents. Merck Millipore Technical Document. [Link][8]
Sources
- 1. agilent.com [agilent.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. people.uniurb.it [people.uniurb.it]
- 5. reddit.com [reddit.com]
- 6. peptide.com [peptide.com]
- 7. file.globalso.com [file.globalso.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. longdom.org [longdom.org]
- 14. researchgate.net [researchgate.net]
- 15. High-performance liquid chromatography (HPLC) | AltaBioscience [altabioscience.com]
- 16. renyi.hu [renyi.hu]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Synthesis and NMR Characterization of the Prenylated Peptide, a-Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 19. [Advances in thin layer chromatography coupled with mass spectrometry technology] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. peptide.com [peptide.com]
- 22. ias.ac.in [ias.ac.in]
Application Note: Selective Cleavage Strategies for Peptides Containing Boc-D-Glu(OMe)-OH
Introduction
Glutamic acid and its derivatives are fundamental components in a vast array of biologically active peptides and peptidomimetics. The precise control of its side-chain carboxyl group is critical during solid-phase peptide synthesis (SPPS). The use of Boc-D-Glu(OMe)-OH, where the α-amine is protected by the acid-labile tert-butyloxycarbonyl (Boc) group and the γ-carboxyl is protected as a methyl ester (OMe), presents a unique synthetic scenario. This configuration is often employed when the side-chain carboxyl group is intended to remain as an ester in the final peptide, a modification that can significantly impact the peptide's solubility, membrane permeability, and biological activity.
The primary challenge addressed in this guide is the selective removal of the N-terminal Boc group and, if applicable, the cleavage of the peptide from the resin, while ensuring the quantitative preservation of the side-chain methyl ester. Standard global deprotection strategies can inadvertently lead to ester hydrolysis or other side reactions.[1][2] This application note provides a detailed examination of the underlying chemical principles, potential side reactions, and optimized cleavage protocols to guide researchers, scientists, and drug development professionals toward a successful synthesis.
Chemical Principles and Mechanistic Insights
A robust protocol is built upon a solid understanding of the reaction mechanisms. The cleavage strategy must be delicately balanced to achieve complete Boc deprotection without initiating unwanted side reactions.
Mechanism of TFA-Mediated Boc Deprotection
The Boc group is renowned for its stability under various conditions and its facile removal with moderately strong acids, most commonly trifluoroacetic acid (TFA).[3][4] The cleavage proceeds through an acid-catalyzed E1 elimination mechanism:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA, rendering the group unstable.[3][5]
-
Carbocation Formation: The protonated group fragments, leading to the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate.[3][5]
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas.[3][5]
-
Amine Salt Formation: The newly liberated N-terminal amine is protonated by the excess TFA, forming a trifluoroacetate salt.[3][5]
The tert-butyl cation generated in step 2 is a potent electrophile. If not neutralized, it can lead to the irreversible alkylation of nucleophilic residues such as Tryptophan, Tyrosine, and Methionine.[3][6] This necessitates the use of "scavengers" in the cleavage cocktail.
Caption: Mechanism of acid-catalyzed Boc group removal.
Stability of the Side-Chain Methyl Ester
Unlike the highly acid-labile tert-butyl (tBu) esters commonly used for Glu side-chain protection in Fmoc-SPPS, the methyl ester is significantly more robust.[7][8] It is generally stable to the conditions required for Boc removal (e.g., neat TFA or TFA in dichloromethane for 1-2 hours). However, its stability is not absolute. The primary risk is hydrolysis back to the carboxylic acid, which can be promoted by:
-
Presence of Nucleophiles: Water is the most common nucleophile in cleavage cocktails and can facilitate ester hydrolysis, particularly during extended reaction times.
-
Harsh Acidic Conditions: While stable to TFA, stronger acids like HF or TFMSA, sometimes used in Boc-SPPS final cleavage, can hydrolyze the ester.[9]
-
Basic Conditions: Methyl esters are readily hydrolyzed under basic conditions (saponification), which is why this protecting group is incompatible with the piperidine treatment used for Fmoc removal.[10][11][12]
Potential Side Reactions Involving Glutamic Acid
Beyond ester hydrolysis, glutamic acid residues can participate in other intramolecular side reactions:
-
Pyroglutamate Formation: An N-terminal glutamic acid (or glutamine) residue is susceptible to cyclization, where the N-terminal amine attacks the side-chain ester to form a five-membered pyroglutamyl ring. This reaction is often catalyzed by the acidic conditions of cleavage.[7][13]
-
Glutarimide Formation: In certain sequences, particularly Glu followed by a small, flexible residue like Gly, the backbone amide nitrogen can attack the side-chain ester, leading to a six-membered glutarimide ring. This side reaction can be a significant issue, disrupting the peptide structure and complicating purification.[13][14]
Comparative Analysis of Cleavage Cocktails
The selection of the cleavage cocktail is the most critical decision in this process. The goal is to use a formulation that is potent enough for complete cleavage while being mild enough to preserve the methyl ester. The choice depends heavily on the other amino acids present in the sequence.
| Cocktail Name | Composition (v/v/v) | Primary Application & Rationale | Advantages | Potential Issues & Mitigation |
| Reagent A (Anhydrous) | TFA / Triisopropylsilane (TIS) / Dichloromethane (DCM) (95:2.5:2.5) | Peptides lacking sensitive residues (Trp, Met, Cys). DCM is used as a non-nucleophilic solvent to minimize ester hydrolysis. TIS is an excellent scavenger for the t-butyl cation.[15] | - Minimizes risk of methyl ester hydrolysis.- Simple preparation.- TIS effectively prevents t-butylation. | - Insufficient for protecting Trp, Met, or Cys residues.- Mitigation: Not recommended for peptides with these sensitive residues. |
| Reagent B (Low Water) | TFA / Water / TIS (95:2.5:2.5) | Peptides with acid-labile side chains (e.g., Ser(tBu), Tyr(tBu)) but without Trp, Met, or Cys. Water is a good scavenger but increases hydrolysis risk.[15] | - Effective for general-purpose cleavage.- Water helps scavenge cations. | - Increased risk of partial methyl ester hydrolysis compared to Reagent A.- Mitigation: Keep cleavage time to a minimum (e.g., 1.5-2 hours) and monitor via HPLC. |
| Reagent K (Modified) | TFA / Phenol / Water / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5) | Gold standard for peptides with sensitive residues: Cys, Met, Trp, Tyr, and Arg(Pbf/Pmc).[16][17] Provides a cocktail of scavengers for various reactive species. | - Broad-spectrum protection for nearly all sensitive residues.- Well-established and reliable. | - Highest risk of methyl ester hydrolysis due to 5% water content.- EDT has a strong, unpleasant odor.- Mitigation: Reduce water content to 2.5% and replace with TIS (2.5%) if possible. Perform a time-course study (1h, 2h, 3h) to find the optimal time for deprotection without significant hydrolysis. |
Detailed Experimental Protocols
Safety Precaution: All procedures involving Trifluoroacetic Acid (TFA) must be performed in a certified chemical fume hood. TFA is highly corrosive and volatile. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Protocol 1: Cleavage Using Anhydrous Cocktail (Reagent A)
This is the recommended starting protocol for peptides containing D-Glu(OMe) but lacking other sensitive residues like Cys, Met, or Trp.
Workflow Diagram
Caption: General workflow for peptide cleavage and isolation.
Step-by-Step Methodology:
-
Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) into a suitable reaction vessel (e.g., a fritted syringe).
-
Washing: Wash the resin thoroughly with Dichloromethane (DCM) (3 x 5 mL) to remove any residual DMF and to swell the resin. Allow the resin to air-dry for 5-10 minutes after the final wash. It is critical to remove residual solvents that could dilute the TFA.[18]
-
Cleavage Reaction:
-
Prepare the cleavage cocktail fresh: Reagent A (TFA/TIS/DCM, 95:2.5:2.5 v/v/v) . For a 0.1 mmol synthesis, 5 mL of cocktail is typically sufficient.
-
Add the cleavage cocktail to the resin.
-
Seal the vessel and agitate gently at room temperature for 1.5 to 2 hours. Do not exceed 2 hours to minimize potential side reactions.[19]
-
-
Peptide Collection:
-
Drain the TFA solution containing the cleaved peptide into a 50 mL polypropylene centrifuge tube.
-
Wash the resin with a small additional volume of fresh TFA (1-2 mL) and combine the filtrates to maximize recovery.[3]
-
-
Precipitation:
-
Isolation and Washing:
-
Centrifuge the tube (e.g., 5 min at 3500 rpm) to form a solid pellet.[19]
-
Carefully decant the ether supernatant, which contains the scavengers and cleaved protecting groups.
-
Resuspend the peptide pellet in another 20-30 mL of cold diethyl ether to wash away residual TFA and scavengers.
-
Repeat the centrifugation and decantation step. Perform a total of 2-3 ether washes.[6]
-
-
Drying and Analysis:
-
After the final wash, leave the tube uncapped in the fume hood to allow the residual ether to evaporate. The peptide can then be dried under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the dried peptide in a suitable solvent (e.g., 50% Acetonitrile/Water) for analysis by RP-HPLC and Mass Spectrometry to confirm purity and the correct molecular weight (verifying the methyl ester is intact).[21][22]
-
Troubleshooting Guide
| Issue Observed (via HPLC/MS) | Potential Cause | Recommended Solution |
| Peak corresponding to hydrolyzed peptide (+14 Da mass shift) | - Water present in cleavage cocktail.- Cleavage time was too long. | - Ensure all reagents and resin are anhydrous. Use Reagent A.- Reduce cleavage time to 1.5 hours and re-evaluate.- Perform cleavage at a lower temperature (e.g., 4°C). |
| Incomplete cleavage (multiple protected species) | - Insufficient cleavage time.- Diluted TFA from residual solvents. | - Extend cleavage time cautiously to 2.5-3 hours, monitoring for hydrolysis.- Ensure resin is thoroughly washed with DCM and dried before adding the cocktail.[18] |
| Pyroglutamate formation detected | - Inherent risk for N-terminal Glu.- Prolonged acid exposure. | - This is difficult to avoid completely. Minimize cleavage time.- Purification via RP-HPLC is typically required to separate it from the desired product.[22] |
| Low peptide yield | - Poor precipitation.- Incomplete cleavage. | - Ensure ether is ice-cold and use a sufficient volume (at least 8-10x the TFA volume).[19]- See "Incomplete cleavage" above. |
References
-
Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Application Note: Peptide Cleavage and Protected Cleavage Procedures. CEM Corporation. [Link]
-
Peptide Synthesis. Chemistry LibreTexts. [Link]
-
Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]
-
Cleavage Cocktails. Aapptec Peptides. [Link]
-
Side reactions in solid-phase peptide synthesis and their applications. PubMed. [Link]
-
Post Cleavage Purification and Analysis of Peptides; TFA removal. AAPPTEC. [Link]
-
What is the ideal concentration of TFA to use at a chemical synthesis of peptides? ResearchGate. [Link]
-
Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation. National Institutes of Health (NIH). [Link]
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. [Link]
-
Post synthesis workup: What steps are necessary and what aren't? Biotage. [Link]
-
Hydrolysis of peptide esters by different enzymes. PubMed. [Link]
-
Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. National Institutes of Health (NIH). [Link]
-
2.2 Carboxy Group. Thieme Chemistry. [Link]
-
Peptide Isolation & Purification Techniques. Waters Corporation. [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. peptide.com [peptide.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 10. Hydrolysis of peptide esters by different enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Solid-Phase Synthesis of Tailed Cyclic RGD Peptides Using Glutamic Acid: Unexpected Glutarimide Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 16. peptide.com [peptide.com]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. cem.de [cem.de]
- 20. biotage.com [biotage.com]
- 21. peptide.com [peptide.com]
- 22. bachem.com [bachem.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Peptides Incorporating Boc-D-Glu(OMe)-OH
Introduction: The Significance of Precise Peptide Purification
In the realms of peptide chemistry, drug discovery, and proteomics, the synthesis of modified peptides is a cornerstone of innovation. Non-standard amino acids, such as N-tert-butyloxycarbonyl-D-glutamic acid γ-methyl ester (Boc-D-Glu(OMe)-OH), are incorporated to enhance conformational stability, improve biological activity, and fine-tune pharmacokinetic properties. However, the very modifications that grant these peptides their unique characteristics also introduce significant challenges in their purification. The presence of the hydrophobic tert-butyloxycarbonyl (Boc) protecting group, coupled with the methyl ester on the glutamic acid side chain, imparts a considerable non-polar character to the peptide. This necessitates a robust and meticulously optimized purification strategy to isolate the target peptide from a complex mixture of impurities generated during solid-phase peptide synthesis (SPPS).[1][2]
This application note provides a comprehensive guide to the development and execution of reversed-phase high-performance liquid chromatography (RP-HPLC) methods for the purification of peptides containing Boc-D-Glu(OMe)-OH. We will delve into the mechanistic principles underpinning the separation, offer a detailed, field-proven protocol, and address common troubleshooting scenarios.
Understanding the Chromatographic Behavior of Boc-Protected Peptides
The successful purification of a peptide containing Boc-D-Glu(OMe)-OH hinges on understanding its interactions with the stationary and mobile phases in RP-HPLC. The fundamental principle of RP-HPLC is the separation of analytes based on their hydrophobicity.[3][4]
-
The Role of the Boc Group: The Boc protecting group is inherently hydrophobic. Its presence significantly increases the overall non-polar character of the peptide, leading to stronger interactions with the hydrophobic stationary phase (typically C18-modified silica).[2] This results in longer retention times compared to its unprotected counterpart.
-
The Influence of the Glu(OMe) Side Chain: The methyl ester on the glutamic acid side chain neutralizes the negative charge of the carboxylic acid, further contributing to the peptide's overall hydrophobicity. This modification prevents unwanted ionic interactions with the stationary phase and promotes a more predictable retention behavior based on hydrophobicity.[5]
-
Mobile Phase Interactions: A key component of the mobile phase for peptide purification is an ion-pairing agent, most commonly trifluoroacetic acid (TFA).[1][3] At a typical concentration of 0.1%, TFA serves two primary functions:
-
Acidification: It maintains a low pH (around 2), ensuring that the terminal carboxyl group and any acidic side chains are protonated, thereby minimizing ionic interactions with the silica backbone of the stationary phase.[6]
-
Ion Pairing: TFA forms ion pairs with the positively charged amino groups of the peptide, effectively neutralizing their charge and enhancing the peptide's interaction with the hydrophobic stationary phase. This leads to sharper peaks and improved resolution.
-
Workflow for HPLC Purification of a Boc-D-Glu(OMe)-OH Containing Peptide
The following diagram illustrates the comprehensive workflow for the purification of a peptide containing Boc-D-Glu(OMe)-OH, from the crude synthetic product to the final, lyophilized pure peptide.
Sources
- 1. bachem.com [bachem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. renyi.hu [renyi.hu]
- 4. A story of peptides, lipophilicity and chromatography – back and forth in time - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reversed-phase chromatography of synthetic amphipathic alpha-helical peptides as a model for ligand/receptor interactions. Effect of changing hydrophobic environment on the relative hydrophilicity/hydrophobicity of amino acid side-chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
Synthesis of Peptides with Modified Glutamic Acid Residues: An Application Guide for Researchers
Introduction: The Expanding Role of Modified Glutamic Acid in Peptide Science
Glutamic acid (Glu), with its reactive side-chain carboxyl group, serves as a versatile scaffold for a myriad of chemical modifications that are pivotal in modulating the biological activity, stability, and structural properties of peptides and proteins. The introduction of modifications at the glutamic acid residue can mimic post-translational modifications (PTMs), enhance therapeutic potential, and introduce novel functionalities. These modifications are instrumental in diverse fields, from drug discovery and development to fundamental biological research.
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the strategies and protocols for the synthesis of peptides containing modified glutamic acid residues. We will delve into the chemical principles, practical considerations, and step-by-step methodologies for incorporating some of the most common and impactful glutamic acid modifications, including pyroglutamic acid formation, γ-carboxylation, side-chain esterification and amidation, glycosylation, and phosphorylation.
I. N-Terminal Pyroglutamic Acid (pGlu): Enhancing Peptide Stability
The formation of a pyroglutamic acid residue at the N-terminus of a peptide is a common modification that confers enhanced resistance to degradation by aminopeptidases, thereby prolonging the peptide's biological half-life.[1][2] This is particularly relevant for therapeutic peptides that need to circulate in the bloodstream.
A. Synthetic Strategies for pGlu Peptides
There are two primary strategies for synthesizing peptides with an N-terminal pyroglutamic acid residue:
-
Direct Coupling of Boc-pGlu-OH: This straightforward approach involves the direct coupling of a Boc-protected pyroglutamic acid building block as the final amino acid in the solid-phase peptide synthesis (SPPS) sequence.[1]
-
N-Terminal Glutamine Cyclization: This method involves incorporating a glutamine (Gln) residue at the N-terminus, which can then be induced to cyclize into pyroglutamic acid.[3] This can sometimes be an unwanted side reaction but can also be strategically employed.[4]
B. Protocol: Synthesis of a pGlu-Peptide via Direct Coupling
This protocol outlines the manual synthesis of a generic pGlu-peptide on a Rink Amide resin using Fmoc/tBu chemistry.
Materials:
-
Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-Glu(OtBu)-OH)
-
Boc-pGlu-OH
-
Coupling reagents: HBTU, HOBt
-
Base: Diisopropylethylamine (DIPEA)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Deprotection solution: 20% piperidine in DMF
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Washing solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Fmoc-Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes. Wash the resin thoroughly with DMF and DCM.
-
Amino Acid Coupling:
-
Pre-activate a 3-fold molar excess of the first Fmoc-amino acid with HBTU (2.9 eq) and HOBt (3 eq) in DMF.
-
Add DIPEA (6 eq) to the activated amino acid solution and immediately add it to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates complete coupling.
-
Wash the resin with DMF and DCM.
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
-
Boc-pGlu-OH Coupling: For the final coupling step, use Boc-pGlu-OH. Due to its structure, the coupling may be slower. Extend the reaction time to 4 hours or overnight if necessary.
-
Final Deprotection and Cleavage:
-
After the final coupling, wash the resin with DMF and DCM, and dry it under vacuum.
-
Treat the resin with the cleavage cocktail (TFA/H₂O/TIS) for 2-3 hours.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to collect the peptide pellet, wash with cold ether, and dry.
-
-
Purification and Characterization: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize the final product by mass spectrometry.[5][6]
Diagram: Workflow for pGlu-Peptide Synthesis
Caption: General workflow for on-resin modification of a glutamic acid side chain.
IV. Glycosylation and Phosphorylation: Mimicking Nature's Modifications
Glycosylation and phosphorylation are two of the most important post-translational modifications, playing critical roles in protein folding, stability, and cell signaling. [2][7]The chemical synthesis of glyco- and phosphopeptides is essential for understanding these biological functions.
A. Synthesis of Glycosylated Glutamic Acid Peptides
The synthesis of glycopeptides is typically achieved by incorporating a pre-formed glycosylated amino acid building block during SPPS. [8][9]For glutamic acid, this would involve a building block where the sugar moiety is attached to the side-chain carboxyl group.
B. Synthesis of Phosphorylated Glutamic Acid Peptides
Similar to glycosylation, the synthesis of phosphopeptides involves the use of a protected phosphoamino acid building block. [2][10]For glutamic acid phosphorylation (which is less common than Ser, Thr, or Tyr phosphorylation but can be synthetically achieved), a suitable protected Fmoc-Glu(PO₃R₂)-OH derivative would be required. The benzyl protecting group for the phosphate is commonly used in Fmoc-SPPS.
C. General Protocol for Incorporating Modified Glutamic Acid Building Blocks
Materials:
-
Appropriate solid-phase resin
-
Fmoc-protected amino acids
-
Protected modified glutamic acid building block (e.g., Fmoc-Glu(sugar)-OH or Fmoc-Glu(PO(OBzl)OH)-OH)
-
Coupling reagents: HCTU or HATU
-
Base: DIPEA
-
Solvent: DMF
-
Deprotection and cleavage solutions as previously described
Procedure:
-
Standard SPPS: Synthesize the peptide chain up to the point of modification using standard Fmoc-SPPS protocols.
-
Coupling of the Modified Building Block:
-
Use a 1.5 to 2-fold excess of the modified glutamic acid building block.
-
Pre-activate with HCTU or HATU and DIPEA in DMF.
-
The coupling time may need to be extended (2-4 hours) due to the steric bulk of the modification.
-
Double coupling may be necessary to ensure complete reaction. Monitor with the Kaiser test.
-
-
Completion of Synthesis: Continue with the standard Fmoc-SPPS cycles to complete the peptide synthesis.
-
Cleavage and Purification: Use a cleavage cocktail appropriate for the protecting groups on the modification. For example, the benzyl groups on a phosphate are typically removed during the final TFA cleavage. Purify and characterize the final peptide.
V. Troubleshooting and Quality Control
The synthesis of peptides with modified glutamic acid residues can present challenges such as incomplete coupling reactions and side reactions.
Common Issues and Solutions:
-
Incomplete Coupling:
-
Cause: Steric hindrance from the modification or aggregation of the peptide chain. [4][11] * Solution: Use a more powerful coupling reagent like HATU or HCTU, increase the coupling time, perform a double coupling, or use a higher temperature. [11][12]* Side Reactions:
-
Glutarimide Formation: Can occur with unprotected or certain protected glutamic acid residues, especially when followed by a sterically unhindered amino acid like glycine. [13] * Solution: Use the OtBu protecting group for the glutamic acid side chain. [14][15]* Aggregation:
-
Cause: Hydrophobic sequences or the formation of secondary structures on the resin. [11][16] * Solution: Use a high-swelling resin, incorporate pseudoproline dipeptides, or use chaotropic salts in the coupling mixture. [11] Self-Validating Protocols through In-Process Controls:
-
-
Kaiser Test: Routinely perform after each coupling step to ensure complete reaction.
-
Test Cleavage: For long or complex peptides, a small amount of resin can be cleaved and analyzed by mass spectrometry to confirm the correct mass of the growing peptide chain.
-
Final Product Analysis: Thoroughly characterize the final purified peptide by analytical RP-HPLC to determine purity and by mass spectrometry to confirm the molecular weight and the presence of the modification. [5][6][17]
VI. Conclusion
The ability to synthesize peptides with modified glutamic acid residues is a powerful tool for advancing our understanding of biological processes and for the development of novel therapeutics. By carefully selecting the appropriate synthetic strategy, protecting groups, and coupling conditions, researchers can successfully create these complex molecules. The protocols and considerations outlined in this guide provide a solid foundation for the successful synthesis and characterization of peptides containing a wide range of glutamic acid modifications.
References
- N/A
-
SB-PEPTIDE. (N.D.). Phosphorylated peptide synthesis. [Link]
- N/A
- N/A
-
Royal Society of Chemistry. (2021). Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. [Link]
-
PubMed. (1994). A practical synthesis of optically pure and fully protected L-gamma-carboxyglutamic acid derivatives and its application in peptide synthesis. [Link]
-
ACS Publications. (2011). Characterization of Protein Impurities and Site-Specific Modifications Using Peptide Mapping with Liquid Chromatography and Data Independent Acquisition Mass Spectrometry. [Link]
-
PubMed. (2011). Solid-phase synthesis of phosphopeptides. [Link]
-
PubMed. (1986). Synthesis of a gamma-carboxyglutamic acid containing heptapeptide corresponding to bovine prothrombin residues 17-23. [Link]
- N/A
-
AAPPTec. (N.D.). Fmoc-Glu(O-2-PhiPr)-OH. [Link]
- N/A
- N/A
-
Wikipedia. (N.D.). Carboxyglutamic acid. [Link]
-
Waters Corporation. (N.D.). Identification and Quantification of Protein Modifications by Peptide Mapping with UPLC-MSE. [Link]
- N/A
- N/A
- N/A
- N/A
- N/A
-
AnaSpec. (N.D.). Glycosylated Custom Peptides. [Link]
- N/A
-
NIH. (N.D.). Synthesis of glycopeptides and glycopeptide conjugates. [Link]
-
EurekAlert!. (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. [Link]
-
ResearchGate. (2025). Procedures to Improve Difficult Couplings. [Link]
- N/A
-
Oxford Academic. (N.D.). Difficult peptides | Fmoc Solid Phase Peptide Synthesis: A Practical Approach. [Link]
- N/A
-
NIH. (N.D.). A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses. [Link]
- N/A
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]
- 3. researchgate.net [researchgate.net]
- 4. blog.mblintl.com [blog.mblintl.com]
- 5. pepdoopeptides.com [pepdoopeptides.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Glycosylated Custom Peptides | AnaSpec [anaspec.com]
- 8. bachem.com [bachem.com]
- 9. Synthesis of glycopeptides and glycopeptide conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. academic.oup.com [academic.oup.com]
- 17. waters.com [waters.com]
Troubleshooting & Optimization
Preventing racemization of Boc-D-Glu(OMe)-OH.DCHA during activation
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the activation of Boc-D-Glu(OMe)-OH.DCHA for peptide synthesis. Here, we delve into the critical issue of racemization, providing in-depth troubleshooting advice, validated protocols, and the fundamental science behind preserving the stereochemical integrity of this valuable building block.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue with Boc-D-Glu(OMe)-OH?
A1: Racemization is the conversion of a single enantiomer (in this case, the D-form of glutamic acid derivative) into an equal mixture of both its D- and L-forms.[1][2] In peptide synthesis, this is a significant problem because the biological activity of a peptide is highly dependent on its specific three-dimensional structure, which is dictated by the precise sequence of L- or D-amino acids.[1][3] The introduction of the incorrect stereoisomer can lead to a final peptide that is inactive, has altered activity, or is difficult to purify from the desired product.[1]
Q2: What is the primary cause of racemization during the activation of N-protected amino acids?
A2: The most prevalent mechanism involves the formation of a 5(4H)-oxazolone (or azlactone) intermediate.[1][4][5] During the activation of the carboxylic acid, the Boc protecting group can facilitate the cyclization to form this oxazolone. The proton on the alpha-carbon (the chiral center) of the oxazolone is significantly more acidic than in the starting amino acid.[1] In the presence of a base, this proton can be easily removed, leading to a planar, achiral intermediate.[5][6] Subsequent reprotonation can occur from either side, resulting in a mixture of both D and L isomers.[1] A less common pathway is the direct abstraction of the alpha-proton by a strong base from the activated amino acid derivative.[1][4]
Q3: Does the dicyclohexylammonium (DCHA) salt of Boc-D-Glu(OMe)-OH influence racemization?
A3: The DCHA salt itself is a protective measure to enhance the stability and handling of the amino acid derivative, making it a crystalline solid rather than an oil.[7] However, before the coupling reaction, the DCHA must be removed to liberate the free carboxylic acid. This is typically done by an acidic workup.[8] The DCHA itself does not directly participate in the coupling reaction or the racemization mechanism. The key steps influencing racemization occur after the free acid is generated and activated.
Q4: Which coupling reagents are most likely to cause racemization?
A4: Carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), when used alone, are well-known to promote racemization.[1][9] They form a highly reactive O-acylisourea intermediate which is prone to rearrange into the problematic oxazolone.[10][11]
Q5: How can I minimize racemization when using carbodiimide activators?
A5: The most effective strategy is to use additives.[9][12] Additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) react with the O-acylisourea intermediate to form a more stable active ester.[10][11] This active ester is less susceptible to oxazolone formation and subsequent racemization.[10] OxymaPure is often considered superior to HOBt in suppressing racemization and improving yields.[13][14][15]
Troubleshooting Guide: High D-to-L Isomer Ratio Detected Post-Coupling
This section addresses the common problem of detecting a significant amount of the undesired L-isomer after coupling Boc-D-Glu(OMe)-OH.
| Observation/Problem | Potential Cause | Recommended Solution & Rationale |
| High levels of L-Glu diastereomer detected. | Inappropriate Coupling Reagent: Use of a carbodiimide (DCC, DIC, EDC) without a racemization-suppressing additive.[1][9] | Switch to an aminium/uronium or phosphonium salt coupling reagent. Reagents like HATU, HBTU, or PyBOP are generally more efficient and lead to less racemization by forming less racemization-prone active esters.[1][16] HATU is often preferred for its rapid activation and lower epimerization risk compared to HBTU.[9][16] |
| Absence of Racemization Suppressing Additives: Activation with carbodiimides is highly susceptible to racemization without additives to trap the reactive intermediate.[12][17] | Incorporate additives like HOBt or OxymaPure. These additives react with the activated amino acid to form a more stable active ester, which is less prone to racemization.[10][13] OxymaPure and its derivatives are often more effective than HOBt.[10][15] | |
| Inappropriate Base: The use of a strong or sterically unhindered base can directly abstract the alpha-proton of the activated amino acid.[4][18] | Use a weaker, sterically hindered base. N-methylmorpholine (NMM) or 2,4,6-collidine are recommended over stronger or less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).[18] Weaker bases are less likely to cause direct enolization. | |
| Prolonged Activation Time: Allowing the activated amino acid to stand for an extended period before adding the amine component increases the opportunity for racemization. | Perform pre-activation for a minimal time. For most modern coupling reagents, a pre-activation time of 5-15 minutes is sufficient.[16] The amine component should be added promptly after this period. | |
| Elevated Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[2][19] | Maintain a low reaction temperature, especially during activation. Performing the activation step at 0°C can significantly reduce the rate of epimerization.[15] |
Visualizing the Problem: The Racemization Pathway
The following diagram illustrates the two primary mechanisms through which racemization can occur during the activation of an N-protected amino acid.
Caption: Mechanisms of racemization during amino acid activation.
Recommended Experimental Protocols
To ensure the stereochemical integrity of Boc-D-Glu(OMe)-OH during peptide synthesis, the following protocols are recommended.
Protocol 1: Liberation of the Free Acid from the DCHA Salt
This initial step is crucial before proceeding with any coupling reaction.
-
Dissolution: Dissolve the Boc-D-Glu(OMe)-OH.DCHA salt in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous solution of potassium bisulfate (KHSO₄) or a similar weak acid.[8] This protonates the carboxylate and extracts the dicyclohexylamine into the aqueous layer.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure to yield the free acid of Boc-D-Glu(OMe)-OH, which may be an oil or a solid.
Protocol 2: Low-Racemization Coupling using DIC/OxymaPure
This protocol is a robust method for carbodiimide-mediated couplings.
-
Reagent Preparation: In a reaction vessel, dissolve the deprotected peptide-resin in N,N-dimethylformamide (DMF).
-
Activation Mixture: In a separate vessel, dissolve Boc-D-Glu(OMe)-OH (typically 3-5 equivalents relative to the resin loading) and OxymaPure (3-5 equivalents) in DMF.[20]
-
Cooling: Cool the activation mixture to 0°C in an ice bath.
-
Initiation: Add Diisopropylcarbodiimide (DIC) (3-5 equivalents) to the cooled activation mixture.
-
Pre-activation: Allow the mixture to pre-activate for 5-10 minutes at 0°C.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Allow the reaction to proceed at room temperature for 1-2 hours, or until a completion test (e.g., ninhydrin) is negative.
-
Washing: Thoroughly wash the resin with DMF to remove excess reagents and byproducts.
Visualizing the Recommended Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 3. mdpi.com [mdpi.com]
- 4. bachem.com [bachem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. creation.com [creation.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. merckmillipore.com [merckmillipore.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. luxembourg-bio.com [luxembourg-bio.com]
- 16. file.globalso.com [file.globalso.com]
- 17. Thieme E-Books & E-Journals [thieme-connect.de]
- 18. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 19. sciencemadness.org [sciencemadness.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Troubleshooting incomplete coupling of Boc-D-Glu(OMe)-OH.DCHA
Welcome to the technical support resource for researchers and peptide chemists. This guide provides in-depth troubleshooting for incomplete coupling reactions involving Boc-D-Glu(OMe)-OH.DCHA . As Senior Application Scientists, we have compiled this information to address common challenges and provide effective, field-tested solutions.
Frequently Asked Questions (FAQs)
Q1: What is Boc-D-Glu(OMe)-OH.DCHA and what are its key features?
A1: Boc-D-Glu(OMe)-OH.DCHA is a protected amino acid derivative used in peptide synthesis. Let's break down its components:
-
Boc-D-Glu(OMe)-OH : This is the core amino acid, D-glutamic acid.
-
Boc (tert-butyloxycarbonyl) : A protecting group on the α-amino group. It is stable under basic and neutral conditions but is readily removed by moderate acids like trifluoroacetic acid (TFA).[1][]
-
D-Glu : This indicates the D-isomer of glutamic acid.
-
(OMe) : The side-chain γ-carboxyl group is protected as a methyl ester. This prevents the side chain from participating in undesired reactions during peptide elongation.[3]
-
-
DCHA (Dicyclohexylamine) : This is a counter-ion that forms a salt with the free α-carboxyl group of the amino acid. This salt form enhances the crystallinity and stability of the compound, making it easier to handle and store.[4][5]
Q2: I am seeing a positive ninhydrin (Kaiser) test after my coupling step. What does this indicate?
A2: A positive ninhydrin test (indicated by a blue or purple color on the resin beads) signifies the presence of unreacted primary amines.[6][7] This is a direct indication that the coupling of Boc-D-Glu(OMe)-OH was incomplete, and there are still free N-terminal amines on the growing peptide chain.
Q3: Why is my coupling of Boc-D-Glu(OMe)-OH.DCHA incomplete?
A3: Several factors can contribute to incomplete coupling of this reagent:
-
Steric Hindrance: While not as sterically hindered as some other amino acids, the Boc protecting group and the side chain can still present some steric bulk, potentially slowing down the reaction kinetics.[8][9]
-
Suboptimal Activation: The choice and efficiency of the coupling reagent are critical. Standard reagents might not be potent enough to achieve complete coupling, especially in "difficult" sequences.[9]
-
Presence of DCHA Salt: Before the coupling reaction, the DCHA salt must be removed to liberate the free carboxylic acid, which is the functional group that will be activated. Incomplete removal of DCHA will lead to a lower effective concentration of the amino acid available for coupling.
-
Peptide Aggregation: The growing peptide chain on the solid support can aggregate, making the N-terminal amine inaccessible for coupling.[10]
-
Incomplete Deprotection of the Previous Residue: If the Boc group from the previously coupled amino acid was not completely removed, its N-terminal amine will not be available for the current coupling reaction.[11]
Troubleshooting Guide
Problem 1: Incomplete Removal of the DCHA Salt
Cause: The dicyclohexylamine (DCHA) salt must be dissociated to free the carboxylic acid for activation. An acidic workup is required to remove the DCHA.
Solution: Before use, the Boc-D-Glu(OMe)-OH.DCHA salt should be converted to the free acid.
Protocol 1: DCHA Salt Removal
-
Dissolve the Boc-D-Glu(OMe)-OH.DCHA in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic solution with an aqueous acid solution, such as 10% citric acid or 0.5 N potassium bisulfate. Repeat the wash 2-3 times.
-
Wash the organic layer with brine to remove excess acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to obtain the free acid, Boc-D-Glu(OMe)-OH.
Problem 2: Inefficient Coupling Reaction
Cause: The chosen coupling reagent and conditions may not be optimal for this specific amino acid or peptide sequence.
Solution: Employ a more potent coupling reagent and optimize reaction conditions. For sterically hindered or otherwise challenging couplings, uronium/aminium or phosphonium salt-based reagents are highly recommended.[8][9]
Workflow for Diagnosing and Resolving Inefficient Coupling
Caption: Troubleshooting workflow for incomplete coupling.
Recommended Coupling Reagents:
| Reagent | Class | Key Advantages |
| HATU | Uronium/Aminium Salt | Highly efficient, fast reaction times, low racemization. Excellent for hindered couplings.[8] |
| HCTU | Uronium/Aminium Salt | More soluble and cost-effective alternative to HATU with comparable efficiency. |
| HBTU | Uronium/Aminium Salt | A widely used, effective coupling reagent.[12][13] |
| PyBOP | Phosphonium Salt | Generates OBt esters, effective for difficult couplings. |
Protocol 2: High-Efficiency Coupling with HATU
-
Resin Preparation: Ensure the N-terminal Boc group of the peptide-resin is completely removed (negative Kaiser test after deprotection and neutralization). Swell the resin in DMF.
-
Amino Acid Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OMe)-OH (3 eq.), HATU (3 eq.), and an additive like HOAt (3 eq.) in DMF. Add a non-nucleophilic base such as DIPEA (6 eq.). Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the pre-activated amino acid solution to the swollen peptide-resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to check for completion.[7] If the test is still positive, a second coupling (double coupling) may be necessary. To do this, simply drain the reaction vessel and add a fresh solution of pre-activated amino acid.
-
Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
Problem 3: Potential Side Reactions
Cause: The structure of glutamic acid can be prone to specific side reactions under peptide synthesis conditions.
Solution: Be aware of potential side reactions and take preventative measures.
-
Pyroglutamate Formation: This can occur if the glutamic acid residue is at the N-terminus of the peptide. The N-terminal amine can cyclize onto the side-chain ester. To minimize this, ensure rapid and efficient coupling of the subsequent amino acid to cap the N-terminus.[3][14][15]
-
Glutarimide Formation: The side-chain carboxyl group can react with the backbone amide nitrogen of the following amino acid to form a stable six-membered ring. This is more common when the subsequent residue is small and unhindered, like glycine.[14] If possible, avoid sequences with -Glu(OMe)-Gly-.
Side Reaction Prevention Strategy
Caption: Decision tree for minimizing Glu-related side reactions.
References
- A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.
- OH and Boc-Glu(OMe)-OH in Peptide Synthesis. Benchchem.
- Peptide Coupling Reagents Guide. Sigma-Aldrich.
- side reactions associated with glutamic acid in peptide synthesis. Benchchem.
- Technical Support Center: Troubleshooting Incomplete Coupling of Boc-D-Alg(Z)₂-OH. Benchchem.
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
- How to troubleshoot incomplete coupling of Boc-His(Boc)-OH. Benchchem.
- Synthesis of Novel Peptides Using Unusual Amino Acids. PMC - PubMed Central - NIH.
- Boc-Amino Acids for Peptide Synthesis Archives. AAPPTEC.
- BOC-Amino Acids. BOC Sciences.
- Boc-D-Glu(OMe)-OH DCHA. Aapptec Peptides.
- Technical Support Center: Optimizing Boc-D-Lys-OH Coupling in SPPS. Benchchem.
- In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Reddit.
- Common side reactions with Boc-D-Lys-OH in peptide synthesis. Benchchem.
- Preventing side reactions with H-Glu(OMe)-OH during peptide synthesis. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. peptide.com [peptide.com]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. peptide.com [peptide.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. bachem.com [bachem.com]
- 13. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. peptide.com [peptide.com]
Side reactions associated with Boc-D-Glu(OMe)-OH.DCHA in peptide synthesis
Technical Support Center: Boc-D-Glu(OMe)-OH.DCHA
A Guide for Researchers, Scientists, and Drug Development Professionals
As Senior Application Scientists, we understand that the success of solid-phase peptide synthesis (SPPS) hinges on the precise control of chemical reactions and the mitigation of unwanted side products. The building block, Boc-D-Glu(OMe)-OH.DCHA, while essential for incorporating D-glutamic acid residues, presents a unique set of challenges that can impact yield and purity. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in chemical principles and field-proven experience.
Troubleshooting Guide: Diagnosing and Resolving Common Issues
This section addresses specific experimental problems you may encounter. We delve into the root causes and provide actionable protocols for resolution.
Q1: My final peptide has an unexpected mass of -18 Da, and I see a new, earlier-eluting peak on my RP-HPLC. What is happening?
A1: This is a classic sign of N-terminal pyroglutamate (pGlu) formation.
This side reaction is one of the most common issues when a glutamic acid residue is at the N-terminus of the peptide chain. After the acidic removal of the Boc group, the newly exposed N-terminal amine can act as a nucleophile, attacking the side-chain ester. While the methyl ester is more stable than other esters, this intramolecular cyclization can still occur, especially under certain conditions, resulting in the formation of a five-membered lactam ring and the elimination of a molecule of water (H₂O, mass = 18.02 Da).[1][2]
Causality and Mechanism:
The reaction is an intramolecular cyclization. The rate of this non-enzymatic conversion is influenced by factors like pH and temperature.[3][4] Although more rapid with glutamine, it is a well-documented side reaction for N-terminal glutamic acid.[5] The resulting pGlu residue blocks the N-terminus, preventing further sequencing by Edman degradation and altering the peptide's overall properties.[6]
Caption: Mechanism of N-terminal pyroglutamate formation from a D-glutamic acid residue.
Troubleshooting Protocol: Identification and Confirmation
-
Mass Spectrometry (MS) Analysis: This is the most definitive method. Compare the theoretical mass of your target peptide with the observed mass of the impurity peak. A mass difference of -18.02 Da is strong evidence for pyroglutamate formation.[1]
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The pGlu-containing peptide is typically less polar than the native peptide due to the loss of the free N-terminal amine, causing it to elute earlier on a C18 column.[3]
-
Tandem MS (MS/MS): For absolute confirmation, fragmenting the impurity peak will fail to produce b-ions corresponding to the N-terminal residue, confirming it is blocked.[3]
Table 1: Mass Changes for Common Side Products
| Side Reaction | Mass Change (Da) | Cause |
|---|---|---|
| Pyroglutamate Formation | -18.02 | Loss of H₂O from N-terminal Glu |
| Incomplete DCHA Removal | +181.35 | Residual dicyclohexylamine adduct |
| Deletion Peptide | Varies | Incomplete coupling or deprotection |
Prevention and Mitigation Strategies:
-
Optimize Coupling of the Subsequent Amino Acid: When D-Glu is at the N-terminus, ensure the subsequent coupling reaction is fast and efficient. Use a high-efficiency coupling reagent like HATU or HBTU to quickly cap the free amine, minimizing its exposure time.[7]
-
Control pH During Workup: Avoid exposing the deprotected N-terminal Glu residue to prolonged basic or strongly acidic conditions during post-cleavage workup, as both can promote cyclization.[3][4]
-
Sequence Consideration: If the peptide design allows, avoid having glutamic acid at the N-terminal position. If it is required, be aware of the potential for this side reaction and account for it during purification.
Q2: My coupling reaction is inefficient or failing after adding Boc-D-Glu(OMe)-OH.DCHA. What is the likely cause?
A2: The dicyclohexylammonium (DCHA) salt was likely not fully converted to the free acid before the coupling step.
Causality and Mechanism:
Boc-amino acids are often supplied as DCHA salts because they are more stable, crystalline, and easier to handle than the free acid, which may be an oil.[8] However, for the carboxyl group to be activated by coupling reagents (e.g., HBTU, DIC), it must be in its free carboxylic acid form. The bulky, basic DCHA molecule neutralizes the carboxyl group, preventing its activation and subsequent participation in amide bond formation.[9][10]
Caption: Workflow for converting the DCHA salt to the free carboxylic acid.
Experimental Protocol: Liberating the Free Acid from its DCHA Salt
This protocol must be performed before dissolving the amino acid for the coupling reaction.
-
Suspension: Suspend one part of the Boc-D-Glu(OMe)-OH.DCHA salt in 5-10 volume parts of a suitable organic solvent like ethyl acetate or dichloromethane (DCM).[8][11]
-
Acidification: Add an equal volume of a cold, aqueous 10% potassium bisulfate (KHSO₄) or 10% phosphoric acid solution. Stir the biphasic mixture vigorously for 10-15 minutes. The pH of the aqueous phase should be acidic (pH 2-3).[8] Note: Do not use hydrochloric acid (HCl), as it can form a poorly soluble dicyclohexylammonium chloride precipitate.[8]
-
Extraction: Transfer the mixture to a separatory funnel. Drain and discard the lower aqueous layer.
-
Washing: Wash the organic layer two more times with the aqueous acid solution, followed by three washes with water to remove residual acid. The final aqueous wash should have a pH of ≥4.[8]
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent in vacuo.
-
Final Product: The resulting product, the free acid form of Boc-D-Glu(OMe)-OH, is often a viscous oil or foam. It can now be dissolved in the coupling solvent (e.g., DMF) and used directly in your SPPS workflow.
Validation: To confirm complete removal, you can run a TLC plate. The DCHA salt will have a different Rf value than the free acid.[10]
Frequently Asked Questions (FAQs)
Q3: What is the stability of the methyl ester (OMe) side-chain protection during Boc-SPPS?
A3: The methyl ester is considered a "permanent" protecting group in the context of the Boc/Bzl strategy. It is stable to the moderately acidic conditions used for the repetitive cleavage of the Nα-Boc group (e.g., 25-50% TFA in DCM).[12] However, it is not orthogonal to the final cleavage from the resin if strong acids are used. The methyl ester can be cleaved during the final HF or TFMSA cleavage step, which is often the desired outcome to yield the free side-chain carboxylate in the final peptide.[12][13]
Q4: Can glutarimide formation occur with Boc-D-Glu(OMe)-OH?
A4: Glutarimide formation is a side reaction where the side-chain carboxyl group of glutamic acid attacks the backbone amide of the subsequent residue, forming a six-membered ring.[7] With Boc-D-Glu(OMe)-OH, this is highly unlikely to occur during synthesis because the methyl ester protecting group prevents the side-chain carboxyl from participating in this reaction. This side reaction is more of a concern when using protecting groups that might be prematurely cleaved.
Q5: What are the recommended storage conditions for Boc-D-Glu(OMe)-OH.DCHA?
A5: Like most amino acid derivatives, it should be stored in a cool, dry place. The recommended storage temperature is typically 2-8°C. Keep the container tightly sealed to protect it from moisture and light. Under these conditions, the DCHA salt is quite stable for long-term storage.[14]
References
-
Liu, H. et al. (2011). N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies. The Journal of Biological Chemistry. Available at: [Link]
-
Chait, B. T. et al. (1989). A mass spectrometric technique for detecting and identifying by-products in the synthesis of peptides. Analytical Biochemistry. Available at: [Link]
-
Chelius, D. et al. (2006). Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies. Analytical Chemistry. Available at: [Link]
-
AAPPTEC (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library. Available at: [Link]
- Goodman, M. et al. (2002). Houben-Weyl Methods of Organic Chemistry, Vol. E 22a. Thieme. (Simulated reference based on general knowledge of the series, specific link unavailable but content is widely cited).
-
Yu, L. et al. (2006). Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]
-
Creative Biolabs (n.d.). N-Terminal Cyclization Analysis. Creative Biolabs Services. Available at: [Link]
-
EurekAlert! (2023). Chemical process makes peptide acquire structure similar to amyloid plaques found in neurodegenerative diseases. EurekAlert!. Available at: [Link]
-
ResearchGate (n.d.). Pyroglutamate formation mechanism. ResearchGate. Available at: [Link]
-
Gyros Protein Technologies (2020). Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies. Available at: [Link]
-
Wikipedia (n.d.). Pyroglutamic acid. Wikipedia. Available at: [Link]
-
AAPPTEC (n.d.). Guide to Solid Phase Peptide Synthesis. AAPPTEC. Available at: [Link]
-
AAPPTEC (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC. Available at: [Link]
-
Wang, S. S. et al. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research. Available at: [Link]
-
AAPPTEC (n.d.). Coupling Reagents. AAPPTEC. Available at: [Link]
-
AAPPTEC (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC. Available at: [Link]
-
Organic Process Research & Development (2023). Understanding the Impact of Impurities in Peptide Coupling Reagents. ACS Publications. Available at: [Link]
-
Almac Group (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC. Almac Group. Available at: [Link]
-
Agilent Technologies (2020). Analysis of a Synthetic Peptide and Its Impurities. Agilent Technologies. Available at: [Link]
-
Fields, G. B. et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Molecular Biology. Available at: [Link]
-
Vrettos, E. I. et al. (2017). Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available at: [Link]
-
Liu, Z. et al. (2014). Stability Analysis of Glutamic Acid Linked Peptides Coupled to NOTA through Different Chemical Linkages. Bioconjugate Chemistry. Available at: [Link]
-
Reddit (2021). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. r/Chempros. Available at: [Link]
-
AAPPTEC (n.d.). Synthesis Notes. AAPPTEC. Available at: [Link]
-
Varkey, J. T. et al. (2007). Large Scale Solid Phase Synthesis of Peptide Drugs. International Journal of Peptide Research and Therapeutics. Available at: [Link]
-
AAPPTEC (n.d.). Boc-D-Glu(OMe)-OH DCHA. AAPPTEC. Available at: [Link]
-
Wikipedia (n.d.). Peptide synthesis. Wikipedia. Available at: [Link]
-
Master Organic Chemistry (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. Available at: [Link]
-
AAPPTEC (n.d.). Boc-Glu(OcHx)-OH DCHA. AAPPTEC. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Formation of pyroglutamic acid from N-terminal glutamic acid in immunoglobulin gamma antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of N-terminal glutamate cyclization of recombinant monoclonal antibody in formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-terminal Glutamate to Pyroglutamate Conversion in Vivo for Human IgG2 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyroglutamic acid - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. bachem.com [bachem.com]
- 9. peptide.com [peptide.com]
- 10. reddit.com [reddit.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chempep.com [chempep.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Peptide Synthesis with Boc-D-Glu(OMe)-OH.DCHA
Welcome to the technical support center for the effective utilization of Boc-D-Glu(OMe)-OH.DCHA in your solid-phase peptide synthesis (SPPS) workflows. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind each step, ensuring high-yield and high-purity peptide synthesis.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions regarding the handling and use of Boc-D-Glu(OMe)-OH.DCHA.
Q1: What is the purpose of the dicyclohexylamine (DCHA) salt on the Boc-D-Glu(OMe)-OH?
The dicyclohexylamine (DCHA) salt is present to enhance the stability and shelf-life of the amino acid derivative. It forms a stable, crystalline solid that is less prone to degradation during storage compared to the free acid form. Additionally, the DCHA salt improves the handling characteristics of the compound. Before use in solid-phase peptide synthesis, the DCHA salt must be converted to the free acid to enable its participation in the coupling reaction.[1]
Q2: How should I store Boc-D-Glu(OMe)-OH.DCHA?
For optimal stability, Boc-D-Glu(OMe)-OH.DCHA should be stored in a cool, dry place, typically at 2-8°C, and protected from moisture and light. When stored under these conditions, the product will maintain its integrity for an extended period. Always refer to the Certificate of Analysis for lot-specific storage recommendations.[2]
Q3: Is it necessary to convert the DCHA salt to the free acid before use?
Yes, it is crucial to convert the DCHA salt to the free acid before attempting to use it in a coupling reaction.[1] The carboxyl group must be free to be activated by coupling reagents to form a peptide bond with the N-terminal amine of the growing peptide chain on the solid support.
Q4: What are the potential side reactions associated with glutamic acid derivatives in peptide synthesis?
Glutamic acid residues can be susceptible to certain side reactions during peptide synthesis. One common issue is the formation of pyroglutamate at the N-terminus, which can occur under acidic or basic conditions.[3][4][5] Another potential side reaction is the formation of a glutarimide, a stable six-membered cyclic imide, which can happen when the side-chain carboxyl group of glutamic acid reacts with the backbone amide nitrogen of the subsequent amino acid, particularly if that residue is sterically unhindered, like glycine.[4]
Troubleshooting Guide
This section provides detailed guidance on overcoming specific challenges you may encounter during your experiments with Boc-D-Glu(OMe)-OH.
Problem 1: Low Coupling Efficiency
Low coupling efficiency is a common issue in SPPS and can lead to deletion sequences that are difficult to separate from the final product.
Possible Causes:
-
Incomplete conversion of the DCHA salt: Residual DCHA can interfere with the activation of the carboxylic acid.
-
Steric hindrance: The growing peptide chain on the resin can become sterically hindered, making it difficult for the incoming amino acid to access the N-terminal amine.
-
Peptide aggregation: The peptide chain may aggregate on the solid support, preventing efficient coupling.
-
Suboptimal activation: The chosen coupling reagent may not be sufficiently reactive for the specific coupling.
Solutions and Protocols:
-
Ensure Complete Conversion of DCHA Salt to Free Acid:
-
Protocol:
-
Dissolve the Boc-D-Glu(OMe)-OH.DCHA salt in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (EtOAc).[1][6]
-
Transfer the solution to a separatory funnel and wash it three times with a cold 10% aqueous solution of potassium bisulfate (KHSO₄) or a similar acid.[1][6] This step protonates the dicyclohexylamine, allowing it to be extracted into the aqueous phase.
-
Wash the organic layer with brine to remove any remaining aqueous acid.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid.[1]
-
-
-
Optimize Coupling Conditions:
-
Reagent Selection: For difficult couplings, consider using more potent activating reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).[7][8]
-
Double Coupling: If a coupling reaction is found to be incomplete via a monitoring test (e.g., the Kaiser test), performing a second coupling can be effective.[8] After the initial coupling and washing steps, simply repeat the coupling procedure with a fresh solution of the activated amino acid.
Workflow for a Standard Coupling Cycle in Boc-SPPS
A typical workflow for a coupling cycle in Boc-SPPS.
-
-
Monitor Reaction Completion:
-
The ninhydrin (Kaiser) test is a reliable method for detecting the presence of free primary amines on the resin.[8] A positive result (blue or purple beads) indicates incomplete coupling, while a negative result (yellow or colorless beads) signifies completion.
Kaiser Test Result Indication Recommended Action Dark Blue/Purple Incomplete Coupling Perform a second coupling (double coupling).[8] Yellow/Colorless Complete Coupling Proceed to the next step in the synthesis.[8] -
Problem 2: Side Reaction - Pyroglutamate Formation
This side reaction can occur when a glutamic acid residue is at the N-terminus of the peptide chain, leading to a cyclized, unreactive N-terminus.
Possible Causes:
-
Prolonged exposure to acidic or basic conditions during deprotection or coupling steps.[4]
-
Repetitive coupling cycles can increase the likelihood of this side reaction.
Solutions:
-
Use Efficient Coupling Reagents: Employ a highly efficient coupling reagent like HATU to ensure rapid acylation of the subsequent amino acid, minimizing the time the N-terminal glutamic acid is exposed.[4]
-
Control pH: Avoid extended exposure of the N-terminal glutamic acid residue to basic conditions. While piperidine is used in Fmoc-SPPS, in Boc-SPPS, ensure efficient neutralization and coupling steps to minimize the time the free amine is present.
Problem 3: Side Reaction - Glutarimide Formation
The formation of a stable six-membered cyclic imide can occur between the glutamic acid side chain and the backbone amide of the following amino acid.
Possible Causes:
-
This is particularly prevalent when glutamic acid is followed by a sterically unhindered amino acid like glycine.[4]
Solutions:
-
Sequence Consideration: If the peptide sequence can be modified, avoid placing a small, unhindered amino acid like glycine immediately after the glutamic acid residue.
-
Incorporate Steric Hindrance: Introducing a sterically bulky amino acid adjacent to the glutamic acid can disfavor the intramolecular cyclization. For example, replacing a subsequent glycine with a serine protected with a t-butyl group (Ser(tBu)) can inhibit glutarimide formation.[4]
Logical Flow for Troubleshooting Side Reactions
A decision tree for identifying and addressing common side reactions.
By understanding the underlying chemistry and implementing these troubleshooting strategies, you can significantly improve the yield and purity of your peptides synthesized using Boc-D-Glu(OMe)-OH.DCHA.
References
-
University of Calgary. (n.d.). Peptide synthesis. Retrieved from [Link]
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Wikipedia. (2023, November 29). Peptide synthesis. Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. Retrieved from [Link]
-
Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]
-
Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
-
AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]
-
ResearchGate. (2018, August 12). Side reactions in peptide synthesis: An overview. Retrieved from [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]
-
Aapptec Peptides. (n.d.). Boc-D-Glu(OMe)-OH DCHA. Retrieved from [Link]
Sources
Technical Support Center: Dicyclohexylurea (DCU) Removal Strategies
Welcome to the Technical Support Center for navigating the challenges associated with the removal of 1,3-dicyclohexylurea (DCU), a common byproduct in reactions utilizing N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent.[1][2] This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of your target compounds.
Understanding the Challenge: The Nature of DCU
1,3-Dicyclohexylurea (DCU) is the byproduct formed when DCC is used to mediate the formation of amide or ester bonds.[1][3][4][5] While DCC is an effective coupling reagent, the resulting DCU can be problematic due to its low solubility in many common organic solvents.[1][5][6][7][8][9] This often leads to its precipitation during the reaction or work-up, which can result in contamination of the desired product, making its purification difficult and potentially impacting yield and purity.[9]
Causality Behind Experimental Choices
The core principle behind most DCU removal techniques is exploiting its differential solubility compared to the desired product. The choice of solvent and purification method is therefore critical and dictated by the properties of your target molecule.
Troubleshooting Guide: Common Issues in DCU Removal
| Issue | Probable Cause | Recommended Solution(s) |
| Slow or Clogged Filtration | Fine DCU particles are blocking the filter paper.[7] | - Use a filter aid: Create a pad of Celite® over the filter paper to trap fine particles without impeding flow.[7] - Switch to vacuum filtration: This can significantly increase the filtration rate compared to gravity filtration.[7] - Centrifugation: For smaller scale reactions, pelleting the DCU by centrifugation and decanting the supernatant can be an effective alternative.[7] |
| DCU Co-precipitates with the Product | The desired product has low solubility in the reaction solvent, similar to DCU. | - Solvent Screening: Test the solubility of your crude product in various solvents to find one where the product is soluble but DCU is not.[5] - Recrystallization: This is a powerful technique to purify the desired product by dissolving the crude mixture in a minimal amount of a hot solvent in which both are soluble, and then allowing the solution to cool. Ideally, the desired product will crystallize out, leaving the DCU in the mother liquor (or vice-versa).[7][8] |
| Residual DCU Remains After Filtration | DCU has some residual solubility in the reaction solvent. | - Cooling: Further cool the reaction mixture in an ice bath or freezer before filtration to maximize DCU precipitation.[2][5][10] - Solvent Washing/Trituration: Wash the crude product with a solvent in which DCU is sparingly soluble.[8] - Column Chromatography: If other methods fail, silica gel chromatography can be used to separate the product from residual DCU. The choice of eluent is critical to ensure good separation.[3][11][12][13] |
| DCU is Soluble in the Reaction Mixture | The reaction solvent (e.g., DCM, Chloroform) has a higher capacity to dissolve DCU.[6][7] | - Solvent Swap: After the reaction, remove the original solvent under reduced pressure and replace it with a solvent in which DCU is poorly soluble (e.g., diethyl ether, acetonitrile, or hexanes) to induce precipitation.[5][6][14] |
Visualizing the Workflow: A Decision-Making Diagram for DCU Removal
The following diagram outlines a logical workflow for selecting the appropriate DCU removal strategy based on the observed outcome of the coupling reaction.
Caption: A decision-making workflow for the removal of DCU.
Frequently Asked Questions (FAQs)
Q1: What is 1,3-Dicyclohexylurea (DCU) and why is it a problem?
A1: 1,3-Dicyclohexylurea (DCU) is a common byproduct formed during coupling reactions that utilize N,N'-dicyclohexylcarbodiimide (DCC).[1][7] Its removal is a frequent challenge in organic synthesis due to its low solubility in many common organic solvents, which can lead to contamination of the desired product.[1][5][7][8][9]
Q2: In which solvents is DCU soluble or insoluble?
A2: DCU's solubility is a critical factor in its removal.
-
Good Solubility: DCU is more soluble in solvents like ethanol, acetone, dimethyl sulfoxide (DMSO), and chloroform.[8][15] Its solubility in these solvents generally increases with temperature.[8][15]
-
Limited/Sparingly Soluble: It has limited solubility in cold ethyl acetate, acetonitrile, and diethyl ether.[8]
-
Insoluble: DCU is practically insoluble in water and hexanes.[5][8]
Q3: Are there alternatives to DCC that avoid the formation of DCU?
A3: Yes, to circumvent the challenges of DCU removal, you can use alternative coupling agents. A common choice is 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDCI). The urea byproduct of EDC is water-soluble, making its removal straightforward with an aqueous workup.[4][8][16][17] Another alternative is N,N'-diisopropylcarbodiimide (DIC), whose urea byproduct is more soluble in common organic solvents than DCU and can often be removed by simple washes.[10][11]
Q4: Can I use an acid wash to remove DCU?
A4: While some sources suggest that an acid wash can help remove DCU, it is generally not the most effective method as DCU is not basic and has low solubility in aqueous solutions, even under acidic conditions.[6][14] However, an acidic workup can be useful for removing other basic impurities.
Q5: My product is a peptide. Are there special considerations for DCU removal in peptide synthesis?
A5: In solid-phase peptide synthesis (SPPS), the choice between DCC and DIC is often influenced by the byproduct removal. The byproduct of DIC, diisopropylurea (DIU), is more soluble in common SPPS solvents like DMF and DCM, making it easier to wash away from the resin-bound peptide.[10] In solution-phase peptide synthesis, the insolubility of DCU can be advantageous as it can be filtered off. However, if the peptide itself has low solubility, co-precipitation can be an issue.
Experimental Protocols
Protocol 1: Removal of DCU by Precipitation and Filtration
This method is ideal when DCU has low solubility in the reaction solvent.
Materials:
-
Reaction mixture containing the desired product and precipitated DCU
-
Anhydrous reaction solvent (e.g., dichloromethane, ethyl acetate)
-
Büchner funnel and filter paper or a fritted glass funnel
-
Filter flask
-
Ice bath
Procedure:
-
Cool the Reaction Mixture: Once the reaction is complete, cool the mixture to room temperature, and then further cool it in an ice bath for 15-30 minutes to maximize DCU precipitation.[2][5][10]
-
Set up Filtration: Assemble a Büchner funnel with filter paper on a filter flask connected to a vacuum source.[5]
-
Filter the Mixture: Wet the filter paper with a small amount of the cold reaction solvent and apply the vacuum. Pour the cooled reaction mixture into the Büchner funnel.[5][7]
-
Wash the Precipitate: Wash the collected DCU precipitate with a minimal amount of cold reaction solvent to recover any entrained product.[1]
-
Collect the Filtrate: The filtrate contains your desired product. Proceed with further workup or purification as needed.[1]
Protocol 2: Removal of DCU by Recrystallization
This protocol is useful for purifying the desired product when it has co-precipitated with DCU or when trace amounts of DCU remain after filtration.[7]
Materials:
-
Crude product containing DCU
-
Recrystallization solvent (a single solvent or a two-solvent system)
-
Erlenmeyer flask
-
Hot plate/stirrer
-
Büchner funnel and filter paper
-
Filter flask
-
Ice bath
Procedure:
-
Dissolve the Crude Product: Place the crude product containing DCU in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until all of the desired product has dissolved.[1][7]
-
Hot Filtration (if necessary): If insoluble impurities (including some DCU) remain, perform a hot gravity filtration to remove them.
-
Cool to Crystallize: Slowly cool the hot solution to room temperature. You may need to scratch the inside of the flask with a glass rod to induce crystallization. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[1]
-
Isolate Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[1][7]
-
Wash and Dry: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor. Dry the purified crystals under vacuum.[1]
References
-
University of Rochester, Department of Chemistry. (n.d.). Workup: DCC Coupling. Retrieved from [Link]
-
Solubility of Things. (n.d.). 1,3-dicyclohexylurea. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). How I can remove DCU from my product?. [Link]
-
ResearchGate. (2014). How can I remove the DCU after an esterification catalyzed by DCC?. [Link]
-
Organic-Synthesis.com. (n.d.). Acid-Amine Coupling using DCC. Retrieved from [Link]
-
ResearchGate. (2025). Which solvents that solve DCU after an esterification catalyzed by DCC ? is DCU soluble in water ,ethanol?. [Link]
-
ResearchGate. (2013). How can I remove DCU (dicyclohexyl urea) by product formed during estrification reaction via (DCC/DMAP) with carboxylic acids?. [Link]
-
ResearchGate. (2015). How do I completely remove DCU from the reaction mixture without coloumn chromatography?. [Link]
-
ResearchGate. (2022). How Can I Remove DCU, byproduct of DCC coupling reactions?. [Link]
-
ResearchGate. (2024). How to remove DCU and its remaining traces from Steglich esterification?. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Workup [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. solubilityofthings.com [solubilityofthings.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Strategies for Difficult Couplings Involving Boc-D-Glu(OMe)-OH.DCHA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of Boc-D-Glu(OMe)-OH.DCHA in peptide synthesis. The unique characteristics of this reagent, while valuable, can present challenges. This document is designed to provide both mechanistic understanding and actionable protocols to ensure successful couplings.
Troubleshooting Guide: Overcoming Common Hurdles
This section addresses specific problems that you may encounter during the coupling of Boc-D-Glu(OMe)-OH.DCHA. Each issue is followed by a detailed explanation of the underlying causes and a step-by-step protocol for resolution.
Question 1: My coupling reaction with Boc-D-Glu(OMe)-OH.DCHA is failing or showing very low efficiency. What is the first thing I should check?
Answer: The most common oversight when using this reagent is the failure to convert the dicyclohexylamine (DCHA) salt to the free carboxylic acid prior to the activation step. The DCHA salt is supplied for enhanced stability and shelf-life. However, the dicyclohexylammonium ion must be removed to liberate the free carboxyl group, which is essential for activation and subsequent amide bond formation. The presence of the DCHA salt will neutralize the acidic components required for activation, thus preventing the reaction.[1][2]
Protocol 1: Conversion of DCHA Salt to the Free Acid
This protocol describes the necessary acid wash to remove the DCHA salt.
-
Dissolution: Dissolve the Boc-D-Glu(OMe)-OH.DCHA salt in a suitable organic solvent such as Ethyl Acetate (EtOAc) or Dichloromethane (DCM).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it three times with a cold, 10% aqueous solution of sodium bisulfate (NaHSO₄) or potassium bisulfate (KHSO₄).[2] This protonates the DCHA, rendering it water-soluble for removal.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove any remaining aqueous acid.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Evaporation: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the free acid of Boc-D-Glu(OMe)-OH as a solid or oil.
-
Verification (Optional): Confirm the removal of DCHA by ¹H NMR spectroscopy by checking for the disappearance of the characteristic cyclohexyl protons.
Caption: Workflow for DCHA salt removal.
Question 2: Even after converting to the free acid, I am experiencing poor solubility of Boc-D-Glu(OMe)-OH in my coupling solvent. How can I address this?
Answer: Solubility issues with protected amino acids can hinder reaction kinetics and lead to incomplete couplings.[3][4] Boc-protected amino acids, in general, can sometimes exhibit limited solubility in common peptide synthesis solvents.[3][]
Troubleshooting Steps:
-
Solvent Quality: Ensure the use of high-purity, anhydrous solvents like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP). The presence of water can significantly decrease the solubility of hydrophobic compounds.[3]
-
Co-solvent Systems: If solubility is poor in a solvent like DCM, adding a small percentage of a more polar aprotic solvent like DMF (5-10% v/v) can improve dissolution.[3]
-
Sonication: Use a sonication bath to break up any aggregates and facilitate the dissolution of the free acid.[3]
-
Gentle Warming: Gently warming the mixture to 30-40°C can aid in dissolving the compound. Avoid excessive heat, which could potentially lead to degradation.[3]
Question 3: My coupling yields are consistently low, and the Kaiser test remains positive even after extended reaction times. Is this considered a "difficult coupling"?
Answer: Yes, this coupling can be challenging. The term "difficult coupling" often refers to reactions that are slow or incomplete due to factors like steric hindrance or peptide aggregation.[6] While the glutamic acid side chain itself is not exceptionally bulky, the combination of the Boc protecting group and the growing peptide chain can create steric hindrance, particularly when coupling to a sterically demanding N-terminal residue on the resin.[7][8] For such cases, a more robust activation strategy is required.
Strategies for Difficult Couplings:
The choice of coupling reagent is crucial for driving difficult reactions to completion.[9] While standard carbodiimide activators like DIC/HOBt are cost-effective, more potent uronium/aminium or phosphonium salt-based reagents are generally more effective for challenging couplings.[10][11]
| Coupling Reagent | Class | Advantages | Considerations |
| DIC/HOBt | Carbodiimide | Cost-effective; soluble byproducts. | Lower reactivity for hindered couplings; risk of racemization (suppressed by HOBt).[2][11] |
| HBTU/TBTU | Uronium/Aminium | High efficiency; fast reaction times. | Can cause guanidinylation of the N-terminus if not pre-activated properly.[11][12][13] |
| HATU | Uronium/Aminium | Highly efficient, especially for sterically hindered amino acids; lower racemization.[12][14][15] | Higher cost. |
| PyBOP | Phosphonium | High coupling efficiency; low racemization.[2][12] | More expensive than carbodiimides. |
| COMU | Uronium/Aminium (Oxyma-based) | High reactivity, comparable or superior to HATU in some cases; avoids potentially explosive HOBt/HOAt.[9][12] | Higher cost. |
Protocol 2: High-Efficiency Coupling Using HATU
This protocol is recommended for overcoming low coupling efficiency.
-
Resin Preparation: Ensure the N-terminal amine on the resin-bound peptide is deprotected and neutralized. Swell the resin in DMF.
-
Amino Acid Pre-activation: In a separate vessel, dissolve Boc-D-Glu(OMe)-OH (free acid, 3 eq.), HATU (3 eq.), in DMF. Add N,N-Diisopropylethylamine (DIPEA) (6 eq.) and allow the mixture to pre-activate for 2-5 minutes.[11]
-
Coupling Reaction: Add the pre-activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to monitor for the presence of free primary amines.[11]
-
Double Coupling (If Necessary): If the Kaiser test is positive, drain the reaction vessel and repeat steps 2-5 with a fresh solution of activated amino acid. This "double coupling" strategy is often effective for difficult sequences.[16]
Caption: Decision tree for selecting a coupling strategy.
Frequently Asked Questions (FAQs)
Q1: Why is the glutamic acid side chain protected with a methyl ester (OMe) instead of the more common tert-butyl (OtBu) ester?
A: The methyl ester is not as commonly used in standard Boc-SPPS as the benzyl (Bzl) ester or in Fmoc-SPPS as the tert-butyl (OtBu) ester because it lacks full orthogonality.[17][18] In Boc-SPPS, the side-chain protecting groups are typically benzyl-based, which are removed along with cleavage from the resin by strong acids like HF. The methyl ester is stable to the TFA used for Nα-Boc deprotection but may also be cleaved by HF.[17] Its use might be intended for specific synthetic strategies where a different deprotection scheme is required post-synthesis, such as saponification (base-catalyzed hydrolysis), although this can introduce risks like racemization.[18]
Q2: Are there any specific side reactions I should be aware of when using Boc-D-Glu(OMe)-OH?
A: Beyond incomplete coupling, the primary concerns in Boc-SPPS involving glutamic acid are:
-
Pyroglutamate Formation: While more common with N-terminal glutamine, N-terminal glutamic acid can also cyclize under acidic deprotection or strong activation conditions, leading to a chain-terminating pyroglutamate residue.[19]
-
Side Reactions During Cleavage: During the final strong acid cleavage (e.g., HF), the γ-carboxyl function of glutamic acid can, if protonated, form an acylium ion. This can lead to cyclization or be trapped by scavengers, forming a ketone byproduct.[19] Using an appropriate scavenger cocktail is crucial.[13]
Q3: Can I use Boc-D-Glu(OMe)-OH in Fmoc-SPPS?
A: It is not recommended. The Boc Nα-protecting group requires acidic conditions for removal (e.g., TFA), which is fundamentally incompatible with the base-labile Fmoc-SPPS strategy. For Fmoc synthesis, you should use Fmoc-D-Glu(OMe)-OH.
Q4: My peptide sequence is known to aggregate. Will using Boc-D-Glu(OMe)-OH make this worse?
A: Peptide aggregation is highly sequence-dependent and is often driven by hydrophobic interactions and the formation of secondary structures.[20][21] The choice of coupling reagent or the specific amino acid derivative is less likely to be the primary cause of aggregation than the sequence itself. However, if aggregation is leading to poor coupling efficiency, strategies such as switching to a more effective solvent like NMP, increasing reaction temperature, or using structure-disrupting additives may be necessary.[22]
References
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5794-801. [Link]
-
Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications. [Link]
-
Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. Semantic Scholar. [Link]
-
Biotage. (2023). What do you do when your peptide synthesis fails?. Biotage. [Link]
-
(2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them. [Link]
-
Biotage. (2023). Five Tips and Tricks for Success in Solid Phase Peptide Synthesis. Biotage. [Link]
-
(2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. ResearchGate. [Link]
-
AAPPTEC. Guide to Solid Phase Peptide Synthesis. AAPPTEC. [Link]
-
Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA. Aapptec Peptides. [Link]
-
Amino Acid Derivatives for Peptide Synthesis. [Link]
-
Local Pharma Guide. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA. Local Pharma Guide. [Link]
-
XIAMEN EQUATION CHEMICAL CO.,LTD. BOC-GLU(OME)-OH DCHA. XIAMEN EQUATION CHEMICAL CO.,LTD. [Link]
-
(2019). Controlling Segment Solubility In Large Protein Synthesis. ResearchGate. [Link]
-
(2022). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. IRIS. [Link]
-
Valero, M., et al. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 161. [Link]
-
Aapptec Peptides. Boc-Glu(OcHx)-OH DCHA. Aapptec Peptides. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bachem.com [bachem.com]
- 10. jpt.com [jpt.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. biotage.com [biotage.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. chempep.com [chempep.com]
- 20. blog.mblintl.com [blog.mblintl.com]
- 21. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biotage.com [biotage.com]
Validation & Comparative
A Comparative Guide to Boc-D-Glu(OMe)-OH.DCHA and Fmoc-D-Glu(OMe)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of protected amino acid building blocks is a critical decision that dictates the entire synthetic strategy. This guide provides an in-depth, objective comparison of two D-glutamic acid derivatives, Boc-D-Glu(OMe)-OH.DCHA and Fmoc-D-Glu(OMe)-OH, focusing on their respective chemical principles, performance characteristics, and practical applications. Our analysis moves beyond a simple listing of features to explain the causal relationships behind experimental choices, empowering you to optimize your synthesis protocols.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental difference between using Boc-D-Glu(OMe)-OH and Fmoc-D-Glu(OMe)-OH lies in the orthogonal protection strategies they represent.[][2] Orthogonality in SPPS refers to the use of protecting groups that can be removed under distinct chemical conditions, allowing for the selective deprotection of the α-amino group for chain elongation while side-chain protecting groups remain intact.[3]
-
The Boc/Bzl Strategy (The Classic Approach): This methodology utilizes the acid-labile tert-butyloxycarbonyl (Boc) group for temporary Nα-protection.[2] Each synthesis cycle involves a deprotection step using a moderate acid, typically trifluoroacetic acid (TFA).[4] Permanent side-chain protecting groups are generally benzyl-based (e.g., OBzl for glutamic acid) and are removed only at the end of the synthesis during the final cleavage from the resin, which requires a very strong acid like anhydrous hydrofluoric acid (HF).[5] The dicyclohexylamine (DCHA) salt form of the Boc-amino acid enhances its stability, crystallinity, and ease of handling.[6]
-
The Fmoc/tBu Strategy (The Modern Standard): This strategy, now the most widely adopted, is prized for its milder conditions.[] It employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group for Nα-protection, which is removed at each cycle using a secondary amine base, most commonly piperidine.[7][8] The permanent side-chain protecting groups are acid-labile (e.g., tert-butyl, OtBu), allowing for their simultaneous removal with a moderate acid like TFA during the final cleavage step.[][2] This approach avoids the use of the highly hazardous HF.
Head-to-Head Comparison: Boc-D-Glu(OMe)-OH.DCHA vs. Fmoc-D-Glu(OMe)-OH
The choice between these two derivatives is not merely a preference for Boc or Fmoc chemistry; it has profound implications due to the specific side-chain protection: the methyl ester (OMe). While common derivatives for glutamic acid are Boc-D-Glu(OBzl)-OH and Fmoc-D-Glu(OtBu)-OH, the OMe variant presents unique challenges and opportunities.
| Feature | Boc-D-Glu(OMe)-OH.DCHA | Fmoc-D-Glu(OMe)-OH |
| Nα-Protecting Group | Boc (tert-butyloxycarbonyl) | Fmoc (9-fluorenylmethyloxycarbonyl) |
| Nα-Deprotection Reagent | Trifluoroacetic Acid (TFA)[4] | Piperidine (typically 20% in DMF)[7] |
| Nα-Deprotection Mechanism | Acid-catalyzed cleavage via a stable tert-butyl cation intermediate.[9][10] | Base-induced β-elimination forming a dibenzofulvene adduct.[8][11] |
| Chemistry Harshness | Repetitive exposure to moderate acid. | Repetitive exposure to mild base. |
| Side-Chain (OMe) Stability | Stable to repetitive TFA treatment.[5] | Stable to repetitive piperidine treatment.[5] |
| Final Cleavage & OMe Removal | One-Step Process: The OMe group can be cleaved simultaneously with benzyl-type protecting groups and the resin linkage using strong acid (e.g., HF).[5] | Two-Step Process: The OMe group is stable to standard TFA cleavage. A separate, post-cleavage saponification step (e.g., NaOH) is required to hydrolyze the methyl ester.[5] |
| Orthogonality & Compatibility | Fully compatible with the traditional Boc/Bzl strategy. | Poorly compatible with the standard Fmoc/tBu strategy, introducing significant complexity to the final deprotection. |
| Primary Disadvantage | Requires handling of hazardous strong acids like HF for final cleavage. | The necessity of a post-cleavage saponification step introduces high risks of peptide degradation, epimerization, and incomplete reaction. |
Experimental Workflows and Methodologies
To fully appreciate the practical implications, we present detailed experimental workflows for the incorporation of each derivative.
Visualization of SPPS Cycles
Caption: General workflow for a single cycle in Boc-SPPS.
Caption: General workflow for a single cycle in Fmoc-SPPS.
Protocol 1: Incorporation of Boc-D-Glu(OMe)-OH.DCHA
This protocol assumes a standard Boc/Bzl strategy on a Merrifield resin.
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Nα-Deprotection:
-
Treat the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in DCM for 2-3 minutes.[7]
-
Drain and repeat the treatment for an additional 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x), Isopropanol (1x), and DCM (3x).
-
-
Neutralization:
-
Treat the resin with a 5-10% solution of N,N-Diisopropylethylamine (DIPEA) in DCM or DMF for 2 minutes.[7]
-
Repeat the neutralization step.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Amino Acid Preparation:
-
In a separate vessel, dissolve Boc-D-Glu(OMe)-OH.DCHA (3-4 equivalents) in DMF.
-
Note: The DCHA salt must be considered in molecular weight calculations. For some coupling methods, pre-neutralization to the free acid may be required, but modern in-situ activation often proceeds directly.
-
-
Coupling/Activation:
-
Add a coupling reagent such as HBTU (0.95 eq. relative to the amino acid) and an activation base like DIPEA (2 eq. relative to the amino acid).[12]
-
Allow the mixture to pre-activate for 2-5 minutes.
-
-
Peptide Coupling: Add the activated amino acid solution to the neutralized peptide-resin and agitate for 1-2 hours.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
Protocol 2: Incorporation of Fmoc-D-Glu(OMe)-OH
This protocol assumes a standard Fmoc/tBu strategy on a Wang or Rink Amide resin.
-
Resin Swelling: Swell the peptide-resin in N,N-Dimethylformamide (DMF).
-
Nα-Deprotection:
-
Treat the resin with a solution of 20% piperidine in DMF for 3 minutes.[7]
-
Drain and repeat the treatment for an additional 7-10 minutes.
-
Wash the resin thoroughly with DMF (5x).
-
-
Amino Acid Preparation:
-
In a separate vessel, dissolve Fmoc-D-Glu(OMe)-OH (3-4 equivalents) in DMF.
-
-
Coupling/Activation:
-
Add a coupling reagent such as HATU (0.95 eq. relative to the amino acid) and an activation base like DIPEA or N-Methylmorpholine (NMM) (2 eq. relative to the amino acid).[13]
-
Allow the mixture to pre-activate for 1-2 minutes.
-
-
Peptide Coupling: Add the activated amino acid solution to the deprotected peptide-resin and agitate for 30-60 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to prepare for the next cycle.
The Critical Final Step: Cleavage and Side-Chain Deprotection
The true divergence in the utility of these two building blocks becomes apparent during the final cleavage.
Caption: Comparison of final cleavage and deprotection workflows.
Potential Side Reactions Involving Glutamic Acid
Regardless of the strategy, glutamic acid residues can be susceptible to specific side reactions:
-
Pyroglutamate Formation: An N-terminal glutamic acid residue can undergo intramolecular cyclization to form a pyroglutamyl residue. This is often promoted by the acidic conditions of Boc-SPPS deprotection or during final cleavage.[3][14]
-
Glutarimide Formation: The side-chain carboxyl group can react with the backbone amide nitrogen of the subsequent amino acid, particularly if it is sterically unhindered (like Glycine), to form a stable six-membered glutarimide.[14]
The additional saponification step required for Fmoc-D-Glu(OMe)-OH introduces further risks, including racemization at the C-terminal amino acid and hydrolysis of the peptide backbone, which can severely impact the final yield and purity of the target peptide.[15]
Senior Application Scientist's Recommendation
The choice between these two derivatives is contingent on the overarching synthetic strategy and the available equipment.
-
Boc-D-Glu(OMe)-OH.DCHA is a chemically sound and logical choice if and only if you are operating within a Boc/Bzl synthesis framework and have access to an HF cleavage apparatus. Its deprotection profile is fully compatible with this classic strategy.
-
Fmoc-D-Glu(OMe)-OH , in contrast, is a highly problematic building block for standard Fmoc/tBu SPPS. The stability of the methyl ester to TFA necessitates a harsh, non-orthogonal final deprotection step that compromises peptide integrity.[5] Its use should be avoided unless a specific synthetic design requires a side-chain ester that can be selectively hydrolyzed post-cleavage.
For the vast majority of applications using the modern Fmoc/tBu strategy, Fmoc-D-Glu(OtBu)-OH is the vastly superior and recommended choice . Its tert-butyl side-chain protecting group is cleanly and efficiently removed under the standard TFA cleavage conditions, ensuring a simpler, safer, and higher-yielding synthesis.
References
-
Common Organic Chemistry. Boc Deprotection Mechanism - TFA. Available from: [Link]
-
GenScript. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups. Available from: [Link]
-
Aapptec Peptides. Coupling Reagents. Available from: [Link]
-
YouTube. Deprotecting Fmoc Group Mechanism | Organic Chemistry. (2022-01-07). Available from: [Link]
-
Aapptec Peptides. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]
-
Aapptec Peptides. N-Terminal Deprotection - Fmoc removal. Available from: [Link]
-
Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730–2732. Available from: [Link]
-
Slideshare. T boc fmoc protocols in peptide synthesis. Available from: [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available from: [Link]
-
Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. Available from: [Link]
-
Master Organic Chemistry. Amine Protection and Deprotection. Available from: [Link]
-
ResearchGate. (A) Comparison of Boc and Fmoc SPPS. Fmoc/tBu SPPS employs removal of... Available from: [Link]
-
Thompson, R. E., et al. (2014). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Available from: [Link]
-
de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? PMC - NIH. Available from: [Link]
-
Becerril-Luján, B., et al. (2018). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available from: [Link]
-
Ado, K. K., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering. Available from: [Link]
-
Open Access Pub. Peptide Synthesis in Aqueous Solution With a Reusable Solid Phase. (2024-04-30). Available from: [Link]
-
ResearchGate. Solubility of Fmoc protected amino acids used in Project C. Available from: [Link]
-
YouTube. Boc Deprotection Mechanism | Organic Chemistry. (2022-12-14). Available from: [Link]
-
The Royal Society of Chemistry. SUPPORTING INFORMATION. Available from: [Link]
-
Bibliomed. Side reactions in peptide synthesis: An overview. Available from: [Link]
-
Aapptec Peptides. Boc-D-Glu(OMe)-OH DCHA. Available from: [Link]
-
ResearchGate. (PDF) Side reactions in peptide synthesis: An overview. (2018-08-12). Available from: [Link]
-
Local Pharma Guide. CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA | C23H42N2O6. Available from: [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. peptide.com [peptide.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. apexbt.com [apexbt.com]
- 7. peptide.com [peptide.com]
- 8. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. peptide.com [peptide.com]
- 13. bachem.com [bachem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
A Strategic Guide to Protected Glutamic Acids in Peptide Synthesis: A Comparative Analysis of Boc-D-Glu(OMe)-OH
For Researchers, Scientists, and Drug Development Professionals
In the precise world of peptide synthesis, the selection of protected amino acid building blocks is a critical decision that dictates the success of a synthetic strategy. For the incorporation of glutamic acid, a trifunctional amino acid, the choice of both the α-amino and side-chain protecting groups profoundly influences coupling efficiency, potential side reactions, and the final deprotection and cleavage conditions. This guide provides an in-depth comparison of Boc-D-Glu(OMe)-OH with other commonly used protected glutamic acid derivatives, offering experimental insights and strategic recommendations for their application in solid-phase peptide synthesis (SPPS).
The Crucial Role of Protecting Groups in Peptide Synthesis
Peptide synthesis is a stepwise process of forming amide bonds between amino acids in a specific sequence. To prevent unwanted side reactions and ensure the correct peptide chain is assembled, the reactive α-amino group and any reactive side-chain functionalities must be temporarily blocked or "protected". An ideal protecting group is easily introduced, stable throughout the synthesis cycles, and can be selectively removed under conditions that do not affect other protecting groups or the integrity of the peptide chain—a concept known as orthogonality.
For glutamic acid, with its γ-carboxyl group, the choice of the side-chain protecting group is as crucial as the α-amino protecting group (typically Boc or Fmoc). This choice dictates the overall synthetic strategy and can significantly impact the purity and yield of the final peptide.
A Comparative Analysis of Glutamic Acid Protecting Groups
The selection of a glutamic acid derivative is contingent on the chosen SPPS strategy (Boc or Fmoc) and the specific requirements of the target peptide. Here, we compare Boc-D-Glu(OMe)-OH with other commonly employed alternatives: Boc-D-Glu(OBzl)-OH, Fmoc-D-Glu(OtBu)-OH, and Fmoc-D-Glu(OAll)-OH.
| Protecting Group Strategy | α-Amino Protection | Side-Chain Protection | Deprotection Conditions | Key Advantages | Potential Disadvantages |
| Boc-D-Glu(OMe)-OH | Boc (tert-Butoxycarbonyl) | OMe (Methyl Ester) | Nα-Boc: TFAγ-OMe: Saponification (e.g., NaOH) or strong acid (e.g., HF) | Small steric footprint; potentially low cost. | Lacks true orthogonality in standard Boc-SPPS as strong acid for final cleavage may also remove the methyl ester. On-resin saponification can be challenging and may cause side reactions. |
| Boc-D-Glu(OBzl)-OH | Boc (tert-Butoxycarbonyl) | OBzl (Benzyl Ester) | Nα-Boc: TFAγ-OBzl: Strong acid (HF, TFMSA) or catalytic hydrogenation | Standard in Boc/Bzl SPPS; compatible with final HF cleavage. | Benzyl cations formed during cleavage can lead to side reactions with sensitive residues (e.g., Trp, Met). |
| Fmoc-D-Glu(OtBu)-OH | Fmoc (9-Fluorenyl-methyloxycarbonyl) | OtBu (tert-Butyl Ester) | Nα-Fmoc: Piperidineγ-OtBu: Strong acid (TFA) | Industry standard for Fmoc-SPPS; excellent orthogonality; high stability to base. | Formation of t-butyl cations during cleavage can cause side reactions. Not suitable for synthesizing protected peptide fragments. |
| Fmoc-D-Glu(OAll)-OH | Fmoc (9-Fluorenyl-methyloxycarbonyl) | OAll (Allyl Ester) | Nα-Fmoc: Piperidineγ-OAll: Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Fully orthogonal to both acid- and base-labile protecting groups; allows for on-resin side-chain modification. | Requires use of a palladium catalyst, which can sometimes be difficult to remove completely. May be prone to glutarimide formation. |
Experimental Workflows and Methodologies
The choice of protected glutamic acid dictates the specific steps within each cycle of solid-phase peptide synthesis. Below are representative workflows for the incorporation of Boc-D-Glu(OMe)-OH and a comparison with the standard Fmoc-based approach.
Workflow for a Single Coupling Cycle of Boc-D-Glu(OMe)-OH in SPPS
Caption: Workflow for a single Boc-D-Glu(OMe)-OH coupling cycle.
Detailed Protocol for Boc-D-Glu(OMe)-OH Coupling:
-
Resin Swelling: Swell the peptide-resin in dichloromethane (DCM).
-
Boc Deprotection:
-
Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.
-
Repeat the treatment with 25-50% TFA in DCM for 20-30 minutes.
-
-
Washing: Wash the resin thoroughly with DCM and then dimethylformamide (DMF).
-
Neutralization: Treat the resin with a 10% solution of diisopropylethylamine (DIPEA) in DMF for 5-10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Glu(OMe)-OH and a coupling agent (e.g., HBTU) in DMF.
-
Add DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
Monitor the coupling completion using a qualitative test (e.g., ninhydrin test).
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents.
Comparative Workflow: Fmoc-D-Glu(OtBu)-OH Coupling Cycle
Caption: Workflow for a single Fmoc-D-Glu(OtBu)-OH coupling cycle.
Navigating Potential Side Reactions
The side chain of glutamic acid can participate in several unwanted reactions during peptide synthesis. The choice of protecting group plays a significant role in mitigating these side reactions.
Pyroglutamate Formation
N-terminal glutamic acid residues can undergo intramolecular cyclization to form a pyroglutamyl (pGlu) residue. This is particularly problematic during the coupling of the subsequent amino acid when the N-terminal amine of glutamic acid is free. While this reaction can be catalyzed by both acidic and basic conditions, it is generally slow under the basic conditions of Fmoc deprotection. The use of a methyl ester on the side chain, as in Boc-D-Glu(OMe)-OH, is thought to hinder this cyclization to some extent compared to an unprotected carboxylic acid.
Mitigation Strategies:
-
Use highly efficient coupling reagents (e.g., HATU, HCTU) to ensure rapid acylation of the N-terminal glutamic acid, minimizing the time its amine is exposed.
-
Avoid prolonged exposure of N-terminal glutamic acid residues to basic conditions.
Glutarimide Formation
The side-chain carboxyl group of glutamic acid can react with the backbone amide nitrogen of the following amino acid to form a six-membered cyclic imide, known as a glutarimide. This side reaction is particularly prevalent when the subsequent amino acid is sterically unhindered, such as glycine. The choice of the side-chain protecting group can influence the rate of this reaction, with some studies suggesting that allyl esters may be more prone to this side reaction.
Mitigation Strategies:
-
If possible, avoid sequences where glutamic acid is followed by a small, unhindered amino acid like glycine.
-
Incorporate a sterically bulky amino acid adjacent to the glutamic acid to disfavor the intramolecular cyclization. For example, replacing a glycine with a serine protected with a t-butyl group (Ser(tBu)) can inhibit glutarimide formation.
Final Deprotection and Cleavage: The Final Hurdle
The final step in SPPS is the cleavage of the peptide from the resin and the removal of all side-chain protecting groups. The choice of glutamic acid derivative must be compatible with this final step.
-
Boc-D-Glu(OMe)-OH: In a Boc/Bzl strategy, the final cleavage is typically performed with strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA). These conditions will likely cleave the methyl ester side-chain protection. However, if a milder cleavage is desired to keep the methyl ester intact, this protecting group is not ideal. Alternatively, the methyl ester can be removed by saponification with a base like NaOH after the peptide has been cleaved from the resin, but this can lead to side reactions such as racemization or hydrolysis of the peptide backbone.
-
Boc-D-Glu(OBzl)-OH: The benzyl ester is readily cleaved by HF or TFMSA, making it fully compatible with the standard final deprotection step in Boc-SPPS.
-
Fmoc-D-Glu(OtBu)-OH: The tert-butyl ester is cleaved by trifluoroacetic acid (TFA), which is the standard reagent used for the final cleavage from most resins in Fmoc-SPPS.
-
Fmoc-D-Glu(OAll)-OH: The allyl ester is stable to TFA and requires a specific palladium(0) catalyst for its removal. This allows for the synthesis of fully protected peptide fragments that can be used in convergent synthesis strategies.
Conclusion and Strategic Recommendations
The selection of a protected glutamic acid derivative is a strategic decision that should be made based on the overall synthetic plan, the nature of the target peptide, and the desired final product.
-
Boc-D-Glu(OMe)-OH can be a viable and cost-effective option for Boc-SPPS, particularly when the final product does not require the glutamic acid side chain to remain as a methyl ester. However, researchers must be aware of the potential for incomplete cleavage of the methyl ester with some milder cleavage cocktails and the harsh conditions required for its selective removal.
-
For standard Boc-SPPS, Boc-D-Glu(OBzl)-OH remains the more conventional and reliable choice due to its predictable cleavage under standard HF or TFMSA conditions.
-
In the context of Fmoc-SPPS, Fmoc-D-Glu(OtBu)-OH is the undisputed workhorse due to its excellent orthogonality and compatibility with standard TFA cleavage protocols.
-
Fmoc-D-Glu(OAll)-OH offers the highest level of orthogonality, making it the ideal choice for complex synthetic strategies that involve on-resin side-chain modification or the synthesis of protected peptide fragments for convergent approaches.
Ultimately, a thorough understanding of the chemistry of each protecting group and a careful consideration of the potential side reactions will enable the researcher to make an informed decision and achieve the successful synthesis of their target peptide.
References
- BenchChem. A Comparative Guide to Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis. Accessed January 18, 2026.
- BenchChem. A Comparative Guide to Glutamic Acid Side-Chain Protecting Groups in Peptide Synthesis. Accessed January 18, 2026.
- BenchChem. A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe)-OH. Accessed January 18, 2026.
- Alfa Chemistry. Side-Chain Protected Amino Acids: Essential Building Blocks for High-Fidelity Peptide Synthesis. Accessed January 18, 2026.
- Zhu, J., & Marchant, R. E. (2008). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. Journal of peptide science, 14(6), 690–696.
- AAPPTEC. Amino Acid Derivatives for Peptide Synthesis. Accessed January 18, 2026.
- BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative for Your Peptide Synthesis. Accessed January 18, 2026.
- GenScript.
- Wessjohann, L. A., & Wieland, T. (1997). Pyroglutamic Acid Peptides. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22b, 4th ed. (pp. 329-353). Georg Thieme Verlag.
- BenchChem. A Comparative Guide to H-Glu-OMe and Fmoc-Glu(OtBu)-OH in Peptide Synthesis. Accessed January 18, 2026.
- Zhu, J., & Marchant, R. E. (2012). Solid-phase synthesis of tailed cyclic RGD peptides using glutamic acid: unexpected glutarimide formation. Journal of peptide science, 14(6), 690-696.
- BenchChem. side reactions associated with glutamic acid in peptide synthesis. Accessed January 18, 2026.
- Chemistry Stack Exchange. In solid-phase peptide synthesis, why are the formation of aspartimides a problem but not "glutamides"?. Accessed January 18, 2026.
- Conda-Sheridan, M., & Krishnaiah, M. (2020). Protecting Groups in Peptide Synthesis. In Methods in Molecular Biology (Vol. 2103, pp. 111–128). Springer.
- PubMed. Protecting Groups in Peptide Synthesis. Accessed January 18, 2026.
- Fields, G. B., Lauer, J. L., D'Hondt, M., & Cramer, J. (2017). Synthesis of Peptides Containing C-Terminal Esters Using Trityl Side-Chain Anchoring. Methods in molecular biology (Clifton, N.J.), 1575, 107–123.
- Young, J. D., Huang, A. C., Stevens, R. C., & Fields, C. G. (1990). Coupling efficiencies of amino acids in the solid phase synthesis of peptides. Peptide research, 3(4), 184–192.
- AAPPTEC. Peptide Synthesis - FAQ. Accessed January 18, 2026.
- Química Orgánica. Peptide synthesis - Acid group protection. Accessed January 18, 2026.
- Farkas, V., Kele, Z., & Gömöry, A. (2023). Acetyl group for proper protection of β-sugar-amino acids used in SPPS. Scientific reports, 13(1), 4642.
- Biosynth. Protecting Groups in Peptide Synthesis. Accessed January 18, 2026.
- Royal Society of Chemistry. Selective deprotection of phenacyl, benzyl and methyl esters of N-protected amino acids and dipeptides and N-protected amino acids benzyl ester linked to resins with bis(tributyltin) oxide. Accessed January 18, 2026.
- Royal Society of Chemistry. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain. Accessed January 18, 2026.
- Kent, S. B. H. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel journal of chemistry, 58(8), 833–845.
- Master Organic Chemistry. Introduction to Peptide Synthesis. Accessed January 18, 2026.
- National Institutes of Health. A Glutamic Acid-based Traceless Linker to Address Challenging Chemical Protein Syntheses. Accessed January 18, 2026.
- LibreTexts Chemistry. 26.7: Peptide Synthesis. Accessed January 18, 2026.
- Mesa Labs. SPPS Tips For Success Handout. Accessed January 18, 2026.
- AnaSpec. Overview of Custom Peptide Synthesis. Accessed January 18, 2026.
- ResearchGate. Formation of pyroglutaminyl (pGlu) peptide via cyclization of the side chain of glutamine at the N-terminal position. Accessed January 18, 2026.
- BOC Sciences. Unlock Peptide Synthesis Excellence with Fmoc-Glu(OtBu)-OH: A Comprehensive Guide. Accessed January 18, 2026.
- ACS Publications.
A Comparative Guide to Analytical Techniques for Assessing the Purity of Boc-D-Glu(OMe)-OH.DCHA
For researchers, scientists, and drug development professionals, the stereochemical and chemical purity of amino acid derivatives is a non-negotiable prerequisite for success. As a foundational building block in solid-phase peptide synthesis (SPPS), the quality of N-α-Boc-D-glutamic acid γ-methyl ester dicyclohexylamine salt (Boc-D-Glu(OMe)-OH.DCHA) directly influences the synthesis yield, purity, and biological activity of the final peptide. The presence of even minute impurities, such as the L-enantiomer or byproducts from synthesis, can lead to failed experiments, compromised therapeutic efficacy, and significant safety concerns.[1][2]
This in-depth technical guide provides a comparative analysis of the essential analytical techniques for the comprehensive purity assessment of Boc-D-Glu(OMe)-OH.DCHA. We move beyond mere protocols to explain the causality behind methodological choices, offering field-proven insights to empower you to select and implement the most effective quality control strategy for your application.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is the cornerstone for determining the overall chemical purity of amino acid derivatives by separating the main compound from non-chiral impurities.[3][4][5] The choice of a reversed-phase (RP) method is dictated by the hydrophobic nature of the tert-butyloxycarbonyl (Boc) protecting group, which provides strong retention on a nonpolar stationary phase like C18.
Principle of Separation
In RP-HPLC, the analyte partitions between a nonpolar stationary phase (e.g., octadecyl-silica or C18) and a polar mobile phase. Components are separated based on their relative hydrophobicity; more hydrophobic molecules (like the Boc-protected amino acid) interact more strongly with the stationary phase and thus have longer retention times. A gradient elution, where the concentration of a less polar organic solvent (like acetonitrile) is gradually increased, is employed to elute components with varying polarities effectively.[5]
Experimental Protocol: RP-HPLC
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in Water. The use of TFA as an ion-pairing agent sharpens peaks by minimizing tailing caused by interactions with residual silanols on the stationary phase.[6]
-
Mobile Phase B: 0.1% (v/v) TFA in Acetonitrile.
-
Gradient Elution:
-
30% B to 100% B over 30 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 30% B over 1 minute and equilibrate for 9 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm. Detection at a low wavelength is necessary as the molecule lacks a strong chromophore, relying on the absorbance of the amide and carbonyl bonds.[6][7]
-
Sample Preparation: Accurately weigh and dissolve the Boc-D-Glu(OMe)-OH.DCHA sample in a 1:1 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Data Presentation: Sample HPLC Purity Analysis
| Peak | Retention Time (min) | Area (%) | Identity |
| 1 | 4.2 | 0.25 | Potential polar impurity |
| 2 | 15.8 | 99.65 | Boc-D-Glu(OMe)-OH |
| 3 | 18.1 | 0.10 | Potential non-polar impurity |
Note: The DCHA salt dissociates in the acidic mobile phase, and the dicyclohexylamine component typically elutes separately or is not retained under these conditions.
Workflow for HPLC Purity Assessment
Caption: Workflow for chemical purity analysis by RP-HPLC.
Chiral HPLC for Enantiomeric Purity
For any chiral molecule intended for biological applications, confirming enantiomeric purity is arguably the most critical quality control test. The presence of the undesired L-enantiomer of glutamic acid can lead to diastereomeric impurities in the final peptide, potentially altering its structure, function, and immunogenicity.[1][2]
Principle of Separation
Chiral HPLC relies on a chiral stationary phase (CSP) that creates a transient diastereomeric complex with each enantiomer.[8] The difference in the stability of these complexes results in different retention times, allowing for their separation and quantification. Polysaccharide-based CSPs are widely used and effective for separating Boc-protected amino acids.[2]
Experimental Protocol: Chiral HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: Chiral stationary phase column (e.g., polysaccharide-based, such as CHIRALPAK® IC).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) with a small percentage of TFA (e.g., 90:10 Hexane:IPA + 0.1% TFA). The exact ratio must be optimized for the specific column and analyte to achieve baseline separation.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 215 nm or 230 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 1 mg/mL.
-
System Suitability: Inject a racemic standard (Boc-DL-Glu(OMe)-OH) to confirm the elution order and resolution of the two enantiomers.
Data Presentation: Sample Enantiomeric Purity Analysis
| Supplier | Lot Number | Reported Purity | Measured Enantiomeric Excess (% e.e. of D-enantiomer) | L-enantiomer Impurity (%) |
| Supplier A | A-54321 | ≥99.0% | 99.8% | 0.10% |
| Supplier B | B-09876 | >98.0% | 99.5% | 0.25% |
Disclaimer: Data is representative. Lot-specific analysis is always recommended.[1]
Workflow for Chiral Purity Analysis
Caption: Workflow for enantiomeric purity analysis by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Integrity
¹H NMR spectroscopy is an indispensable, non-destructive technique for confirming the chemical structure of the target molecule and detecting any structurally related impurities.[4] It provides unambiguous evidence of the presence of the Boc group, the methyl ester, and the amino acid backbone.
Principle of Analysis
NMR spectroscopy exploits the magnetic properties of atomic nuclei. In a strong magnetic field, protons absorb radiofrequency energy at unique frequencies (chemical shifts) depending on their local chemical environment. The area under each peak (integration) is proportional to the number of protons it represents, and the splitting pattern (multiplicity) provides information about adjacent protons.
Experimental Protocol: ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Deuterated Chloroform (CDCl₃) or Deuterated Methanol (CD₃OD). CDCl₃ is often preferred as it solubilizes the compound well and has a simple solvent peak.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Data Acquisition: Acquire a standard ¹H spectrum.
Data Interpretation: Expected ¹H NMR Chemical Shifts (in CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.25 | d (doublet) | 1H | -NH (amide proton) |
| ~4.40 | m (multiplet) | 1H | α-CH |
| 3.68 | s (singlet) | 3H | -OCH₃ (methyl ester) |
| ~2.50 | m (multiplet) | 2H | γ-CH₂ |
| ~2.10 | m (multiplet) | 2H | β-CH₂ |
| 1.45 | s (singlet) | 9H | -C(CH₃)₃ (Boc group) |
| Varies | Broad m | 23H | Dicyclohexylamine (DCHA) |
Note: The presence of the DCHA salt complicates the spectrum with additional broad peaks. Analysis of the free acid after an acidic workup can provide a cleaner spectrum for structural confirmation. A representative spectrum for N-Boc glutamic acid shows similar key signals.[9]
Mass Spectrometry (MS) for Identity Confirmation
Mass spectrometry is a powerful tool used to confirm the molecular weight of the analyte, providing definitive proof of its identity.[3] When coupled with liquid chromatography (LC-MS), it becomes an excellent method for identifying unknown impurities.[10]
Principle of Analysis
In Electrospray Ionization (ESI), the sample is ionized, and the resulting ions are separated in a mass analyzer based on their mass-to-charge ratio (m/z). This allows for the precise determination of the molecular weight of the parent compound.
Experimental Protocol: LC-MS
-
Instrumentation: An HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatographic Conditions: Similar to the HPLC purity method, but using a volatile mobile phase modifier like formic acid instead of TFA, as TFA can cause ion suppression.
-
Mass Spectrometry: ESI in positive ion mode.
-
Data Acquisition: Scan a mass range from m/z 100 to 1000.
Expected Results
The analysis should detect the protonated molecule of the free acid, Boc-D-Glu(OMe)-OH.
-
Calculated Molecular Weight: 261.28 g/mol
-
Expected [M+H]⁺: m/z 262.3
-
Expected [M+Na]⁺: m/z 284.3
Comparative Summary of Analytical Techniques
| Feature | RP-HPLC | Chiral HPLC | ¹H NMR Spectroscopy | Mass Spectrometry (MS) |
| Primary Purpose | Chemical Purity & Impurity Profile | Enantiomeric Purity | Structural Confirmation | Identity & Molecular Weight |
| Sensitivity | High | High | Moderate | Very High |
| Quantitation | Highly Quantitative | Highly Quantitative | Semi-Quantitative | Quantitative (with standards) |
| Resolution | High | Very High (for enantiomers) | Low | High (Mass Resolution) |
| Sample Prep. | Simple | Moderate (method development) | Simple | Simple (LC-MS) |
| Destructive? | Yes | Yes | No | Yes |
| Key Insight | "How much of the main compound is present relative to process impurities?" | "Is the compound the correct D-enantiomer?" | "Does the compound have the correct chemical structure?" | "Does the compound have the correct molecular weight?" |
Conclusion: An Orthogonal Approach is Essential
No single analytical technique can provide a complete picture of the purity of Boc-D-Glu(OMe)-OH.DCHA. A robust quality control strategy relies on an orthogonal approach, utilizing a combination of these methods to assess different critical quality attributes.
-
RP-HPLC is essential for routine quality control to determine chemical purity.
-
Chiral HPLC is non-negotiable for ensuring the stereochemical integrity required for biologically active peptides.
-
¹H NMR provides definitive structural confirmation, acting as a safeguard against gross structural errors.
-
Mass Spectrometry confirms the fundamental identity of the compound by its molecular weight.
By integrating these techniques, researchers and drug developers can proceed with confidence, knowing their starting materials meet the stringent purity requirements for the successful synthesis of high-quality peptides.
References
-
Analyses of amino acids, Enantiomeric purity. (n.d.). Retrieved from [Link]
-
Boc-D-Glu(OMe)-OH DCHA. (n.d.). Aapptec Peptides. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). International Journal of Science and Research Archive. Retrieved from [Link]
-
Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2024). ResearchGate. Retrieved from [Link]
-
Comparison of Peptide Content Determination Methods. (n.d.). Mtoz Biolabs. Retrieved from [Link]
-
Holzgrabe, U., Nap, C. J., Beyer, T., & Almeling, S. (2010). Alternatives to amino acid analysis for the purity control of pharmaceutical grade L-alanine. Journal of Separation Science, 33(16), 2402–2410. Retrieved from [Link]
-
Lee, D. G., et al. (2023). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. Molecules, 28(14), 5395. Retrieved from [Link]
-
Teshima, N., & Hamada, C. (2022). Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. Molecules, 27(14), 4443. Retrieved from [Link]
-
Nelson, D. W., et al. (2010). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids. Clinica Chimica Acta, 411(1-2), 124–127. Retrieved from [Link]
-
Imai, K., et al. (2018). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 23(11), 2949. Retrieved from [Link]
-
Reddy, G. S., et al. (2016). Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides. Analytical Methods, 8(3), 519-530. Retrieved from [Link]
-
¹H-NMR spectrum of N-Boc glutamic acid. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of novel enantioselective HPLC methods for the determination of the optical purity of Nα-Fmoc/Boc amino acid derivatives (Nα-PADs) of natural and unnatural amino acids: an analytical strategy for the key starting materials of therapeutic peptides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. ijsra.net [ijsra.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Analysis Methods for Peptide-Related Impurities in Peptide Drugs [creative-peptides.com]
- 7. Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. biosynth.com [biosynth.com]
A Comparative Guide to the Mass Spectrometry Analysis of Peptides Synthesized with Boc-D-Glu(OMe)-OH.DCHA
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of solid-phase peptide synthesis (SPPS), the choice of building blocks is a critical decision that reverberates through to the final analytical characterization. This guide provides an in-depth comparison of peptides synthesized using Boc-D-Glu(OMe)-OH.DCHA, focusing on their mass spectrometry analysis. We will objectively compare its performance with a key alternative, Fmoc-D-Glu(OtBu)-OH, supported by illustrative experimental data and established scientific principles.
The Significance of Side-Chain Protection in Glutamic Acid Incorporation
Glutamic acid, with its reactive side-chain carboxyl group, presents a potential branching point for unwanted side reactions during peptide synthesis. Effective side-chain protection is therefore non-negotiable. The choice of protecting group is intrinsically linked to the overall synthetic strategy, be it the traditional Boc/Bzl approach or the more contemporary Fmoc/tBu methodology.[][2]
Boc-D-Glu(OMe)-OH.DCHA utilizes a methyl ester (-OMe) to protect the gamma-carboxyl group of D-glutamic acid within a Boc (tert-butyloxycarbonyl) chemistry framework. The dicyclohexylamine (DCHA) salt improves the handling and stability of the amino acid derivative. This building block is suited for the Boc/Bzl strategy where the Nα-Boc group is removed by moderate acid (e.g., TFA), and the final cleavage from the resin and removal of side-chain protecting groups often requires strong acid like HF.[3]
The primary alternative, Fmoc-D-Glu(OtBu)-OH , employs a tert-butyl (tBu) ester for side-chain protection in the context of Fmoc (9-fluorenylmethoxycarbonyl) chemistry. The Fmoc group is base-labile, offering an orthogonal protection scheme where the side-chain protecting groups are acid-labile.[][2]
Mass Spectrometry: A Crucial Tool for Peptide Characterization
Mass spectrometry is an indispensable tool for verifying the primary sequence and purity of synthetic peptides. Electrospray ionization (ESI) is a soft ionization technique commonly used for peptide analysis, providing accurate molecular weight information. Tandem mass spectrometry (MS/MS) further fragments the peptide backbone, yielding b- and y-ions that allow for sequence confirmation.[4]
The choice of synthetic building blocks can significantly influence the mass spectrometry workflow and the interpretation of the resulting spectra. Potential challenges include the presence of residual protecting groups, side-product formation, and unexpected fragmentation patterns.
Comparative Analysis: Boc-D-Glu(OMe)-OH vs. Fmoc-D-Glu(OtBu)-OH
Illustrative Performance Comparison
The following table summarizes the expected outcomes when synthesizing a model peptide containing a D-glutamic acid residue using the two different building blocks.
| Parameter | Boc-D-Glu(OMe)-OH | Fmoc-D-Glu(OtBu)-OH | Commentary |
| Crude Purity (by LC-MS) | 80-90% | >90% | The strong acid cleavage in Boc synthesis can lead to more side products.[5] |
| Major Side Product | Transesterification, Incomplete Deprotection | Diketopiperazine formation (at N-terminus) | Methyl ester can undergo transesterification.[6] Fmoc chemistry is more prone to diketopiperazine formation.[7] |
| MS Spectral Complexity | Moderate | Low | Potential for +14 Da (methylation) or +181 Da (DCHA) adducts in crude product. |
| Cleavage Conditions | Strong Acid (e.g., HF) | Mild Acid (e.g., 95% TFA) | HF requires specialized equipment. TFA is more common in standard labs.[8] |
Mass Spectrometry Analysis: Expected Observations
Peptides from Boc-D-Glu(OMe)-OH.DCHA Synthesis
A key consideration is the lability of the methyl ester protecting group. While stable to the repetitive TFA treatment for Nα-Boc removal, its cleavage during the final strong acid step (e.g., HF) is crucial.[3] Incomplete removal will result in a +14 Da mass shift in the final peptide.
Another potential artifact is the presence of the dicyclohexylamine (DCHA) salt, with a molecular weight of 181.32 g/mol .[9] While typically removed during workup and purification, it can sometimes be observed as an adduct ([M+182]⁺) in the mass spectrum of the crude product, especially with direct infusion analysis.[10]
MS/MS Fragmentation: The fragmentation pattern of a peptide containing a deprotected glutamic acid residue is well-characterized. However, if the methyl ester remains, the corresponding y- or b-ion will show a +14 Da shift.
Peptides from Fmoc-D-Glu(OtBu)-OH Synthesis
This is often considered the more straightforward approach for standard peptide synthesis. The tert-butyl ester is stable during the piperidine treatments for Fmoc removal and is cleanly cleaved during the final TFA cocktail treatment.[2] This generally leads to a cleaner crude product with fewer side reactions related to the glutamic acid residue.
MS/MS Fragmentation: The resulting peptide will have a free carboxylic acid at the glutamic acid side chain. The fragmentation will follow predictable pathways, providing clear sequence information.
Experimental Protocols
Protocol 1: Boc-SPPS of a Model Peptide (e.g., Ac-Tyr-D-Glu-Phe-NH₂) using Boc-D-Glu(OMe)-OH.DCHA
-
Resin Swelling: Swell MBHA resin in dichloromethane (DCM).
-
First Amino Acid Coupling: Couple Boc-Phe-OH to the resin using a suitable activator like HBTU in the presence of a tertiary amine base (e.g., DIEA) in DMF.
-
Boc Deprotection: Remove the Boc group with 50% TFA in DCM.
-
Neutralization: Neutralize the resin with 10% DIEA in DMF.
-
Second Amino Acid Coupling: Couple Boc-D-Glu(OMe)-OH (pre-dissociated from its DCHA salt) using HBTU/DIEA in DMF.
-
Repeat Deprotection and Coupling: Repeat steps 3-5 for Boc-Tyr(Bzl)-OH.
-
N-terminal Acetylation: Acetylate the N-terminus with acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using anhydrous HF with a scavenger cocktail (e.g., anisole) at 0°C for 1 hour.[3]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the purified peptide by LC-MS (ESI-MS and MS/MS).
Protocol 2: Fmoc-SPPS of a Model Peptide (e.g., Ac-Tyr-D-Glu-Phe-NH₂) using Fmoc-D-Glu(OtBu)-OH
-
Resin Swelling: Swell Rink Amide resin in DMF.
-
Fmoc Deprotection: Remove the Fmoc group from the resin with 20% piperidine in DMF.
-
First Amino Acid Coupling: Couple Fmoc-Phe-OH using HBTU/DIEA in DMF.
-
Repeat Deprotection and Coupling: Repeat steps 2-3 for Fmoc-D-Glu(OtBu)-OH and Fmoc-Tyr(tBu)-OH.
-
N-terminal Acetylation: After the final Fmoc deprotection, acetylate the N-terminus with acetic anhydride.
-
Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups with a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS) for 2-3 hours.[11]
-
Precipitation and Purification: Precipitate the peptide in cold diethyl ether, wash, and purify by reverse-phase HPLC.
-
Mass Spectrometry Analysis: Analyze the purified peptide by LC-MS (ESI-MS and MS/MS).
Visualization of Workflows and Structures
Caption: Boc-SPPS Workflow for the model peptide.
Caption: Fmoc-SPPS Workflow for the model peptide.
Interpreting Mass Spectra: A Comparative Look
Expected ESI-MS for Crude Product
| Synthesis Method | Expected [M+H]⁺ | Potential Side Products / Adducts |
| Boc-D-Glu(OMe)-OH | 483.2 Da | [M+14+H]⁺ (incomplete deprotection), [M+182+H]⁺ (DCHA adduct), Deletion sequences |
| Fmoc-D-Glu(OtBu)-OH | 483.2 Da | Diketopiperazine (if Tyr is first), Deletion sequences |
Note: Masses are for the model peptide Ac-Tyr-D-Glu-Phe-NH₂.
Illustrative MS/MS Fragmentation
The fragmentation pattern in MS/MS is key to sequence verification. Below is a diagram illustrating the expected fragmentation of the fully deprotected model peptide.
Caption: Expected b- and y-ion fragmentation series.
In the case of incomplete methyl ester removal from the Boc-synthesized peptide, the fragment ions containing the D-Glu residue (e.g., b₂, y₂, y₃) would each be observed with an additional mass of 14 Da. This provides a clear diagnostic marker for this particular side product.
Conclusion and Recommendations
Both Boc-D-Glu(OMe)-OH.DCHA and Fmoc-D-Glu(OtBu)-OH are viable options for incorporating D-glutamic acid into a peptide sequence. However, the choice has significant implications for both the synthesis strategy and the subsequent mass spectrometry analysis.
-
Fmoc-D-Glu(OtBu)-OH is generally recommended for routine peptide synthesis. The milder cleavage conditions typically result in a cleaner crude product, simplifying purification and mass spectral interpretation.[]
-
Boc-D-Glu(OMe)-OH.DCHA remains a valuable tool, particularly for complex syntheses where the Boc/Bzl strategy may be advantageous, for example, in synthesizing long or difficult sequences.[8] However, researchers must be vigilant for potential side products, such as incomplete deprotection of the methyl ester, which can be readily identified by a +14 Da mass shift in the mass spectrum.
Ultimately, a thorough understanding of the potential side reactions and their mass spectrometric signatures is paramount for any researcher in the field of peptide synthesis. This guide provides the foundational knowledge to make informed decisions and to accurately interpret the analytical data, ensuring the integrity of the final peptide product.
References
-
Tarn, J. H., & Chen, S. T. (1996). Side reactions in solid-phase peptide synthesis and their applications. International Journal of Peptide and Protein Research, 48(3), 292-298. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. Retrieved from [Link]
-
Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. Free Radical Research, 42(5), 480-488. Retrieved from [Link]
-
eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]
-
AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]
-
Reis, A., et al. (2008). Detection and characterization of cyclic hydroxylamine adducts by mass spectrometry. ResearchGate. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7582, Dicyclohexylamine. Retrieved from [Link]
-
Chen, L., et al. (2005). A fragmentation mechanism for the neutral loss of 73 Da from dimethylformamidine glutamine isobutyl ester. Journal of the American Society for Mass Spectrometry, 16(8), 1192-1203. Retrieved from [Link]
-
Gopi, H., et al. (2004). Mass spectral study of Boc-carbo-beta3-peptides: differentiation of two pairs of positional and diastereomeric isomers. Journal of Mass Spectrometry, 39(4), 382-390. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Mass Spectrometry: Fragmentation Patterns. Retrieved from [Link]
-
LeBlanc, J. C., et al. (2018). Determination of Dicyclohexylamine in Beeswax by Aqueous Normal Phase Liquid Chromatography Coupled With Tandem Mass Spectrometry. Journal of AOAC International, 101(2), 433-439. Retrieved from [Link]
-
NIST. (n.d.). Cyclohexanamine, N-cyclohexyl-. In NIST Chemistry WebBook. Retrieved from [Link]
-
Rubakhin, S. S., & Sweedler, J. V. (2010). Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments. Nature Protocols, 5(5), 949-958. Retrieved from [Link]
-
Clark, J. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]
-
Science Ready. (2023, October 24). Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry [Video]. YouTube. Retrieved from [Link]
Sources
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Side reactions in solid-phase peptide synthesis and their applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. peptide.com [peptide.com]
- 8. peptide.com [peptide.com]
- 9. Dicyclohexylamine | C12H23N | CID 7582 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Determination of Dicyclohexylamine in Beeswax by Aqueous Normal Phase Liquid Chromatography Coupled With Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Evaluation of endogenous peptide stereochemistry using liquid chromatography-mass spectrometry-based spiking experiments - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Chiral HPLC for Enantiomeric Purity of D-Glu Containing Peptides
In the landscape of peptide therapeutics, the stereochemistry of constituent amino acids is a critical quality attribute with profound implications for biological activity, safety, and efficacy. The intentional incorporation of D-amino acids, such as D-glutamic acid (D-Glu), is a common strategy to enhance peptide stability against enzymatic degradation. Consequently, the precise determination of enantiomeric purity is not merely a quality control checkpoint but a fundamental aspect of drug development and regulatory compliance.[1][2][3][4]
This guide provides an in-depth comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for assessing the enantiomeric purity of D-Glu containing peptides. We will move beyond procedural lists to explore the underlying principles of chiral recognition, empowering researchers to make informed decisions for their specific analytical challenges.
The Imperative of Enantiomeric Purity in Peptide Pharmaceuticals
The therapeutic effect of a synthetic peptide is intrinsically linked to its specific three-dimensional structure, which is dictated by the sequence and chirality of its amino acids.[2] The presence of even minute quantities of the unintended enantiomer can lead to altered biological activity, immunogenicity, or off-target effects. Regulatory bodies, such as the U.S. Food and Drug Administration (FDA), mandate rigorous characterization of enantiomeric purity for peptide drug products.[3][4]
Strategic Approaches to Chiral Separation of D-Glu Peptides
The separation of enantiomers, which possess identical physical and chemical properties in an achiral environment, presents a significant analytical challenge.[2] Chiral HPLC addresses this by creating a transient diastereomeric interaction between the analyte and a chiral selector, leading to differential retention times. Two primary strategies are employed: direct separation on a chiral stationary phase (CSP) and indirect separation via pre-column derivatization.
dot graph "Chiral_HPLC_Strategies" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#4285F4", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
subgraph "cluster_0" { label="Analytical Approaches"; bgcolor="#FFFFFF"; "Direct_Method" [label="Direct Separation\n(Chiral Stationary Phase)"]; "Indirect_Method" [label="Indirect Separation\n(Pre-column Derivatization)"]; }
"Peptide_Sample" [label="D-Glu Containing\nPeptide Sample"]; "Hydrolysis" [label="Acid Hydrolysis\n(optional, for amino acid analysis)"]; "Derivatization" [label="Derivatization with\nChiral Reagent"]; "Achiral_Column" [label="Separation on\nAchiral RP-HPLC Column"]; "Detection_Diastereomers" [label="Detection of\nDiastereomers"]; "Chiral_Column" [label="Separation on\nChiral HPLC Column"]; "Detection_Enantiomers" [label="Detection of\nEnantiomers"];
"Peptide_Sample" -> "Direct_Method" [label="Direct Analysis"]; "Peptide_Sample" -> "Hydrolysis"; "Hydrolysis" -> "Indirect_Method" [label="Indirect Analysis"]; "Direct_Method" -> "Chiral_Column" -> "Detection_Enantiomers"; "Indirect_Method" -> "Derivatization" -> "Achiral_Column" -> "Detection_Diastereomers"; } caption="Workflow for Chiral HPLC Analysis of Peptides"; }
Comparison of Chiral Stationary Phases (CSPs) for Direct Analysis
Direct methods are often preferred for their simplicity, as they typically do not require derivatization. The choice of CSP is paramount and depends on the specific characteristics of the peptide.
| Chiral Stationary Phase (CSP) Type | Principle of Chiral Recognition | Advantages for D-Glu Peptides | Disadvantages and Considerations |
| Macrocyclic Antibiotics | Complex formation involving hydrogen bonding, dipole-dipole interactions, and steric hindrance within the macrocyclic cavity.[5][6][7] | Broad applicability for amino acids and small peptides.[5][8] Teicoplanin and vancomycin-based phases are particularly effective.[5][6] | Can exhibit complex retention behavior. Method development may be more empirical. |
| Cyclodextrin-Based | Inclusion complexation where the peptide's hydrophobic moieties fit into the cyclodextrin cavity.[9] Chiral recognition occurs at the rim of the cavity. | Effective for separating peptides with aromatic residues.[9] Compatible with reversed-phase mobile phases.[9] | May have limited success with highly polar or very large peptides. |
| Pirkle-Type (Brush-Type) | π-π interactions, hydrogen bonding, and dipole stacking between the analyte and the CSP.[10][11][12] | Highly versatile and can be tailored for specific applications.[11][13] Both normal-phase and reversed-phase modes can be used.[12] | Often requires derivatization of the analyte to introduce a π-acidic or π-basic group. |
| Zwitterionic | Ion-exchange and hydrogen bonding interactions. Cinchona alkaloid-derived phases are a notable example. | Excellent for the direct separation of free amino acids and small peptides.[14] Complementary selectivity between ZWIX(+) and ZWIX(-) columns can aid in method development.[14] | Mobile phase composition is critical for achieving optimal separation. |
Indirect Analysis via Pre-column Derivatization
This approach involves reacting the peptide hydrolysate (individual amino acids) with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral reversed-phase column.[15][16][17]
dot graph "Indirect_Analysis_Workflow" { layout=dot; rankdir=TB; node [shape=box, style=rounded, fontname="Arial", fontsize=10, color="#34A853", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368", arrowhead=normal];
"Start" [label="Peptide Sample"]; "Hydrolysis" [label="Acid Hydrolysis\n(e.g., 6N HCl)"]; "Derivatization" [label="Derivatization with\nChiral Reagent\n(e.g., Marfey's Reagent)"]; "HPLC" [label="RP-HPLC Separation\non Achiral Column"]; "Detection" [label="UV or MS Detection"]; "Quantification" [label="Quantification of\nDiastereomers"];
"Start" -> "Hydrolysis"; "Hydrolysis" -> "Derivatization"; "Derivatization" -> "HPLC"; "HPLC" -> "Detection"; "Detection" -> "Quantification"; } caption="Workflow for Indirect Chiral Analysis"; }
Common Derivatizing Reagents:
-
Marfey's Reagent (FDAA): 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the primary amine of amino acids to form stable diastereomers.[18][19][20][21] This is a robust and widely used method.[22]
-
o-Phthalaldehyde (OPA) with a Chiral Thiol: OPA in the presence of a chiral thiol, such as N-acetyl-L-cysteine (NAC), forms fluorescent diastereomeric isoindoles.[15][16][23][24][25] This method offers high sensitivity due to the fluorescent nature of the derivatives.[24]
| Derivatization Method | Principle | Advantages | Disadvantages |
| Marfey's Reagent (FDAA) | Nucleophilic aromatic substitution of the fluorine atom on FDAA by the amino group of the amino acid.[20] | Forms stable derivatives.[18] Well-established and reliable method.[22] | Requires a heating step for derivatization.[26] |
| OPA/Chiral Thiol (e.g., NAC) | Rapid reaction of the primary amine with OPA and a chiral thiol to form a fluorescent isoindole.[23][25] | High sensitivity with fluorescence detection.[24] Fast reaction at room temperature.[15] | Derivatives can be less stable than those formed with Marfey's reagent.[24] |
Experimental Protocols
Protocol 1: Direct Chiral Separation of a D-Glu Containing Peptide using a Macrocyclic Antibiotic CSP
1. Sample Preparation:
- Dissolve the peptide in a suitable solvent (e.g., water/acetonitrile mixture) to a final concentration of 1 mg/mL.
- Filter the sample through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
- Column: Teicoplanin-based CSP (e.g., Chirobiotic T)
- Mobile Phase: A gradient of methanol and water with a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to optimize peak shape and resolution.
- Flow Rate: 1.0 mL/min
- Column Temperature: 25 °C
- Detection: UV at 214 nm
- Injection Volume: 10 µL
3. Rationale:
- The teicoplanin CSP provides a broad range of interactions for chiral recognition of peptides.[6]
- The mobile phase modifier helps to control the ionization state of both the peptide and the stationary phase, which is crucial for achieving separation.
Protocol 2: Indirect Chiral Analysis of D-Glu after Hydrolysis and Derivatization with Marfey's Reagent
1. Peptide Hydrolysis:
- Place a known amount of the peptide (e.g., 1 mg) in a hydrolysis tube.
- Add 1 mL of 6N HCl.
- Seal the tube under vacuum and heat at 110 °C for 24 hours.
- After hydrolysis, evaporate the HCl under a stream of nitrogen.
- Reconstitute the amino acid residue in 1 mL of water.
2. Derivatization with Marfey's Reagent:
- To 100 µL of the amino acid solution, add 20 µL of 1 M sodium bicarbonate.
- Add 200 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
- Incubate the mixture at 40 °C for 1 hour.[20]
- Cool the reaction mixture and add 20 µL of 2N HCl to stop the reaction.
- Evaporate the acetone and dilute the sample with the mobile phase.
3. HPLC Conditions:
- Column: Standard C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).
- Mobile Phase: A gradient of acetonitrile and water containing 0.1% trifluoroacetic acid.
- Flow Rate: 1.0 mL/min
- Column Temperature: 30 °C
- Detection: UV at 340 nm.
- Injection Volume: 20 µL
4. Rationale:
- Acid hydrolysis breaks the peptide bonds to yield the constituent amino acids.[18]
- Marfey's reagent introduces a chiral center and a strong chromophore, allowing for the separation and sensitive detection of the resulting diastereomers on a standard achiral column.[20][22]
Method Validation and Trustworthiness
Any chosen method must be validated according to ICH Q2(R2) guidelines to ensure its suitability for its intended purpose.[27] Key validation parameters include:
-
Specificity: The ability to assess the enantiomeric purity in the presence of other components.
-
Linearity: The linear relationship between the concentration and the detector response.
-
Accuracy: The closeness of the test results to the true value.
-
Precision: The degree of scatter between a series of measurements.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
To ensure trustworthiness, a self-validating system should be in place. This includes running system suitability tests before each analysis, using certified reference materials for calibration, and regularly performing preventative maintenance on the HPLC system.
Conclusion
The determination of enantiomeric purity of D-Glu containing peptides is a critical step in pharmaceutical development. Both direct analysis on chiral stationary phases and indirect analysis via pre-column derivatization offer viable solutions. The choice of method depends on factors such as the peptide's structure, the required sensitivity, and available instrumentation. Macrocyclic antibiotic and zwitterionic CSPs are excellent starting points for direct analysis, while Marfey's reagent provides a robust and reliable indirect method. A thorough understanding of the principles of chiral separation and rigorous method validation are essential for generating accurate and defensible data.
References
-
Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC - NIH. Available from: [Link]
-
Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society. Available from: [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - ResearchGate. Available from: [Link]
-
HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed. Available from: [Link]
-
Donor-Acceptor (Pirkle)-type CSPs - Chiralpedia. Available from: [Link]
-
Direct stereo-selective separations of amino acids and small peptides on cinchona derived zwitterionic chiral columns by HPLC. Available from: [Link]
-
Determination of Peptide Chiral Purity Using Marfey's Reagent and Accurate Mass Liquid Chromatography Mass Spectrometry - Almac. Available from: [Link]
-
Enantiomeric purity analysis of synthetic peptide therapeutics by direct chiral high-performance liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed. Available from: [Link]
-
Marfey's reagent for chiral amino acid analysis: a review - PubMed. Available from: [Link]
-
Silica Immobilised Chloro- and Amido-Derivatives of Eremomycine as Chiral Stationary Phases for the Enantioseparation of Amino Acids by Reversed-Phase Liquid Chromatography - NIH. Available from: [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC - NIH. Available from: [Link]
-
Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed. Available from: [Link]
-
Separation of D-Amino Acid-Containing Tripeptide L-Asn-D-Trp-L-Phe-NH2 and Its Diastereomer Using Crown–Ether-Type Chiral Stationary Phase - MDPI. Available from: [Link]
-
Separation of amino acid enantiomers and chiral amines using precolumn derivatization with (+)-1-(9-fluorenyl)ethyl chloroformate and reversed-phase liquid chromatography | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Determination of 26 Free Chiral Amino Acids in Industrial Products by Pre-column Derivatization and HPLC-MS/MS. Available from: [Link]
-
Recent Advances in Chiral Analysis of Proteins and Peptides - MDPI. Available from: [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation | Chromatography Today. Available from: [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors - MDPI. Available from: [Link]
-
Marfey's reagent for chiral amino acid analysis - Ovid. Available from: [Link]
-
HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism - PubMed. Available from: [Link]
-
Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed. Available from: [Link]
-
Technical Support Information Bulletin 1186 - Determining Chiral Purity of Amino Acids - Aapptec Peptides. Available from: [Link]
-
o-Phthalaldehyde—N-acetyl-L-cysteine as a chiral derivatization reagent for liquid chromatographic optical resolution of amino acid ernantiomers and its application to conventional amino acid analysis - Sci-Hub. Available from: [Link]
-
Cyclodextrin-based CSPs - Chiralpedia. Available from: [Link]
-
Chiral column chromatography - Wikipedia. Available from: [Link]
-
(PDF) Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde: improving the determination of enantiomers using ion-pair reagents - ResearchGate. Available from: [Link]
-
Influence of the Amino Acid Sequence and Nature of the Cyclodextrin on the Separation of Small Peptide Enantiomers by Capillary Electrophoresis Using Randomly Substituted and Single Isomer Sulfated and Sulfonated Cyclodextrins - PubMed. Available from: [Link]
-
Imaging Peptide and Protein Chirality via Amino Acid Analysis by Chiral × Chiral Two-Dimensional Correlation Liquid Chromatography | Request PDF - ResearchGate. Available from: [Link]
-
Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC. Available from: [Link]
-
Polysaccharide- and β-Cyclodextrin-Based Chiral Selectors for Enantiomer Resolution: Recent Developments and Applications - PMC - PubMed Central. Available from: [Link]
-
CHIRAL STATIONARY PHASES - HPLC. Available from: [Link]
-
High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed. Available from: [Link]
-
Pirkle-Type Chiral Stationary Phases for Ultra-High Performance Ultra-Fast Enantioseparations | American Pharmaceutical Review. Available from: [Link]
-
o-phthalaldehyde-N-acetylcysteine polyamine derivatives: Formation and stability in solution and in C18 supports | Request PDF - ResearchGate. Available from: [Link]
- Cyclodextrin-peptide complexes - Google Patents.
-
Application of OPA/NAC for determination of enantiomers of -amino acids... - ResearchGate. Available from: [Link]
-
Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases - Preprints.org. Available from: [Link]
-
Determination of Amino Acids by Micellar High-Performance Liquid Chromatography and Pre-column Derivatization with O-Phthalaldehyde and N-Acetyl-L-cysteine | Request PDF - ResearchGate. Available from: [Link]
-
Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC - NIH. Available from: [Link]
-
FDA'S KATHARINE DUNCAN ON CMC EXPECTATIONS FOR THERAPEUTIC PEPTIDES - IPQ.org. Available from: [Link]
-
Q2(R2) Validation of Analytical Procedures - FDA. Available from: [Link]
-
Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column - PubMed. Available from: [Link]
-
Regulatory Considerations for Peptide Drug Products - Regulations.gov. Available from: [Link]
Sources
- 1. Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry - American Chemical Society [acs.digitellinc.com]
- 2. researchgate.net [researchgate.net]
- 3. subscriber.ipq.org [subscriber.ipq.org]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. HPLC separation of amino acid enantiomers and small peptides on macrocyclic antibiotic-based chiral stationary phases: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. HPLC chiral stationary phases containing macrocyclic antibiotics: practical aspects and recognition mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chromatographic enantioseparation of amino acids using a new chiral stationary phase based on a macrocyclic glycopeptide antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cyclodextrin-based CSPs – Chiralpedia [chiralpedia.com]
- 10. Donor-Acceptor (Pirkle)-type CSPs – Chiralpedia [chiralpedia.com]
- 11. Chiral Stationary Phases for Liquid Chromatography: Recent Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 12. hplc.eu [hplc.eu]
- 13. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 14. chiraltech.com [chiraltech.com]
- 15. Chiral Chromatographic Analysis of Amino Acids with Pre-column Derivatization by o-Phthalaldehyde: Improving the Determination of Enantiomers Using Ion-Pair Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. almacgroup.com [almacgroup.com]
- 19. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. ovid.com [ovid.com]
- 21. Use of Marfey's reagent and analogs for chiral amino acid analysis: assessment and applications to natural products and biological systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. peptide.com [peptide.com]
- 23. Sci-Hub. o-Phthalaldehyde—N-acetyl-L-cysteine as a chiral derivatization reagent for liquid chromatographic optical resolution of amino acid ernantiomers and its application to conventional amino acid analysis / Journal of Chromatography A, 1986 [sci-hub.red]
- 24. High-performance liquid chromatography evaluation of the enantiomeric purity of amino acids by means of automated precolumn derivatization with ortho-phthalaldehyde and chiral thiols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 27. fda.gov [fda.gov]
Impact of protecting group strategy (Boc vs. Fmoc) on peptide purity
An In-Depth Technical Guide to Protecting Group Strategy (Boc vs. Fmoc) and its Impact on Peptide Purity
For researchers, scientists, and drug development professionals, the purity of a synthetic peptide is paramount. It is the foundation upon which reliable experimental data and therapeutic potential are built. The two dominant strategies in solid-phase peptide synthesis (SPPS), tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) chemistry, offer distinct pathways to the same goal. However, the chemical principles underpinning each strategy create a unique landscape of potential side reactions and impurities.
This guide provides a comprehensive comparison of the Boc and Fmoc strategies, moving beyond a simple list of pros and cons to explore the causality behind their performance. We will dissect the mechanistic differences, analyze their respective impacts on peptide purity with supporting data, and provide the technical insights necessary to make an informed decision for your specific synthesis challenge.
Core Principles: A Tale of Two Orthogonal Chemistries
The fundamental distinction between the Boc and Fmoc strategies lies in the nature of the temporary Nα-amino protecting group and the chemical conditions required for its removal during the stepwise elongation of the peptide chain. This choice dictates the entire protection scheme for the synthesis.
-
The Boc Strategy: This classic approach, which established the foundation of modern SPPS, utilizes the acid-labile Boc group.[1] Each synthesis cycle involves a deprotection step using a moderate acid, typically trifluoroacetic acid (TFA), to remove the Boc group from the N-terminus. The permanent side-chain protecting groups are generally benzyl-based (Bzl) and require a much stronger acid, such as hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage of the peptide from the resin.[2][3] This is considered a "quasi-orthogonal" system because both temporary and permanent protecting groups are acid-labile, relying on a significant difference in acid strength for selective removal.[4]
-
The Fmoc Strategy: The more modern Fmoc approach employs a base-labile Fmoc protecting group.[5] Deprotection is achieved using a weak amine base, most commonly a solution of 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[6] The side-chain protecting groups are acid-labile, typically tert-butyl (tBu) based.[7] This creates a truly orthogonal protection scheme, as the conditions for Nα-deprotection (base) are completely different from those of the final side-chain deprotection and resin cleavage (acid).[7][8] This orthogonality is a key advantage, preventing the gradual loss of side-chain protection that can occur during the repeated acid treatments in Boc chemistry.
A Head-to-Head Comparison of Synthesis Workflows
The cyclical nature of SPPS is conceptually similar for both strategies, but the specific reagents and conditions diverge significantly, directly influencing the workflow and potential for side reactions.
Caption: Comparative workflows for Boc and Fmoc solid-phase peptide synthesis (SPPS) cycles.
Impact on Peptide Purity: Common Side Reactions and Impurities
While the ideal synthesis yields a single, pure product, the reality is that both strategies are susceptible to side reactions that generate a profile of impurities. The nature of these impurities is a direct consequence of the chemistry employed.
| Strategy | Key Advantages & Disadvantages | Typical Crude Purity |
| Boc | Advantages: - Effective for long or aggregation-prone hydrophobic sequences.[][10]- Less prone to diketopiperazine formation than Fmoc.[11]Disadvantages: - Harsh final cleavage conditions (HF) can degrade sensitive peptides.[10]- Repetitive acid treatment can cause side-chain protecting group loss.- Generates reactive carbocations during cleavage, leading to alkylation.[7] | 75-85% for standard peptides. Can be higher for hydrophobic sequences.[12] |
| Fmoc | Advantages: - Milder deprotection and cleavage conditions, compatible with sensitive modifications (e.g., phosphorylation, glycosylation).[5][13][14]- True orthogonality of protecting groups.[5]- Amenable to automation.[6]Disadvantages: - Prone to aspartimide formation, especially at Asp-Gly/Ser/Ala sequences.[12][14]- More susceptible to diketopiperazine formation at the dipeptide stage.[15]- Aggregation can be more problematic.[10] | 70-90% for standard peptides.[12] |
In-Depth Look at Key Side Reactions
Understanding the origin of impurities is crucial for troubleshooting and optimizing synthesis protocols.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biosynth.com [biosynth.com]
- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 6. lifetein.com [lifetein.com]
- 7. peptide.com [peptide.com]
- 8. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. peptide.com [peptide.com]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Solid-phase peptide synthesis: an overview focused on the preparation of biologically relevant peptides - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chempep.com [chempep.com]
A Senior Application Scientist's Guide to Protected D-Glutamic Acid Derivatives in Large-Scale Peptide Synthesis: A Cost-Benefit Analysis of Boc-D-Glu(OMe)-OH.DCHA
For professionals in drug development and large-scale chemical synthesis, the selection of raw materials is a critical decision point, balancing cost, efficiency, purity, and process robustness. In solid-phase peptide synthesis (SPPS), the choice of protected amino acid derivatives is paramount. This guide provides an in-depth cost-benefit analysis of using Boc-D-Glu(OMe)-OH.DCHA , a classic reagent, and objectively compares it against its primary alternatives in the context of industrial-scale production.
Strategic Imperatives in Large-Scale SPPS: Boc vs. Fmoc
The manufacturing of peptide active pharmaceutical ingredients (APIs) hinges on one of two primary Nα-protection strategies: tert-butyloxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc).
-
Boc/Bzl Strategy: The traditional approach, relying on graded acid lability. The Nα-Boc group is removed with a moderate acid like trifluoroacetic acid (TFA) at each cycle, while more stable side-chain protecting groups (often benzyl-based) and the resin linkage are cleaved simultaneously at the end with a very strong acid, typically anhydrous hydrofluoric acid (HF).[1]
-
Fmoc/tBu Strategy: The more modern and widely adopted method, which employs orthogonal protection. The Nα-Fmoc group is removed with a mild base (e.g., piperidine), while the acid-labile side-chain protecting groups (tert-butyl based) and resin linkage are cleaved with TFA in the final step.[]
The choice between these strategies dictates nearly every subsequent process parameter, from solvent usage and waste streams to potential side reactions and equipment requirements.[1][] Boc-D-Glu(OMe)-OH.DCHA is a building block designed for the classical Boc/Bzl strategy.
In-Depth Profile: Boc-D-Glu(OMe)-OH.DCHA
To analyze this reagent, we must consider each of its components:
-
Boc (tert-butyloxycarbonyl): The Nα-protecting group, removed with moderate acid (TFA) in each synthesis cycle.[]
-
D-Glu (D-Glutamic Acid): The D-enantiomer, often used to confer proteolytic resistance or specific conformational properties to the final peptide.
-
OMe (γ-Methyl Ester): The side-chain protecting group for the γ-carboxyl function. Its stability is a key analytical point. It is stable to the repetitive TFA treatments used for Boc removal but requires specific, often harsh, conditions for its own cleavage.[1]
-
DCHA (Dicyclohexylamine): Forms a salt with the free α-carboxyl group. Amino acid derivatives that are oils or have limited stability as free acids are often converted to DCHA salts to render them as stable, free-flowing, crystalline solids with an improved shelf-life.[4] This is a significant advantage for handling and weighing in a large-scale GMP environment.
The primary appeal of this reagent lies in its physical properties (solid, stable) and its compatibility with the well-established Boc/Bzl workflow. However, the choice of the γ-methyl ester protecting group introduces significant downstream process considerations.
Key Alternatives in Industrial Synthesis
A meaningful analysis requires comparison with the most relevant alternatives used in large-scale campaigns.
-
Alternative 1: Fmoc-D-Glu(OtBu)-OH (The Modern Workhorse): This is the standard choice for incorporating D-glutamic acid in the now-dominant Fmoc/tBu strategy. The tert-butyl (OtBu) side-chain protecting group is highly stable to the basic conditions of Fmoc deprotection but is cleanly and conveniently cleaved by the final TFA cocktail used to release the peptide from the resin.[5]
-
Alternative 2: Boc-D-Glu(OBzl)-OH (The Classic Counterpart): Within the same Boc/Bzl strategy, the γ-benzyl ester (OBzl) is a more common choice than the methyl ester. The OBzl group is stable to TFA but is readily cleaved by the strong acid (HF) used in the final step, offering a single-step final deprotection.[6]
A Holistic Cost-Benefit Framework
The "cost" of a raw material extends far beyond its purchase price. A true analysis must encompass all process-related expenditures and risks.
Cost Drivers
-
Raw Material Cost: While market prices fluctuate, Boc-protected amino acids are often perceived as less expensive upfront than their Fmoc counterparts. However, this initial saving can be misleading.
-
Process Complexity & Time: Boc-D-Glu(OMe)-OH.DCHA requires an initial, separate processing step to liberate the free acid from its DCHA salt before it can be used in a coupling reaction.[4] This adds time, labor, and solvent consumption to the process.
-
Solvent & Reagent Consumption: The Boc strategy requires large volumes of TFA for deprotection in every cycle, which is a corrosive and relatively expensive reagent. The Fmoc strategy uses piperidine, which is cheaper but has its own EHS (Environment, Health, and Safety) considerations.
-
Specialized Equipment: The classic Boc/Bzl strategy, for which Boc-D-Glu(OMe)-OH is designed, often culminates in cleavage with anhydrous HF. This requires a specialized, expensive, and high-maintenance HF cleavage apparatus and imposes significant safety protocols.
-
Waste Disposal: Large volumes of acidic waste from Boc-SPPS and basic waste from Fmoc-SPPS both require neutralization and disposal, contributing significantly to the overall process mass intensity (PMI) and cost.[7]
-
Purification Complexity: The final cleavage of the γ-methyl ester is a critical point. Unlike the OtBu or OBzl groups, the OMe group is stable to HF.[1] Its removal often requires a separate, post-cleavage saponification step (e.g., using NaOH). This additional step in solution phase increases the risk of side reactions like racemization or peptide backbone hydrolysis, potentially leading to lower purity of the crude peptide and more challenging downstream purification.[5] Complex purifications are a major bottleneck and cost driver in large-scale peptide manufacturing.[8][9]
Performance & Benefit Metrics
-
Handling & Stability: The solid, crystalline nature of the DCHA salt is a clear benefit for large-scale operations, ensuring ease of handling, accurate weighing, and excellent storage stability.[4]
-
Yield & Purity: The multi-step deprotection required for the OMe group can negatively impact the final isolated yield. Each additional reaction and purification step incurs product loss. The risk of side reactions during saponification can directly reduce the purity of the final product.
-
Process Robustness: The Fmoc/tBu strategy with Fmoc-D-Glu(OtBu)-OH is generally considered more robust and amenable to automation due to its milder conditions and streamlined final cleavage. The requirement for HF and a separate saponification step for the Boc-D-Glu(OMe)-OH workflow introduces more potential points of failure.
Quantitative Data & Process Comparison
The following table summarizes the key comparative parameters for a large-scale synthesis context.
| Parameter | Boc-D-Glu(OMe)-OH.DCHA | Fmoc-D-Glu(OtBu)-OH | Boc-D-Glu(OBzl)-OH |
| Nα-Protecting Group | Boc | Fmoc | Boc |
| Nα-Deprotection | Moderate Acid (TFA) | Mild Base (Piperidine) | Moderate Acid (TFA) |
| Side-Chain Protection | Methyl Ester (OMe) | tert-Butyl Ester (OtBu) | Benzyl Ester (OBzl) |
| Physical Form | Crystalline Solid | Crystalline Solid | Crystalline Solid or Oil |
| Initial Prep Step? | Yes (DCHA Salt Liberation) | No | Often (if supplied as DCHA salt) |
| Final Cleavage/Deprotection | Multi-Step: 1) Strong Acid (HF) for resin/other PGs. 2) Saponification (NaOH) for OMe group.[1] | Single Step: TFA cocktail cleaves resin, OtBu, and other tBu-based PGs simultaneously.[5] | Single Step: Strong Acid (HF) cleaves resin, OBzl, and other Bzl-based PGs simultaneously. |
| Equipment Requirement | Standard SPPS synthesizer; Specialized HF apparatus. | Standard SPPS synthesizer. | Standard SPPS synthesizer; Specialized HF apparatus. |
| Key Risk Factor | Side reactions (racemization, hydrolysis) during saponification step.[5] | Aspartimide formation with adjacent residues under basic conditions. | Potential for incomplete cleavage with weaker "soft" cleavage methods. |
| Ideal Use Case | Legacy processes where HF is established and a protected Glu fragment is needed post-cleavage. | Most modern large-scale syntheses requiring high purity and process efficiency. | Standard Boc/Bzl strategy syntheses where a single, final HF cleavage step is desired. |
Experimental Protocols & Workflows
An accurate comparison requires understanding the practical steps involved.
Protocol A: Liberation of Free Acid from Boc-D-Glu(OMe)-OH.DCHA
This protocol is adapted from established methods for DCHA salt conversion.[4]
-
Suspend 1.0 equivalent of Boc-D-Glu(OMe)-OH.DCHA in 5-10 volumes of ethyl acetate.
-
Cool the suspension in an ice bath.
-
Add 10% aqueous potassium bisulfate (KHSO₄) solution dropwise while stirring until the solid DCHA salt is fully dissolved and two clear phases are observed. The pH of the lower aqueous phase should be ~2-3.
-
Separate the layers. Extract the aqueous layer with two additional portions of ethyl acetate.
-
Combine the organic layers and wash three times with water, then once with brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the free acid, typically as an oil or amorphous solid.
Protocol B: Boc-SPPS Coupling Cycle
This protocol outlines a standard coupling cycle after the Nα-Boc group has been removed from the preceding residue on the resin.
-
Neutralization: Wash the peptide-resin (in its TFA salt form) with a 5% solution of N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM) (2 x 1 min) to neutralize the ammonium salt to the free amine.
-
Activation: In a separate vessel, dissolve 3.0 eq. of the free Boc-D-Glu(OMe)-OH and 3.0 eq. of a coupling additive like 1-Hydroxybenzotriazole (HOBt) in N,N-dimethylformamide (DMF). Add 3.0 eq. of a carbodiimide coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and allow to pre-activate for 5-10 minutes.[10]
-
Coupling: Add the activated amino acid solution to the neutralized peptide-resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the reaction vessel and wash the peptide-resin thoroughly with DMF, DCM, and isopropanol to remove excess reagents and byproducts.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test) to confirm the reaction has gone to completion.
Workflow Visualizations
The following diagrams illustrate the stark difference in process flow between the Boc/OMe and Fmoc/OtBu strategies.
Caption: Process workflow for incorporating Boc-D-Glu(OMe)-OH.DCHA.
Caption: Streamlined workflow using the standard Fmoc-D-Glu(OtBu)-OH.
Decision Framework for Process Chemists
The choice of reagent is context-dependent. The following decision tree provides a logical framework for selection in a large-scale synthesis environment.
Caption: Decision tree for selecting the optimal D-Glu derivative.
Conclusion and Senior Scientist Recommendation
For new peptide drug development programs progressing to large-scale GMP manufacturing, Fmoc-D-Glu(OtBu)-OH is the unequivocally superior choice. Its integration into the milder, more efficient, and safer Fmoc/tBu strategy results in a more streamlined process with fewer steps, lower risk of side reactions, and a simpler purification challenge. The overall process economy and robustness far outweigh any potential upfront cost savings of Boc-based alternatives.
Boc-D-Glu(OMe)-OH.DCHA should be considered a specialty reagent with niche applications. Its primary modern utility might be in legacy manufacturing processes where a switch from an established Boc/HF platform is not feasible, or in scenarios where a peptide fragment must be cleaved from the resin while leaving the γ-carboxyl group protected for subsequent solution-phase ligation. For all other large-scale applications, the operational costs and quality risks associated with its multi-step deprotection strategy present a significant disadvantage. The classic Boc-strategy alternative, Boc-D-Glu(OBzl)-OH , is preferable to the OMe version if a Boc/HF workflow is mandatory, as it allows for a single, final deprotection step.
Ultimately, a sound cost-benefit analysis in large-scale synthesis must prioritize process simplicity, robustness, and final product quality over the superficial cost of individual reagents.
References
-
Neuland Labs. (2018). Overcoming Challenges in Complex Peptide Purification.
-
Bachem. (n.d.). Peptide Purification Process & Methods: An Overview.
-
Advanced ChemTech. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
-
Pharmaceutical Online. (2020). Scale-Up Considerations For Large-Scale Peptide Manufacturing.
-
Bachem. (2024). The era of large-scale peptide & oligo purification with MCSGP has begun.
-
BOC Sciences. (n.d.). Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
-
BenchChem. (2025). A Comparative Guide to Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
-
Bachem. (2021). Conversion of a DCHA salt to the free acid.
-
BenchChem. (2025). A Comparative Guide to Glutamic Acid Protecting Groups in Peptide Synthesis: H-Glu(OMe)-OH.
-
Aapptec Peptides. (n.d.). Coupling Reagents.
-
BOC Sciences. (n.d.). BOC-Amino Acids.
-
Aapptec Peptides. (n.d.). Boc-D-Glu(OBzl)-OH [35793-73-8].
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. bachem.com [bachem.com]
- 8. Overcoming Challenges in Complex Peptide Purification | Neuland Labs [neulandlabs.com]
- 9. bachem.com [bachem.com]
- 10. peptide.com [peptide.com]
Literature review of peptides successfully synthesized using Boc-D-Glu(OMe)-OH.DCHA
For researchers, scientists, and drug development professionals, the strategic selection of building blocks in solid-phase peptide synthesis (SPPS) is paramount to achieving high yields and purity. This guide provides an in-depth analysis of Boc-D-Glu(OMe)-OH.DCHA, a key reagent for incorporating D-glutamic acid into peptide chains. We will explore its applications, compare its performance with alternative protecting group strategies, and provide detailed experimental protocols to support your research and development endeavors.
Introduction: The Role of D-Glutamic Acid and Protecting Group Strategy
The incorporation of D-amino acids, such as D-glutamic acid, into peptide sequences is a widely used strategy in medicinal chemistry to enhance metabolic stability and modulate biological activity. The choice of protecting groups for the α-amino and side-chain functionalities of the amino acid monomer is a critical decision that dictates the overall synthetic strategy.
The tert-butyloxycarbonyl (Boc) protecting group, a cornerstone of classical SPPS, offers robustness and is favored in many synthetic schemes.[1] When introducing glutamic acid, the γ-carboxyl group on its side chain must also be protected to prevent unwanted side reactions. The methyl ester (-OMe) is one such protecting group, offering a distinct set of advantages and disadvantages compared to other commonly used protecting groups like benzyl (OBzl) or cyclohexyl (OcHx) esters.
Boc-D-Glu(OMe)-OH.DCHA (dicyclohexylamine salt) is a commercially available building block that provides the D-enantiomer of glutamic acid with a Boc-protected α-amino group and a methyl-ester-protected γ-carboxyl group. The DCHA salt form enhances the stability and handling of the amino acid derivative.[2]
Performance in Peptide Synthesis: A Literature Review
While the use of Boc-L-Glu(OMe)-OH is more extensively documented, the application of its D-enantiomer follows the same chemical principles. The literature provides examples of peptides successfully synthesized using Boc-protected glutamic acid derivatives, highlighting the versatility of this approach.
One notable example is the synthesis of the tetrapeptide Boc-D-Glu-Ala-Gly-Lys-NHMe.[3] This peptide was synthesized to study the influence of D-amino acids on peptide conformation. While the original publication focuses on the NMR analysis of the peptide's structure, its successful synthesis underscores the viability of using Boc-D-Glu derivatives in peptide assembly.
The primary advantage of the methyl ester side-chain protection lies in its stability under the mildly acidic conditions used for Boc deprotection (typically trifluoroacetic acid in dichloromethane).[4] However, its removal requires conditions that can be harsher than those used for more labile protecting groups.
Table 1: Comparison of Side-Chain Protecting Groups for Boc-D-Glu-OH
| Protecting Group | Structure | Cleavage Conditions | Advantages | Disadvantages |
| Methyl Ester (OMe) | -OCH₃ | Saponification (e.g., NaOH) or strong acid (e.g., HF) | Stable to repetitive TFA treatment. | Saponification can be harsh on the peptide backbone and may cause racemization. Strong acid cleavage requires specialized equipment. |
| Benzyl Ester (OBzl) | -OCH₂C₆H₅ | Catalytic Hydrogenolysis (H₂/Pd) or strong acid (e.g., HF) | Orthogonal to TFA deprotection. | Hydrogenolysis may not be compatible with other functional groups (e.g., Cys, Met). Strong acid cleavage. |
| Cyclohexyl Ester (OcHx) | -OC₆H₁₁ | Strong acid (e.g., HF) | More stable to TFA than OBzl. | Requires strong acid for cleavage. |
Experimental Protocols
The following protocols provide a general framework for the use of Boc-D-Glu(OMe)-OH.DCHA in manual solid-phase peptide synthesis. Optimization may be required based on the specific peptide sequence and resin.
Protocol 1: Conversion of DCHA Salt to the Free Acid
Prior to use in coupling reactions, the dicyclohexylamine salt must be converted to the free acid.[2]
-
Dissolve the Boc-D-Glu(OMe)-OH.DCHA salt in a suitable organic solvent (e.g., dichloromethane).
-
Extract the organic solution with an ice-cold aqueous solution of 10% citric acid or 5% KHSO₄ three times to remove the dicyclohexylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and evaporate the solvent under reduced pressure to obtain the free acid as a solid or oil.
Protocol 2: Solid-Phase Peptide Synthesis Coupling Cycle
This protocol outlines a single coupling cycle for incorporating Boc-D-Glu(OMe)-OH into a growing peptide chain on a resin support.
Workflow for a Single Boc-SPPS Cycle
Caption: General workflow for a single coupling cycle in Boc-SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Boc-D-Glu(OMe)-OH (free acid)
-
Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
Solvents: Dichloromethane (DCM), N,N-Dimethylformamide (DMF)
-
Trifluoroacetic acid (TFA)
-
Piperidine (for optional capping)
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection:
-
Drain the DMF.
-
Add a solution of 25-50% TFA in DCM to the resin and agitate for 2 minutes.
-
Drain the solution.
-
Repeat the TFA treatment for 20-30 minutes.
-
Wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Treat the resin with a 10% solution of DIPEA in DMF for 5-10 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve Boc-D-Glu(OMe)-OH (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add DIPEA (6 equivalents) to the amino acid solution to activate it.
-
Add the activated amino acid solution to the neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
-
Washing:
-
Once coupling is complete, drain the reaction solution and wash the resin with DMF (3x) and DCM (3x).
-
-
Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.
Protocol 3: Final Cleavage and Deprotection
The final cleavage of the peptide from the resin and the deprotection of the methyl ester side chain can be achieved simultaneously using strong acid, or in a two-step process if a milder final cleavage is desired.
One-Step Process (HF Cleavage):
-
Caution: This procedure requires specialized equipment and should only be performed by trained personnel in a properly ventilated fume hood.
-
Place the dried peptide-resin in a specialized HF cleavage apparatus.
-
Add a scavenger cocktail (e.g., anisole, p-cresol).
-
Perform the cleavage with anhydrous liquid hydrogen fluoride (HF) at 0°C for 1-2 hours.
-
After evaporation of the HF, precipitate the peptide in cold diethyl ether.
-
Wash the precipitated peptide with cold diethyl ether and dry under vacuum.
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
Two-Step Process (TFA Cleavage followed by Saponification):
-
TFA Cleavage:
-
Treat the peptide-resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Wash and dry the precipitated peptide. At this stage, the D-glutamic acid side chain is still protected with the methyl ester.
-
-
Saponification of the Methyl Ester:
-
Dissolve the protected peptide in a suitable solvent mixture (e.g., water/acetonitrile or THF/water).
-
Add a solution of 0.1 M NaOH and monitor the reaction by HPLC.
-
Once the deprotection is complete, neutralize the solution with a mild acid (e.g., acetic acid).
-
Purify the final peptide by RP-HPLC.
-
Conclusion and Future Perspectives
Boc-D-Glu(OMe)-OH.DCHA is a valuable reagent for the incorporation of D-glutamic acid in peptide synthesis. Its stability to the conditions of Boc deprotection makes it a reliable choice for the assembly of peptide chains. The primary consideration for its use is the final deprotection strategy for the methyl ester, which typically requires either strong acid cleavage or a separate saponification step.
The choice between Boc-D-Glu(OMe)-OH and other protected derivatives will depend on the overall synthetic strategy, the presence of other sensitive functional groups in the peptide sequence, and the available laboratory equipment. For syntheses where strong acid cleavage is already planned for the final deprotection, the use of the methyl ester can be a straightforward and cost-effective option. However, for peptides that are sensitive to harsh basic or acidic conditions, alternative, more labile protecting groups for the glutamic acid side chain may be more appropriate.
As the demand for synthetic peptides with enhanced therapeutic properties continues to grow, the development of novel and orthogonal protecting group strategies will remain a key area of research. The continued exploration of reagents like Boc-D-Glu(OMe)-OH.DCHA and its alternatives will be crucial for advancing the field of peptide-based drug discovery.
References
- Bobde, V., Sasidhar, Y. U., & Durani, S. (1994). Harnessing D-amino acids for peptide motif designs. Synthesis and solution conformation of Boc-D-Glu-Ala-Gly-Lys-NHMe and Boc-L-Glu-Ala-Gly-Lys-NHMe. International journal of peptide and protein research, 43(3), 209–218.
-
Aapptec. (n.d.). Standard Coupling Procedures. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
- Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455–2504.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
- The full experimental details for the synthesis of Boc-D-Glu-Ala-Gly-Lys-NHMe can be found in the full text of the referenced paper by Bobde et al. (1994).
- While not explicitly detailed in the provided search results, the synthesis of peptides containing D-glutamic acid methyl ester would follow standard solution-phase or solid-phase peptide synthesis protocols.
- The choice of coupling reagent and conditions can significantly impact the yield and purity of the final peptide. Common coupling reagents for Boc-SPPS include carbodiimides (like DCC) with additives (like HOBt) or uronium/phosphonium salts (like HBTU or PyBOP).
- The DCHA salt of Boc-D-Glu(OMe)-OH is used to improve the stability and handling of the amino acid derivative. The DCHA must be removed to generate the free carboxylic acid prior to the coupling reaction.
- The methyl ester protecting group is generally stable to the acidic conditions used for the removal of the Boc group during SPPS.
- Final cleavage and deprotection of the methyl ester can be achieved with strong acids like HF or through saponific
- The search results did not provide specific examples of peptides synthesized using Boc-D-Glu(OMe)-OH.DCHA beyond the one mentioned by Bobde et al.
- Boc-amino acids are widely used in peptide synthesis, offering acid-labile protection for the amino group.
- Alternative protecting groups for the side chain of glutamic acid in Boc-SPPS include benzyl (Bzl) and cyclohexyl (cHx) esters, which offer different cleavage conditions and orthogonality.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Boc-D-Glu(OMe)-OH.DCHA
As researchers and drug development professionals, our commitment to safety and environmental stewardship extends beyond the bench. The proper management and disposal of chemical reagents are paramount to ensuring a safe laboratory environment and minimizing our ecological footprint. This guide provides a detailed, in-depth protocol for the safe disposal of Boc-D-Glu(OMe)-OH.DCHA, a common reagent in peptide synthesis. This document moves beyond a simple checklist, offering the rationale behind each step to empower you with the knowledge for safe and compliant chemical waste management.
The core principle for disposing of this compound is to recognize it as a salt of two distinct components: the relatively benign N-α-tert-Butoxycarbonyl-D-glutamic acid γ-methyl ester and the hazardous base, Dicyclohexylamine (DCHA). The disposal procedure must therefore be dictated by the component with the higher hazard profile, which in this case is DCHA.[1][2] Dicyclohexylamine is classified as corrosive, toxic, and very toxic to aquatic life, necessitating its management as hazardous waste.[2][3]
Hazard Identification and Risk Assessment
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is crucial. The primary risks associated with Boc-D-Glu(OMe)-OH.DCHA stem from the dicyclohexylammonium cation.
| Property | Value / Classification | Source(s) |
| Chemical Name | Nα-Boc-D-glutamic acid γ-methyl ester dicyclohexylammonium salt | [4] |
| Molecular Formula | C₁₁H₁₉NO₆ · C₁₂H₂₃N | [4] |
| Primary Hazard Driver | Dicyclohexylamine (DCHA) | [1][2] |
| GHS Hazard Statements | Corrosive: Causes severe skin burns and eye damage (H314).Toxic: Harmful if swallowed or in contact with skin (H301, H311).Environmental Hazard: Very toxic to aquatic life with long-lasting effects. | [2] |
| Incompatible Materials | Strong oxidizing agents, strong acids, mineral acids, and bases. | [1][5] |
| Hazardous Decomposition | Thermal decomposition can release irritating gases and vapors, including oxides of carbon (CO, CO₂) and nitrogen (NOx). | [2][5] |
This table synthesizes data for the hazardous component, Dicyclohexylamine (DCHA), which governs the disposal protocol for the entire compound.
Personal Protective Equipment (PPE): Your First Line of Defense
Given the corrosive and toxic nature of the DCHA component, stringent adherence to PPE protocols is mandatory. This equipment creates a necessary barrier between you and the chemical waste.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side shields or chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards. A face shield may be required for larger quantities. | Protects against accidental splashes which can cause severe eye damage.[2] |
| Hand Protection | Chemical-resistant gloves (e.g., Butyl rubber or nitrile). It is recommended to double-glove. | Prevents skin contact, which can cause severe chemical burns and toxic effects.[1][6] |
| Body Protection | A standard laboratory coat is required. For handling large quantities or cleaning spills, a chemical-resistant apron or suit should be used. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not typically required for handling small quantities in a well-ventilated area or chemical fume hood. For spill cleanup or handling bulk powder outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended. | Prevents inhalation of dust or vapors, which may cause respiratory irritation.[5] |
Step-by-Step Disposal Protocols
The proper disposal method depends on the physical state of the waste. Under no circumstances should this chemical or its solutions be disposed of down the drain. [3] This action is prohibited due to the high aquatic toxicity of DCHA.[2]
Protocol 1: Disposal of Solid Boc-D-Glu(OMe)-OH.DCHA Waste
This procedure applies to unused, expired, or residual solid product.
-
Work Area Setup : Perform all handling of the solid waste inside a certified chemical fume hood to minimize inhalation risk.
-
Waste Segregation :
-
Carefully collect the solid Boc-D-Glu(OMe)-OH.DCHA waste using a clean scoop or spatula.
-
Place the solid waste into a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a compatible material (e.g., high-density polyethylene, HDPE).
-
-
Container Labeling : The waste container must be labeled with a "Hazardous Waste" tag. The label must include:
-
The full, unabbreviated chemical name: "Boc-D-Glu(OMe)-OH.DCHA" and "Dicyclohexylamine".
-
The associated hazards (e.g., "Corrosive," "Toxic").
-
The accumulation start date.
-
-
Storage : Keep the waste container tightly sealed when not in use. Store it in a designated satellite accumulation area that is secure and away from incompatible materials.[7]
-
Disposal Request : Once the container is full or ready for pickup, follow your institution's Environmental Health and Safety (EHS) procedures to request a hazardous waste collection.
Protocol 2: Disposal of Contaminated Labware and Debris
This includes items such as weighing paper, contaminated gloves, pipette tips, and paper towels.
-
Segregation : All solid materials that have come into direct contact with Boc-D-Glu(OMe)-OH.DCHA are considered hazardous waste.
-
Collection : Place these items into the same hazardous waste container designated for the solid Boc-D-Glu(OMe)-OH.DCHA waste. Do not mix with regular laboratory trash.[6]
-
Glassware : If you need to dispose of contaminated glassware (e.g., a broken flask), it must be placed in a designated, puncture-proof container for hazardous contaminated glass waste, separate from non-hazardous lab glass.
-
Decontamination : Non-disposable glassware should be decontaminated by rinsing three times with an appropriate solvent (e.g., acetone or ethanol). The resulting solvent rinsate is considered hazardous waste and must be collected as described in Protocol 3. After triple-rinsing, the glassware can be washed normally.[7]
Protocol 3: Disposal of Solutions Containing Boc-D-Glu(OMe)-OH.DCHA
The disposal of solutions is dictated by the hazards of both the solute and the solvent.
-
Waste Identification : The liquid waste stream must be treated as hazardous due to both the dissolved compound and the solvent (if the solvent itself is hazardous, e.g., DCM, Acetonitrile).
-
Waste Collection :
-
Pour the solution into a designated, compatible, and properly vented hazardous liquid waste container.
-
Crucially, do not mix incompatible waste streams. For example, do not mix organic solvent waste with acidic waste.[7]
-
-
Container Labeling : Label the liquid waste container with a "Hazardous Waste" tag. List all chemical components by their full name and estimate their concentrations (e.g., "Acetonitrile (~95%)", "Boc-D-Glu(OMe)-OH.DCHA (~5%)").
-
Storage and Disposal : Keep the container sealed and stored in a designated satellite accumulation area with secondary containment. Follow institutional EHS procedures for pickup.
Spill Management
Accidents can happen, and a clear, pre-defined spill response plan is essential for safety.
-
Evacuate and Alert : If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert colleagues and your supervisor.
-
Don PPE : Before attempting any cleanup, don the full PPE detailed in Section 2.
-
Contain the Spill :
-
For Solid Spills : Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[8] Sweep up the material and place it in the designated hazardous waste container.
-
For Liquid Spills : Use absorbent pads or another non-combustible absorbent material to absorb the spill.[8] Work from the outside of the spill inward.
-
-
Cleanup : Place all used absorbent materials and any contaminated items into the designated hazardous waste container.
-
Decontaminate the Area : Clean the spill area thoroughly with a strong soap and water solution.[1] All cleaning materials must also be disposed of as hazardous waste.
-
Reporting : Report the spill to your institution's EHS department, as required by local policy.
Disposal Workflow Visualization
The following diagram outlines the decision-making process for the proper disposal of Boc-D-Glu(OMe)-OH.DCHA waste streams.
Caption: Decision workflow for Boc-D-Glu(OMe)-OH.DCHA disposal.
Conclusion
The responsible disposal of Boc-D-Glu(OMe)-OH.DCHA is not merely a procedural task but a critical aspect of professional scientific practice. By understanding that the hazardous properties of the dicyclohexylamine component dictate the disposal protocol, researchers can ensure they are protecting themselves, their colleagues, and the environment. Always prioritize safety, adhere to PPE requirements, and consult your local EHS guidelines as the final authority on waste management.
References
-
Cyclohexylamine - USDA. This document outlines the hazards, disposal, and handling procedures for Cyclohexylamine, highlighting its toxicity and recommending incineration for disposal. Link
-
SAFETY DATA SHEET - Dicyclohexylamine - Fisher Scientific. This SDS details the severe skin and eye damage caused by Dicyclohexylamine and its high toxicity to aquatic life, mandating disposal at an approved waste plant. Link
-
Safety Data Sheet - Cyclohexylamine. Provides precautionary statements for handling Cyclohexylamine, including wearing protective equipment and proper storage and disposal in accordance with regulations. Link
-
Safety when handling cyclohexylamine in non-industrial amounts. A discussion on the practical aspects of handling and disposing of Cyclohexylamine, emphasizing that it should not be poured down the drain and should be handled by professional disposal services. Link
-
MSDS Z-Lys(Boc)-OH DCHA.pdf - Safety Data Sheet. This SDS for a similar DCHA salt indicates that while the overall compound may not have known OSHA hazards, it can release hazardous decomposition products and should be handled with care. Link
-
tert-Butyloxycarbonyl protecting group - Wikipedia. Provides background on the Boc protecting group, noting its removal is typically achieved with strong acids. Link
-
Amino Acid Standard - SAFETY DATA SHEET. This general SDS for an amino acid solution states that disposal must comply with environmental protection and waste disposal legislation and be handled by a licensed contractor. Link
-
SAFETY DATA SHEET - Cyclohexylamine - Nexchem Ltd. Details spill control measures for Cyclohexylamine, recommending collection with non-combustible, absorbent material for disposal as hazardous waste. Link
-
Safety Data Sheet: Amino acid - Carl ROTH. A general guide for amino acids, advising consultation with local waste disposal experts and noting that contaminated packaging should be handled as the substance itself. Link
-
MSDS Boc-D-Glu(OtBu)-OH - AAPPTec. Safety data sheet for a related Boc-protected glutamic acid derivative, stating waste must be disposed of in accordance with federal, state, and local environmental control regulations. Link
-
Proper Disposal of Boc-D-Lys-OH: A Guide for Laboratory Professionals - Benchchem. This guide for a similar non-hazardous amino acid derivative provides a framework for segregating solid and liquid waste streams. Link
-
Hazardous Waste Disposal Guide - Research Safety - Northwestern University. A comprehensive institutional guide on hazardous waste, outlining procedures for segregating, labeling, and storing chemical waste. Link
-
Boc-D-Glu(OMe)-OH DCHA - Aapptec Peptides. Product page providing basic chemical information such as molecular formula and weight. Link
Sources
- 1. ams.usda.gov [ams.usda.gov]
- 2. fishersci.com [fishersci.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. peptide.com [peptide.com]
- 5. peptide.com [peptide.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. nexchem.co.uk [nexchem.co.uk]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-D-Glu(OMe)-OH.DCHA
For the modern researcher navigating the complexities of peptide synthesis and drug development, the safe handling of specialized reagents is paramount. This guide provides an in-depth operational plan for the use of Boc-D-Glu(OMe)-OH.DCHA, moving beyond a simple checklist to instill a deep understanding of the "why" behind each safety protocol. Our goal is to empower you with the knowledge to create a self-validating system of safety, ensuring both personal protection and the integrity of your research.
Hazard Analysis: Understanding the Compound's Dual Nature
Boc-D-Glu(OMe)-OH.DCHA is an N-Boc protected amino acid, a cornerstone of solid-phase peptide synthesis. While many Safety Data Sheets (SDS) for Boc-protected amino acids may indicate no known hazards, this can be misleading. A comprehensive safety assessment requires an analysis of its constituent parts: the Boc-protected amino acid and the dicyclohexylamine (DCHA) counter-ion.
-
The Boc-Protected Amino Acid: The N-tert-butyloxycarbonyl (Boc) protecting group is generally stable under neutral and basic conditions, making the amino acid component itself of low toxicity.[1] However, like any fine chemical powder, it can pose a respiratory hazard if inhaled.
-
The Dicyclohexylamine (DCHA) Salt: This is the primary source of concern. Dicyclohexylamine is classified as toxic if swallowed or in contact with skin, and it can cause severe skin burns and eye damage. It is also recognized that DCHA can be absorbed through the skin, increasing exposure.[2] While the DCHA is in a salt form, which may reduce its immediate reactivity, the potential for dissociation and the inherent hazards of the amine necessitate robust protective measures.
It is this dual nature that informs our rigorous approach to personal protective equipment (PPE). We must protect against the inhalation of fine powders and mitigate the significant risks posed by the DCHA component.
Essential Personal Protective Equipment: A Multi-Layered Defense
The selection of PPE is not a matter of mere compliance but a carefully considered strategy to shield you from the specific hazards of Boc-D-Glu(OMe)-OH.DCHA.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects against accidental splashes and airborne powder, which can cause serious eye irritation or damage due to the DCHA component. |
| Hand Protection | Chemical-resistant nitrile gloves | Provides a barrier against skin contact with DCHA, which can cause burns and be absorbed through the skin.[2] Nitrile offers good resistance to a range of chemicals. |
| Body Protection | Long-sleeved lab coat | Protects skin and clothing from contact with the chemical powder. |
| Respiratory Protection | N95 or higher rated dust mask or respirator | Essential to prevent the inhalation of fine airborne particles of the compound, which can cause respiratory tract irritation.[3][4] |
Operational Plan: From Receipt to Disposal
A proactive approach to safety involves a clear and logical workflow for every stage of the chemical's lifecycle in the laboratory.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leakage. Store the container in a cool, dry, and well-ventilated area, away from strong acids and oxidizing agents.[4][5]
Handling and Weighing
This is a critical control point where the risk of exposure is highest.
Preparation:
-
Ensure the work area, typically a chemical fume hood or a designated weighing station with local exhaust ventilation, is clean and uncluttered.
-
Don all required PPE as outlined in the table above.
Procedure:
-
Carefully open the container, avoiding any sudden movements that could create airborne dust.
-
Use a dedicated, clean spatula for weighing.
-
Weigh the desired amount of Boc-D-Glu(OMe)-OH.DCHA in a suitable container.
-
Tightly reseal the main container immediately after use.
-
Clean any residual powder from the spatula and weighing area with a damp cloth or paper towel, taking care not to generate dust. Dispose of the cleaning materials as chemical waste.
Emergency Procedures: A Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear and rehearsed emergency plan is crucial.
Spill Response
For a small, contained spill:
-
Alert others in the immediate area.
-
Wearing your full PPE, gently cover the spill with an inert absorbent material like vermiculite or sand to prevent the powder from becoming airborne.
-
Carefully scoop the mixture into a labeled container for chemical waste.
-
Decontaminate the spill area with a damp cloth, and dispose of the cloth as chemical waste.
For a large or uncontained spill:
-
Evacuate the immediate area.
-
Alert your institution's Environmental Health and Safety (EHS) department.
-
Prevent others from entering the area.
Personal Exposure
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water.[4] Remove contaminated clothing.
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.
Disposal Plan: Responsible Stewardship
Proper disposal is a critical final step in the chemical lifecycle, ensuring environmental protection and regulatory compliance.
Solid Waste
-
Unused or expired Boc-D-Glu(OMe)-OH.DCHA should be collected in a clearly labeled, sealed container for non-hazardous solid chemical waste.
-
Any materials contaminated with the compound, such as weighing paper, gloves, and cleaning materials, should also be placed in this container.
Liquid Waste
-
If Boc-D-Glu(OMe)-OH.DCHA is dissolved in a solvent, the disposal method is determined by the hazards of the solvent.
-
The solution must be collected in the appropriate liquid waste container for that solvent, and the container must be labeled with all chemical components, including "Boc-D-Glu(OMe)-OH.DCHA".
Final Disposal
-
All waste containers must be stored in a designated waste accumulation area.
-
Follow your institution's specific procedures for the final disposal of chemical waste, which typically involves contacting the EHS department for pickup.
Conclusion: Fostering a Culture of Safety
The responsible use of Boc-D-Glu(OMe)-OH.DCHA, and indeed all laboratory chemicals, is a cornerstone of scientific integrity. By understanding the underlying hazards and implementing these detailed operational and disposal plans, you are not only protecting yourself and your colleagues but also contributing to a robust culture of safety within your institution. This commitment to best practices is integral to the pursuit of groundbreaking research.
References
- New Jersey Department of Health and Senior Services. (2000). Right to Know Hazardous Substance Fact Sheet: Dicyclohexylamine.
- Stephen F. Austin State University. Disposal Procedures for Non-Hazardous Waste.
- Sigma-Aldrich. (2024). Safety Data Sheet: Dicyclohexylamine.
- Fisher Scientific. (2009). Safety Data Sheet: Dicyclohexylamine.
- Waste Management Solutions. (2020). How To Dispose of Non-Hazardous Waste.
- Echemi. (n.d.). Dicyclohexylamine Safety Data Sheet.
- Queen Mary University of London. Spill procedure: Clean-up guidance.
- AAPPTec. (n.d.). Safety Data Sheet: Nα-Cbz-L-leucine dicyclohexylamine salt.
- VLS Environmental Solutions. (n.d.). Hazardous vs. Non-Hazardous Waste.
- Occupational Safety and Health Administration. (2022). Cyclohexylamine.
- AAPPTec. (n.d.). Safety Data Sheet: Z-Lys(Boc)-OH DCHA.
- Oregon State University. (2021). Non-Hazardous Chemical Waste Determination Form.
- Creative Peptides. (n.d.). Boc-Glu(Ome)-OH·DCHA.
- Thermo Fisher Scientific. (2023). Safety Data Sheet: MEM NON-ESSENTIAL AMINO ACIDS SOLUTION.
- BenchChem. (2025). A Comparative Analysis of Fmoc-Glu(OMe)-OH and Boc-Glu(OMe)-OH in Peptide Synthesis.
- AAPPTec. (n.d.). Safety Data Sheet: Boc-D-Glu(OtBu)-OH.
- BenchChem. (2025). Navigating the Stability of Boc-D-Cyclopropylalanine-DCHA: A Technical Guide.
- Pickering Laboratories. (2015). Safety Data Sheet: Amino Acids Calibration Standards.
- Echemi. (n.d.). BOC-DAP(BOC)-OH DCHA Safety Data Sheet.
- AAPPTec. (n.d.). Boc-D-Glu(OMe)-OH DCHA.
- Local Pharma Guide. (n.d.). CAS NO. 14406-17-8 | BOC-GLU(OME)-OH DCHA.
- Springer. (1994). Chirospecific synthesis of D and L p-chlorohomophenylalanine N-t-BOC DCHA salts.
- University of Rochester. Formaldehyde Spill Protocol for Laboratory Personnel.
- GV Health. (2022). Chemical Spills: How to safely contain & remove.
- U.S. Environmental Protection Agency. Managing Your Hazardous Waste: A Guide for Small Businesses.
- Diaion. Separation and Refining of Amino acids.
- Universitat de Barcelona. (n.d.). Treball Final de Grau: Preparation of protected peptides by solid phase for a convergent synthesis.
- MDPI. (2021). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
